molecular formula C42H84N28O7 B1679984 NP213

NP213

Cat. No.: B1679984
M. Wt: 1093.3 g/mol
InChI Key: NVZLKNHDHPPJHL-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novexatin, also known as NP213, is a synthetic, water-soluble cationic antimicrobial peptide supplied as a lyophilized powder with a purity of ≥95% . It is a backbone-cyclised homopolymer of seven L-arginine residues, giving it a net charge of +7, and is classified as a host defense peptide (HDP) mimic . This design template leverages the rapid fungicidal mechanisms of innate immunity, offering a promising research tool with a potentially lower propensity for inducing resistance compared to conventional antifungals . Its primary research application is in the investigation of novel treatments for onychomycosis (fungal nail infection) . Novexatin is distinguished by its unique ability to effectively penetrate the human nail plate without the need for penetration enhancers, allowing it to target the site of infection directly . Pre-clinical and clinical studies have demonstrated that Novexatin remains bioactive within the nail for extended periods and exhibits potent activity against dermatophytes such as Trichophyton rubrum . In human trials, a 28-day daily topical application resulted in culture-negative outcomes in a significant proportion of patients after 6 to 12 months of follow-up, highlighting its potential for short-duration treatment regimens . The compound's mechanism of action is fungicidal. As a cationic peptide, it interacts electrostatically with negatively charged components of fungal membranes . Research on similar antimicrobial peptides suggests that this interaction can disrupt membrane integrity through various models, such as the "carpet model," leading to cell lysis and death . Furthermore, its cyclic structure enhances stability by minimizing susceptibility to proteolytic degradation . From a pharmacological perspective, Novexatin presents a compelling safety profile for research exploration. Clinical data indicates no detectable systemic absorption following topical application to nails, underscoring its localized effect . CAS Number: 942577-31-3 Molecular Formula: C₄₂H₈₄N₂₈O₇ Molecular Weight: 1093.3 g/mol Sequence: cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg] Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLKNHDHPPJHL-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NP213: A Novel Peptide-Based Antifungal for the Treatment of Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties and the limitations of existing antifungal agents. NP213 (also known as Novexatin®) is a novel, synthetic, cyclic antimicrobial peptide in late-stage clinical development for the topical treatment of onychomycosis.[1][2] Developed by NovaBiotics Ltd., this compound is engineered from naturally occurring host defense peptides (HDPs), which are key components of the innate immune system.[3][4][5][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Design

The development of this compound stemmed from a biological approach to circumvent the challenges of nail drug delivery.[3] Researchers at NovaBiotics designed this compound using HDPs as a template, leveraging their inherent antimicrobial properties.[3][4][5][7][8] this compound is a water-soluble, cyclic fungicidal peptide specifically designed for effective penetration of the human nail.[3][4][5][7][8] Its structure is a third-generation, cyclic arginine-based heptamer developed through a rational drug design platform. This design allows it to penetrate the full thickness of the nail and remain active in the nail bed without significant systemic absorption.

Mechanism of Action

This compound exhibits a rapid, fungicidal mode of action primarily targeting the fungal cytoplasmic membrane.[1] This mechanism is consistent with that of many cationic HDPs.[1] The primary mechanism involves membrane permeabilization and disruption, leading to cell death.[1] Some evidence also suggests a dual pathway involving the induction of reactive oxygen species (ROS) overproduction, which may help mitigate the risk of resistance development.[7]

The following diagram illustrates the proposed mechanism of action:

cluster_membrane Fungal Cell Membrane Membrane_Intact Intact Membrane Membrane_Disrupted Disrupted Membrane Membrane_Intact->Membrane_Disrupted Permeabilization & Disruption Cell_Death Fungal Cell Death Membrane_Disrupted->Cell_Death Leads to This compound This compound Peptide This compound->Membrane_Intact Targets

Proposed Mechanism of Action for this compound.

In Vitro Efficacy

This compound has demonstrated broad-spectrum antifungal activity against a range of dermatophytes, yeasts, and non-dermatophyte molds known to cause onychomycosis.[1]

Antimicrobial Susceptibility

Standard antimicrobial susceptibility testing (AST) revealed that while this compound's Minimum Inhibitory Concentrations (MICs) were higher than some traditional antifungals, it effectively inhibited the growth of various dermatophyte species.[1]

Organism MIC Range (mg/L) MFC Range (mg/L)
Dermatophytes<100 - 4,000500 - 4,000

Data sourced from Mercer et al., 2019.[1]

Nail Penetration and Eradication Studies

Recognizing that standard in vitro tests often fail to predict efficacy within the nail, a more physiologically relevant in vitro nail infection model was developed.[1][6] In this model, this compound demonstrated superior nail penetration and fungal eradication capabilities compared to other topical agents like ciclopirox and amorolfine.[1] Daily application of a 10% (wt/vol) this compound solution for 28 days successfully eradicated various T. rubrum strains from infected nail fragments.[1]

Treatment Group Outcome
This compound (10% wt/vol)Eradication of T. rubrum
Vehicle AloneNo significant reduction in CFU
CiclopiroxDid not eradicate infection
AmorolfineDid not eradicate infection

CFU: Colony-Forming Units. Data from a 28-day in vitro nail infection model.[1]

Furthermore, nails treated with this compound demonstrated sustained antifungal activity, resisting reinfection when re-exposed to T. rubrum up to 11 months after the initial 28-day treatment cycle ceased.[1]

Clinical Development and Efficacy

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and efficacy in patients with onychomycosis.[1][3][4]

Safety and Tolerability

Across the clinical studies, this compound was found to be very well tolerated with a promising safety profile.[1][3][4][5] There was no evidence of systemic exposure following topical application to the skin and nails.[3][4][5][7][8]

Phase IIa Clinical Trial Results

Two Phase IIa studies have been conducted, demonstrating the efficacy of a short, 28-day daily application regimen.[3][4] This is a marked contrast to other topical treatments that often require application for 48 to 52 weeks.[3][4][8]

Study Endpoint Time Point Efficacy (this compound Group)
First Phase IIaCulture NegativeDay 18043.3%
Second Phase IIaCulture NegativeDay 36056.5%
First Phase IIaMycological Cure (Negative Culture & Microscopy)Day 18023.1% (mild-to-moderate patients)

Data compiled from Mercer et al., 2020.[3][4][5][8]

Patient-reported outcomes from these studies were also positive, with participants noting an improved appearance of their nails after only 14 days of application.[3][4][5][7]

The following diagram outlines the general workflow of the Phase I/IIa clinical trials:

Screening Patient Screening (Onychomycosis Diagnosis) Enrollment_P1 Phase I Enrollment (n=12) Screening->Enrollment_P1 Enrollment_P2a Phase IIa Enrollment (n=48) Screening->Enrollment_P2a Randomization Randomization (this compound vs. Placebo, 2:1) Enrollment_P1->Randomization Safety Confirmed Enrollment_P2a->Randomization Treatment Daily Topical Application (28 Days) Randomization->Treatment FollowUp_180 Follow-Up & Assessment (Day 180) Treatment->FollowUp_180 Safety_Analysis Safety & Tolerability Analysis Treatment->Safety_Analysis FollowUp_360 Follow-Up & Assessment (Day 360, Second Study) FollowUp_180->FollowUp_360 Efficacy_Analysis Efficacy Analysis (Culture, Microscopy) FollowUp_180->Efficacy_Analysis FollowUp_360->Efficacy_Analysis

General Workflow of this compound Phase I/IIa Clinical Trials.

Experimental Protocols

Propidium Iodide (PI) Staining for Membrane Permeabilization

This protocol was used to confirm that this compound's mechanism of action involves disruption of the fungal cell membrane.[1]

  • A spore suspension of T. rubrum NCPF0118 is prepared.

  • The suspension is exposed to this compound at concentrations of 500 mg/L or 1,000 mg/L for 18 hours at 30°C.

  • Following incubation with this compound, the spores are exposed to propidium iodide (PI), a membrane-impermeant fluorescent dye, for 15 minutes.

  • The cells are then examined by fluorescence microscopy (at 400x magnification).

  • Fluorescence is indicative of PI entering the cell and intercalating with DNA, which only occurs if the cell membrane has been compromised.

In Vitro Nail Infection and Eradication Model

This model provides a more physiologically relevant assessment of a topical agent's efficacy.[1]

  • Full-thickness human nail fragments are infected with a dermatophyte strain, such as T. rubrum NCPF0118.

  • The infected nails are incubated to allow the infection to establish.

  • This compound (e.g., in a 10% wt/vol water-based vehicle) or comparator agents are applied daily to the infected nails for a period of 28 days at 30°C.

  • At the end of the treatment period, viable fungi are extracted from the nail fragments.

  • The extracted fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), to assess the infection status and determine the number of surviving fungi (CFU).

Commercial and Development Status

As of early 2021, NovaBiotics entered into a licensing agreement to commercialize this compound in major territories including Europe and Japan (excluding the United States).[9] The product is anticipated to be launched as a medical device for mild to moderate onychomycosis, available through direct-to-consumer channels like retail pharmacies.[9] this compound is currently classified as being in Phase II of clinical development for onychomycosis.

Conclusion

This compound represents a promising and highly differentiated therapeutic candidate for onychomycosis.[3][4][5][7] Its unique design, based on host defense peptides, allows for effective nail penetration and a rapid, fungicidal mechanism of action.[1][3][4][5][7][8] Clinical data supports its efficacy with a significantly shorter treatment duration than existing topical therapies, combined with a favorable safety profile.[3][4][8] The development of this compound, alongside more physiologically relevant in vitro models, provides a new paradigm for the screening and development of future onychomycosis treatments.[1]

References

In-Depth Technical Guide: The Mechanism of Action of NP213 Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) currently in late-stage clinical development for the topical treatment of onychomycosis, a fungal nail infection predominantly caused by dermatophytes.[1][2][3][4] Developed as a water-soluble, cyclic peptide, this compound is designed to effectively penetrate the human nail plate.[4][5][6][7] Its mechanism of action is characterized by a rapid, fungicidal effect achieved through the disruption of the fungal plasma membrane, a process dependent on the peptide's cationic nature.[8] This technical guide provides a comprehensive overview of the core mechanism of action of this compound against dermatophytes, presenting key quantitative data, detailed experimental protocols, and visualizations of the elucidated pathways and workflows.

Core Mechanism of Action: Membrane Disruption

This compound's primary antifungal activity stems from its ability to directly target and compromise the integrity of the fungal cytoplasmic membrane.[9] This membranolytic action leads to the loss of cellular contents and ultimately, cell death.[1][2] The process is initiated by the electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the fungal cell membrane.[6][10][11] This interaction is a critical step, as neutralization of this compound's positive charge has been shown to abrogate its antifungal activity.[1][2]

While the precise topology of this compound-induced membrane disruption is not definitively established, it is thought to follow a model similar to other cationic antimicrobial peptides, such as the "carpet" or "toroidal pore" models.[12][13][14][15][16] In the carpet model, the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like disruption of the lipid bilayer.[12][13][15][16] The toroidal pore model suggests that the peptides insert into the membrane and induce the formation of transient pores, leading to leakage of cytoplasmic contents.[12][14][15][16]

The following diagram illustrates a proposed model for the mechanism of action of this compound.

Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (+) MembraneSurface Anionic Surface Components This compound->MembraneSurface 1. Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer 2. Accumulation & Insertion CellularContents Cellular Contents (Ions, Metabolites, etc.) LipidBilayer->CellularContents 3. Pore Formation/ Membrane Disruption CellDeath Cell Death CellularContents->CellDeath 4. Leakage of Contents

This compound's membranolytic action on dermatophytes.

Quantitative Data

In Vitro Antifungal Susceptibility

The in vitro activity of this compound against a range of dermatophytes has been determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][17][18][19][20] The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values demonstrate the potent activity of this compound.

Table 1: MIC and MFC Ranges of this compound Against Common Dermatophytes

Dermatophyte SpeciesMIC Range (mg/L)MFC Range (mg/L)
Trichophyton rubrum<100 - 4000500 - 4000
Trichophyton mentagrophytes<100 - 4000500 - 4000
Epidermophyton floccosum<100 - 4000500 - 4000
Microsporum canis<100 - 4000500 - 4000

Data sourced from Mercer et al. (2019) supplemental material.[1]

Time-Kill Kinetics

Time-kill assays demonstrate the rapid fungicidal activity of this compound against Trichophyton rubrum. A significant reduction in fungal viability is observed within a few hours of exposure.

Table 2: Time-Kill Kinetics of this compound against Trichophyton rubrum

Time (hours)Log10 CFU/mL Reduction (Spores)Log10 CFU/mL Reduction (Hyphae)
000
1>1>1
2>2>2
3>3 (99.9% kill)>3 (99.9% kill)
4>3 (99.9% kill)>3 (99.9% kill)

Data represents a >3-log reduction in colony-forming units (CFU) within 3-4 hours of exposure to this compound.[1][8]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is a detailed methodology for determining the MIC and MFC of this compound against dermatophytes, based on the CLSI M38-A2 standard.[1][17][18][19][20]

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Prepare standardized dermatophyte inoculum (1-5 x 10^3 CFU/mL) SerialDilution 2. Perform serial two-fold dilutions of this compound in RPMI-1640 medium Inoculation 3. Inoculate microtiter plate wells with fungal suspension SerialDilution->Inoculation Incubate 4. Incubate at 35°C for 4-7 days Inoculation->Incubate ReadMIC 5. Determine MIC: Lowest concentration with no visible growth Incubate->ReadMIC PlateForMFC 6. Plate aliquots from wells ≥MIC onto Sabouraud Dextrose Agar ReadMIC->PlateForMFC ReadMFC 7. Determine MFC: Lowest concentration with ≥99.9% killing PlateForMFC->ReadMFC

Workflow for determining MIC and MFC values.

Detailed Steps:

  • Inoculum Preparation: Dermatophyte isolates are cultured on potato dextrose agar for 7-14 days at 30°C. Conidia and hyphal fragments are harvested and suspended in sterile saline. The suspension is adjusted to a final concentration of 1-5 x 10^3 CFU/mL.

  • Serial Dilution: this compound is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 4 to 7 days.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth.

  • MFC Determination: Aliquots from wells with concentrations at and above the MIC are plated onto Sabouraud Dextrose Agar plates and incubated at 30°C for up to 7 days.

  • MFC Reading: The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[1]

Time-Kill Assay

This protocol outlines the methodology for assessing the rate of fungicidal activity of this compound.[21][22][23][24]

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of T. rubrum spores or hyphae (approximately 1 x 10^5 CFU/mL) is prepared in Sabouraud dextrose broth.

  • Exposure: this compound is added to the fungal suspension at a final concentration of 1000 mg/L. A control with no drug is also prepared.

  • Incubation and Sampling: The cultures are incubated at 30°C with agitation. Aliquots are removed at specified time points (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours).

  • Quantification: Serial dilutions of the aliquots are plated on Sabouraud Dextrose Agar.

  • Data Analysis: After incubation, colonies are counted, and the Log10 CFU/mL is plotted against time to generate a time-kill curve.[1]

Membrane Permeability Assay (Propidium Iodide Staining)

This assay confirms membrane disruption by assessing the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[25][26]

Propidium Iodide Staining Workflow cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging & Analysis Expose 1. Expose T. rubrum spores to this compound (e.g., 18 hours) AddPI 2. Add Propidium Iodide (PI) to the cell suspension Expose->AddPI IncubateStain 3. Incubate in the dark (e.g., 15 minutes) AddPI->IncubateStain Microscopy 4. Visualize under a fluorescence microscope IncubateStain->Microscopy Quantify 5. Quantify the percentage of PI-positive (dead) cells Microscopy->Quantify

Workflow for assessing membrane permeability.

Detailed Steps:

  • Exposure: T. rubrum spores are incubated with this compound (e.g., at concentrations ranging from 500-1000 µg/mL) for 18 hours at 30°C.[9]

  • Staining: Propidium iodide is added to the cell suspension to a final concentration of 2 µg/mL.

  • Incubation: The suspension is incubated for 15 minutes in the dark at room temperature.[25]

  • Visualization: The cells are observed under a fluorescence microscope.

  • Quantification: The number of fluorescent (PI-positive) and non-fluorescent cells are counted to determine the percentage of cells with compromised membranes.[25]

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes in dermatophytes upon exposure to this compound.[5][27][28]

Detailed Steps:

  • Fungal Culture and Exposure: T. rubrum is grown in RPMI-1640 medium for 7 days at 30°C. The fungal culture is then exposed to this compound (e.g., 2000 mg/L) for 6 hours.[5]

  • Fixation: The fungal cells are fixed in a 2.5% glutaraldehyde solution.

  • Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol and acetone washes and then embedded in resin.

  • Sectioning and Staining: Ultrathin sections (90 nm) are cut and stained with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: The sections are mounted on copper grids and observed using a transmission electron microscope.[5]

Conclusion

This compound exhibits a potent and rapid fungicidal mechanism of action against dermatophytes, primarily through the disruption of the fungal plasma membrane. This activity is dependent on the peptide's cationic nature and results in the loss of cellular integrity and subsequent cell death. The comprehensive data and methodologies presented in this guide provide a robust foundation for further research and development of this compound as a promising therapeutic agent for onychomycosis.

References

NP213 as a Host Defense Peptide Mimetic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, also known as Novexatin®, is a novel, synthetic, cyclic host defense peptide (HDP) mimetic currently in clinical development primarily for the topical treatment of onychomycosis.[1][2][3][4] Designed based on the structure and function of natural HDPs, this compound exhibits potent, rapid, and fungicidal activity against a broad spectrum of dermatophytes.[1] Its primary mechanism of action involves the disruption of fungal cell membranes, leading to cell death.[1] As an HDP mimetic, this compound holds potential for immunomodulatory activities, a characteristic feature of many endogenous HDPs, though this aspect of its functionality remains an area for further investigation. This guide provides a comprehensive overview of the technical data available for this compound, including its antimicrobial properties, clinical efficacy, safety profile, and detailed experimental protocols for its evaluation.

Core Compound Characteristics

This compound is a synthetic, water-soluble, cyclic antimicrobial peptide.[1][3] Its design is based on host defense peptides, which are key components of the innate immune system.[1][2][3][4]

Antimicrobial Mechanism of Action

The primary antifungal mechanism of this compound is the rapid disruption of the fungal cell membrane. This leads to the loss of intracellular contents and subsequent cell death.[1] This direct lytic mechanism is a hallmark of many cationic antimicrobial peptides and is thought to reduce the likelihood of resistance development compared to traditional antifungal agents that target specific metabolic pathways.

Antifungal Mechanism of this compound This compound This compound (Cationic Peptide) FungalCell Fungal Cell Membrane (Negatively Charged) This compound->FungalCell Attraction Binding Electrostatic Interaction FungalCell->Binding Disruption Membrane Disruption & Permeabilization Binding->Disruption Lysis Cell Lysis & Loss of Cytoplasmic Contents Disruption->Lysis Death Fungal Cell Death Lysis->Death Hypothesized Immunomodulatory Pathways for HDP Mimetics cluster_extracellular Extracellular cluster_intracellular Intracellular This compound HDP Mimetic (e.g., this compound) TLR Toll-like Receptor (TLR) This compound->TLR Modulation MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-10) NFkB->Cytokines MAPK->Cytokines Workflow for Propidium Iodide Staining Start Start: T. rubrum spore suspension Incubate Incubate with this compound (e.g., 500 or 1,000 mg/L for 18h at 30°C) Start->Incubate AddPI Add Propidium Iodide (PI) Incubate->AddPI IncubatePI Incubate for 15 minutes AddPI->IncubatePI Microscopy Examine by Fluorescence Microscopy IncubatePI->Microscopy Analyze Count Total and PI-Stained Cells Microscopy->Analyze End End: Determine percentage of cells with compromised membranes Analyze->End In Vitro Nail Infection Model Workflow Start Start: Excised human nails Infect Infect nails with T. rubrum Start->Infect IncubateInfection Incubate to establish infection Infect->IncubateInfection Treat Daily application of this compound (or comparator/vehicle) for 28 days IncubateInfection->Treat Extract Extract viable fungi from nails Treat->Extract Culture Culture extracts on PDA agar Extract->Culture Analyze Quantify fungal colonies (CFU) Culture->Analyze End End: Determine antifungal efficacy Analyze->End

References

Structural Analysis of the Cyclic Peptide NP213: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213, also known as Novexatin®, is a promising cyclic peptide-based antifungal agent currently under development for the topical treatment of onychomycosis (fungal nail infection).[1][2][3][4][5][6] Developed by NovaBiotics, this compound is a synthetic, water-soluble, cyclic heptapeptide composed of arginine residues.[2] Its mechanism of action is attributed to its ability to target and disrupt the fungal cytoplasmic membrane, leading to rapid fungicidal activity.[6] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its known properties, relevant experimental protocols for its characterization, and a discussion of its mechanism of action based on its structural features.

While specific high-resolution structural data from techniques such as X-ray crystallography or NMR spectroscopy for this compound are not publicly available, this guide will leverage data from closely related poly-arginine and arginine-rich cyclic peptides to infer its likely structural and biophysical properties. The experimental protocols detailed herein represent the standard methodologies that would be employed to characterize a novel cyclic antimicrobial peptide like this compound.

Core Structural and Physicochemical Properties

The fundamental structural and physicochemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Peptide Sequencecyclo(Arg-Arg-Arg-Arg-Arg-Arg-Arg)[2]
Molecular FormulaC42H84N28O7N/A
Molecular Weight1093.3 g/mol N/A
TypeCyclic Heptapeptide[2]
Charge at Physiological pHHighly CationicInferred from Arginine Content
SolubilityWater-soluble[1][6]
Mechanism of ActionFungal membrane disruption[6]

Biophysical Characterization: Representative Data

The following tables present representative biophysical data from studies on poly-arginine and other arginine-rich cyclic peptides. This data provides insights into the expected behavior of this compound when interacting with fungal membranes.

Table 1: Representative Membrane Interaction Parameters for Arginine-Rich Peptides

PeptideMembrane CompositionTechniqueParameterValueReference
Nona-arginine (KR9C)DOPG/DOPCLangmuir MonolayersChange in Surface Pressure (Δπ)~15 mN/m[7]
Nona-arginine (KR9C)DOPG/DPPCLangmuir MonolayersChange in Surface Pressure (Δπ)~20 mN/m[7]
Arginine-rich cyclic peptideHIV TAR RNAITCDissociation Constant (KD)0.8 - 3.1 µM[8]
Poly-arginine (Arg9)POPGITCBinding Affinity (K)~10^6 M^-1[9]

Table 2: Representative Antifungal Activity of Cyclic Arginine-Containing Peptides

PeptideFungal SpeciesMIC (µg/mL)Reference
cyclo-[DipR]5Aspergillus fumigatus1.6 - 6.6[10]
cyclo-[DipR]5Candida albicans13.1[10]
cyclo-[WRR]4Candida parapsilosis6.25[11]
cyclo-[R3WRW]2Candida albicans12.5[11]

Experimental Protocols

This section details the standard experimental methodologies for the structural and functional characterization of a cyclic antimicrobial peptide like this compound.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments (e.g., aqueous buffer, membrane-mimicking solvents).

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-100 µM.

  • Instrumentation: A CD spectropolarimeter is used for analysis. The instrument is purged with nitrogen gas to allow for measurements in the far-UV region.

  • Data Acquisition:

    • CD spectra are recorded from 190 to 260 nm at a constant temperature (e.g., 25°C).

    • A quartz cuvette with a path length of 1 mm is used.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

    • A baseline spectrum of the buffer alone is recorded and subtracted from the peptide spectra.

  • Data Analysis: The resulting CD spectra are expressed as mean residue ellipticity [θ]. The percentage of secondary structure elements (α-helix, β-sheet, random coil) is estimated using deconvolution software (e.g., CONTIN, SELCON3, CDSSTR).

Fluorescence Spectroscopy

Objective: To study the interaction of this compound with fungal membrane mimics (liposomes) and to assess membrane permeabilization.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition should mimic that of fungal membranes (e.g., containing phosphatidylcholine, phosphatidylglycerol, and ergosterol).

  • Tryptophan Fluorescence: If a tryptophan residue were incorporated into the this compound sequence, changes in its fluorescence emission upon membrane binding could be monitored. An increase in fluorescence intensity and a blue shift in the emission maximum would indicate the transfer of the tryptophan residue to a more hydrophobic environment.

  • Dye Leakage Assay:

    • Fluorescent dyes such as calcein or carboxyfluorescein are encapsulated within the liposomes at a self-quenching concentration.

    • A baseline fluorescence is measured.

    • This compound is added to the liposome suspension.

    • Disruption of the membrane by this compound leads to the release of the dye, resulting in dequenching and an increase in fluorescence intensity.

    • The percentage of dye leakage is calculated relative to the fluorescence after complete lysis of the liposomes with a detergent (e.g., Triton X-100).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to fungal membrane mimics.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable buffer and loaded into the injection syringe. A suspension of LUVs (as described above) is placed in the sample cell.

  • Instrumentation: An isothermal titration calorimeter is used to measure the heat changes upon binding.

  • Titration: A series of small injections of the this compound solution into the LUV suspension is performed. The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and other arginine-rich antimicrobial peptides is the direct disruption of the fungal cell membrane. This process does not typically involve specific intracellular signaling pathways in the traditional sense but is rather a direct biophysical interaction.

NP213_Mechanism_of_Action This compound This compound (Cationic) ElectrostaticInteraction Initial Electrostatic Interaction This compound->ElectrostaticInteraction Attraction FungalMembrane Fungal Membrane (Anionic) FungalMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion and Perturbation ElectrostaticInteraction->MembraneInsertion Hydrophobic Interactions PoreFormation Pore Formation / Membrane Disruption MembraneInsertion->PoreFormation CellLysis Cell Lysis and Fungal Death PoreFormation->CellLysis

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing the structure and function of a cyclic peptide like this compound.

Structural_Characterization_Workflow cluster_synthesis Peptide Synthesis and Purification cluster_structure Structural Analysis Synthesis Solid-Phase Peptide Synthesis Cyclization On-resin or Solution-Phase Cyclization Synthesis->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Mass Spectrometry (MS) Purification->Characterization CD Circular Dichroism (CD) - Secondary Structure Characterization->CD NMR NMR Spectroscopy - 3D Structure (in solution) Characterization->NMR Xray X-ray Crystallography - 3D Structure (solid-state) Characterization->Xray

Caption: Workflow for synthesis and structural characterization.

Functional_Characterization_Workflow cluster_interaction Membrane Interaction Studies cluster_activity Antifungal Activity Assessment LiposomePrep Liposome Preparation (Fungal Membrane Mimic) Fluorescence Fluorescence Spectroscopy - Membrane Permeabilization LiposomePrep->Fluorescence ITC Isothermal Titration Calorimetry - Binding Thermodynamics LiposomePrep->ITC MIC Minimum Inhibitory Concentration (MIC) Assay TimeKill Time-Kill Kinetics Assay MIC->TimeKill

Caption: Workflow for functional characterization.

Conclusion

This compound is a cyclic arginine-based peptide with potent antifungal activity, primarily through the disruption of the fungal cytoplasmic membrane. While high-resolution structural information for this compound is not yet in the public domain, its structural class suggests a highly cationic and potentially amphipathic conformation that facilitates its interaction with and perturbation of anionic fungal membranes. The experimental methodologies outlined in this guide provide a robust framework for the detailed structural and functional characterization of this compound and similar cyclic antimicrobial peptides. Further biophysical studies, particularly high-resolution structural techniques like NMR spectroscopy or X-ray crystallography, will be invaluable in elucidating the precise three-dimensional structure of this compound and providing a more detailed understanding of its structure-activity relationship. This knowledge will be crucial for the rational design of next-generation antifungal peptides with improved efficacy and specificity.

References

Antifungal Spectrum of NP213 Against Trichophyton Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 (Novexatin®) is a novel, first-in-class antifungal peptide therapeutic candidate developed for the topical treatment of onychomycosis, a fungal nail infection predominantly caused by Trichophyton species.[1][2] Derived from endogenous host defense peptides (HDPs), this compound is a synthetic, cyclic peptide composed of seven L-arginine residues, conferring a net positive charge of +7.[1] This cationic nature is fundamental to its mechanism of action.[3][4] this compound is water-soluble and demonstrates effective penetration of human nail keratin.[2][5] Clinical trials have shown that this compound is safe, well-tolerated, and efficacious in clearing Trichophyton infections after a 28-day treatment regimen, a significantly shorter duration compared to other topical antifungal agents.[2][6][7] This document provides a detailed overview of the antifungal spectrum of this compound against Trichophyton species, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exhibits a rapid, fungicidal mode of action primarily by targeting the fungal cytoplasmic membrane.[3][5] Its polycationic nature facilitates an electrostatic interaction with the negatively charged components of the fungal cell membrane, leading to membrane perturbation and disruption.[3][4] This results in a loss of intracellular contents and ultimately, cell death.[3] Transmission electron microscopy has shown that exposure of Trichophyton rubrum to this compound leads to a complete loss of intracellular contents with minimal damage to the cell wall.[3]

Furthermore, there is evidence to suggest a dual mechanism of action involving the induction of reactive oxygen species (ROS) overproduction, which contributes to cellular damage.[8] This multi-faceted attack on the fungal cell may reduce the likelihood of resistance development.[8]

Proposed Signaling Pathways in Trichophyton species in Response to this compound

The membrane disruption and oxidative stress induced by this compound are expected to trigger conserved stress response pathways in Trichophyton species. The primary pathways implicated are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

  • Cell Wall Integrity (CWI) Pathway: This MAPK-based signaling cascade is activated in response to cell wall stressors. Membrane damage caused by this compound would likely be sensed by transmembrane proteins, initiating a phosphorylation cascade that culminates in the activation of transcription factors responsible for reinforcing the cell wall.

  • High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for adaptation to osmotic and oxidative stress. The generation of ROS by this compound would activate the HOG pathway, leading to the expression of genes involved in antioxidant defense and stress adaptation.

dot

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Fungal Cell Membrane (Negatively Charged) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption ROS ROS Production Disruption->ROS CWI Cell Wall Integrity (CWI) Pathway Disruption->CWI Activates CellDeath Fungicidal Effect (Cell Death) Disruption->CellDeath Disruption->CellDeath Leads to HOG High Osmolarity Glycerol (HOG) Pathway ROS->HOG Activates StressResponse Stress Response & Cell Wall Reinforcement CWI->StressResponse HOG->StressResponse StressResponse->CellDeath Counteracts

Proposed mechanism of action and stress response pathways.

Antifungal Spectrum Against Trichophyton Species

This compound has demonstrated a broad spectrum of activity against dermatophytes that cause onychomycosis.[1] In two Phase IIa clinical trials, all fungal isolates identified from patients were Trichophyton species.[2][6] While standard in vitro tests, such as those following CLSI guidelines, may show high Minimum Inhibitory Concentrations (MICs) for this compound compared to traditional antifungals, these tests are not predictive of its efficacy within the nail environment.[1] When tested in more physiologically relevant models containing human nail keratin, the MIC values for this compound are significantly reduced.[1][5]

Quantitative Data

The following table summarizes the reported MIC and Minimum Fungicidal Concentration (MFC) values for this compound against various Trichophyton species based on available literature.

Trichophyton SpeciesTest MethodMIC (mg/L)MFC (mg/L)Reference(s)
T. rubrumStandard Broth Microdilution (CLSI)1000 - 20002000 - 4000[1]
T. rubrumModified (with human nail keratin)16 - 32Not Reported[5]
T. rubrumModified (with human skin keratin)125Not Reported[5]
T. interdigitaleStandard Broth Microdilution (CLSI)1000 - 20002000 - 4000[1]
Other DermatophytesStandard Broth Microdilution (CLSI)<100 - 4000500 - 4000[1]

Note: The "Other Dermatophytes" category includes a range of clinical isolates as reported in the source literature. Specific data for other individual Trichophyton species from the primary literature on this compound is limited.

Experimental Protocols

The in vitro antifungal activity of this compound against Trichophyton species has been determined using both conventional and modified susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The following protocol is a composite based on the modified CLSI M38-A methods described for testing this compound.

4.1.1 Inoculum Preparation

  • Culture Trichophyton species on Potato Dextrose Agar (PDA) at 28-30°C until sufficient sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile 0.9% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the conidial suspension to a final concentration of 0.5-2.5 x 10^4 CFU/mL using a hemocytometer.

4.1.2 Broth Microdilution Assay (Modified)

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS. For modified assays, RPMI-1640 is further supplemented with sterilized, powdered human nail keratin.

  • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control (inoculum without this compound) and a sterility control (medium only) on each plate.

  • Incubate the plates at 28-30°C for 4-7 days.

  • Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control.

4.1.3 Determination of MFC

  • Following MIC determination, subculture 10-20 µL from each well showing no visible growth onto PDA plates.

  • Incubate the plates at 28-30°C for a duration sufficient for growth to be observed in a subculture from the growth control well.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (i.e., ≥99.9% killing).

dot

G cluster_prep Inoculum Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Culture Culture Trichophyton on PDA Harvest Harvest Conidia Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculate Inoculate Microtiter Plate Adjust->Inoculate Dilute Prepare Serial Dilutions of this compound Dilute->Inoculate IncubateMIC Incubate Plates (4-7 days) Inoculate->IncubateMIC ReadMIC Visually Determine MIC IncubateMIC->ReadMIC Subculture Subculture from Clear Wells ReadMIC->Subculture IncubateMFC Incubate PDA Plates Subculture->IncubateMFC ReadMFC Determine MFC IncubateMFC->ReadMFC

Workflow for MIC and MFC determination.
In Vitro Nail Infection Model

To better predict the clinical efficacy of this compound, an in vitro model using human nail fragments is employed.

  • Nail Preparation: Obtain healthy human nail clippings, clean, and sterilize them.

  • Infection: Inoculate the nail fragments with a high concentration of Trichophyton spores (e.g., T. rubrum) and incubate under conditions that promote fungal growth and nail invasion.

  • Treatment: Apply an aqueous solution of this compound (or comparator antifungals/vehicle control) to the infected nail fragments daily for a set period (e.g., 28 days).

  • Assessment: After the treatment period, extract viable fungi from the nail fragments by physical disruption (e.g., grinding).

  • Quantification: Plate the nail extracts onto a suitable agar medium (e.g., PDA or Dermatophyte Test Medium) to quantify the remaining viable fungal load (CFU/nail fragment).

  • Efficacy Determination: Compare the fungal load in this compound-treated nails to that in control-treated nails to determine the efficacy of the compound in eradicating the infection. In ex vivo studies, this compound has been shown to successfully eradicate different strains of T. rubrum from infected nails after 28 days of daily application.[3]

Conclusion

This compound demonstrates a potent and rapid fungicidal activity against a range of Trichophyton species, the primary causative agents of onychomycosis. Its unique mechanism of action, involving membrane disruption and potentially ROS induction, makes it a promising therapeutic candidate. While standard in vitro susceptibility tests may not fully reflect its potent activity in the nail environment, modified and ex vivo models have confirmed its ability to eradicate established Trichophyton infections. The detailed protocols and understanding of its antifungal spectrum provide a solid foundation for further research and development of this novel peptide-based therapeutic.

References

Unveiling the Sporicidal Power of NP213: A Technical Deep Dive into its Efficacy Against Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aberdeen, Scotland – November 24, 2025 – This technical guide provides an in-depth analysis of the fungicidal activity of NP213, a novel cyclic antimicrobial peptide, specifically targeting the spores of Trichophyton rubrum, the primary causative agent of onychomycosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental protocols substantiating these findings.

This compound, also known as Novexatin®, is a promising therapeutic candidate designed from host defense peptides.[1][2] Its unique water-soluble, cyclic structure allows for effective penetration of the human nail plate.[1][3] Preclinical and clinical data have demonstrated its potent and rapid fungicidal action, positioning it as a differentiated treatment for onychomycosis.[1][3]

Quantitative Efficacy of this compound against T. rubrum

The sporicidal and hyphal activity of this compound has been rigorously evaluated, demonstrating superior performance compared to existing antifungal agents. The following tables summarize the key quantitative data from in vitro and ex vivo studies.

Table 1: Time-Kill Kinetics of this compound against T. rubrum Spores and Hyphae
Organism & FormThis compound ConcentrationTime to >3-log (99.9%) KillComparator (Terbinafine)Time to >3-log (99.9%) Kill (Comparator)
T. rubrum NCPF0118 (Spores)1,000 mg/L3 to 4 hours[4][5]0.01 mg/L (2x MIC)> 24 hours[4][5]
T. rubrum NCPF0118 (Hyphae)1,000 mg/L3 to 4 hours[4][5]0.01 mg/L (2x MIC)> 24 hours[4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against T. rubrum
StrainTesting ConditionMIC Value (mg/L)
T. rubrum NCPF0118RPMI 1640 Medium with Human Nail Keratin16-32[6]
T. rubrum NCPF0118RPMI 1640 Medium with Human Skin Keratin125[6]
T. rubrum NCPF0118RPMI 1640 Medium with Lamb's Wool Keratin250[6]
Various DermatophytesStandard Broth Microdilution<100 to 4,000[5]
Table 3: Clinical and Ex Vivo Efficacy of this compound
Study TypeTreatment DurationOutcomeResult
Ex Vivo Nail Infection Model28 days (daily application)Eradication of T. rubrumSuccessful eradication, unlike ciclopirox and amorolfine[1][5]
Phase IIa Clinical Trial 128 days (daily application)Culture negative at 180 days43.3% of patients[3][7]
Phase IIa Clinical Trial 228 days (daily application)Culture negative at 360 days56.5% of patients[3][7]

Mechanism of Action: Targeting the Fungal Cytoplasmic Membrane

This compound's fungicidal activity is attributed to its ability to perturb and permeabilize the fungal cytoplasmic membrane.[5][6] This mechanism is consistent with that of cationic host defense peptides, which served as the template for this compound's design.[5] The positive charge of this compound is crucial for its activity, facilitating its interaction with the negatively charged fungal membrane.[8]

Transmission electron microscopy has revealed that exposure to this compound leads to a complete loss of intracellular contents in T. rubrum, with minimal damage to the cell wall.[1] This indicates a direct action on the cytoplasmic membrane, leading to rapid cell death.[5]

cluster_this compound This compound Action cluster_Fungus Trichophyton rubrum Spore This compound Positively Charged This compound Peptide Membrane Negatively Charged Fungal Membrane This compound->Membrane Electrostatic Interaction Contents Intracellular Contents Membrane->Contents Membrane Perturbation & Disruption Fungal_Death Fungicidal Effect Contents->Fungal_Death Loss of Contents

This compound Mechanism of Action on T. rubrum.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Time-Kill Assay
  • Inoculum Preparation: Spores and hyphae of T. rubrum NCPF0118 were prepared and adjusted to a final concentration of approximately 1 x 105 CFU/mL.

  • Treatment: The fungal suspensions were treated with a nominal dose of 1,000 mg/L of this compound or 0.01 mg/L of terbinafine.

  • Incubation: The treated suspensions were incubated at 30°C.

  • Sampling and Plating: At various time points (e.g., 0, 1, 2, 3, 4, 6, and 24 hours), aliquots were removed, serially diluted, and plated on appropriate agar plates.

  • Quantification: The plates were incubated, and the number of colony-forming units (CFU) was counted to determine the reduction in viable fungi over time. A >3-log (99.9%) reduction in CFU/mL was considered fungicidal.[4][5]

A Prepare T. rubrum Spore/ Hyphae Suspension (~1x10^5 CFU/mL) B Add this compound (1000 mg/L) or Terbinafine (0.01 mg/L) A->B C Incubate at 30°C B->C D Take Aliquots at Specific Time Points C->D E Perform Serial Dilutions D->E F Plate on Agar E->F G Incubate Plates F->G H Count CFU and Calculate Log Reduction G->H

Time-Kill Assay Workflow.
Membrane Permeability Assay (Propidium Iodide Staining)

  • Spore Preparation: A spore suspension of T. rubrum NCPF0118 was prepared.

  • Treatment: The spores were exposed to this compound (e.g., 500 or 1,000 mg/L) for 18 hours at 30°C.[5][6]

  • Staining: Propidium iodide (PI), a fluorescent dye that cannot cross an intact cell membrane, was added to the spore suspension for 15 minutes.[5]

  • Microscopy: The cells were examined using fluorescence microscopy.

  • Analysis: The total number of cells and the number of PI-stained (non-viable) cells were counted to determine the percentage of cells with compromised membranes.[5]

cluster_0 Cell Treatment cluster_1 Staining & Visualization cluster_2 Data Analysis A T. rubrum Spore Suspension B Incubate with this compound (18h, 30°C) A->B C Add Propidium Iodide (15 min) B->C D Fluorescence Microscopy C->D E Count Total and PI-Stained Cells D->E F Calculate % of Permeabilized (Non-Viable) Cells E->F

Membrane Permeability Assay Workflow.
Ex Vivo Nail Infection Model

  • Nail Preparation: Human nail fragments were infected with T. rubrum.

  • Treatment: The infected nails were treated daily with this compound in a water-based vehicle, comparator antifungals (ciclopirox, amorolfine), or a vehicle control for 28 days.[1][4]

  • Fungal Extraction: After the treatment period, viable fungi were extracted from the nail fragments.

  • Culturing: The extracts were cultured on potato dextrose agar to assess the infection status of the nails.[4]

  • Assessment: The number of T. rubrum colony-forming units recovered was determined to evaluate the efficacy of the treatment in eradicating the infection.[1]

This comprehensive analysis underscores the potential of this compound as a potent and rapidly acting sporicidal agent for the treatment of onychomycosis caused by Trichophyton rubrum. Its novel mechanism of action and demonstrated efficacy in clinically relevant models highlight its promise as a significant advancement in antifungal therapy.

References

An In-depth Technical Guide to NP213: From Host Defense Peptide Origins to a Novel Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, also known as Novexatin®, is a first-in-class, synthetic cyclic peptide antifungal agent developed for the topical treatment of onychomycosis. Its design is rooted in the principles of host defense peptides (HDPs), which form a crucial part of the innate immune system. This technical guide provides a comprehensive overview of the origins, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction: The Genesis of this compound from Host Defense Peptides

The emergence of antifungal resistance and the limitations of existing therapies for onychomycosis have necessitated the development of novel treatment modalities. Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), have long been recognized for their broad-spectrum antimicrobial activity and represent a promising template for the design of new anti-infective agents.[1][2] HDPs are evolutionarily conserved molecules that form the first line of defense against a wide range of pathogens, including bacteria, viruses, and fungi.[1]

This compound was conceived from a biological approach, leveraging the inherent antifungal properties of HDPs found in the skin and nails.[3][4] The design rationale for this compound focused on creating a synthetic peptide that mimics the key characteristics of HDPs responsible for their antimicrobial efficacy, namely a strong cationic charge and a structure that is resistant to enzymatic degradation. This led to the development of a cyclic peptide composed of seven arginine residues: cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg].[5][6] The cyclic structure enhances its stability and resistance to proteases, a common challenge with linear peptides, while the high density of arginine residues provides a strong positive charge, which is critical for its mechanism of action.[6]

Mechanism of Action: A Direct Assault on the Fungal Membrane

This compound exerts its antifungal effect through a direct, physical disruption of the fungal cytoplasmic membrane.[7][8] This mechanism is a hallmark of many cationic HDPs and offers the advantage of a low propensity for the development of microbial resistance. The process can be conceptualized in two main stages:

  • Electrostatic Attraction: The highly cationic nature of this compound facilitates its initial binding to the negatively charged components of the fungal cell membrane, such as phospholipids.[1]

  • Membrane Perturbation and Lysis: Following the initial binding, this compound is believed to insert into the lipid bilayer, causing membrane destabilization, pore formation, and ultimately, lysis of the fungal cell.[3][7] This leads to the leakage of intracellular contents and cell death.

This direct lytic mechanism is rapid and fungicidal.[9] It is important to note that this compound acts on the plasma membrane without affecting the fungal cell wall.[3] This has implications for diagnostic methods used in clinical trials, as microscopy techniques that stain the cell wall may detect dead fungal elements, potentially underestimating the true efficacy of the treatment.[3]

cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular Space Fungal Cell Wall Fungal Cell Wall Fungal Plasma Membrane Fungal Plasma Membrane Cytoplasm Cytoplasm Pore Formation Pore Formation Fungal Plasma Membrane->Pore Formation Membrane Perturbation This compound This compound This compound->Fungal Plasma Membrane Electrostatic Attraction Cell Lysis Cell Lysis Pore Formation->Cell Lysis Leakage of Intracellular Contents Fungal Cell Death Fungal Cell Death Cell Lysis->Fungal Cell Death

Caption: Mechanism of Action of this compound on the Fungal Cell.

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in a series of in vitro studies and clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesTest ConditionMIC (mg/L)Reference
Trichophyton rubrumStandard Broth Microdilution<100 - 4,000[4]
Trichophyton rubrumRPMI 1640 with Human Nail Keratin16 - 32[10]
Trichophyton rubrumRPMI 1640 with Human Skin Keratin125[10]
Trichophyton rubrumRPMI 1640 with Lamb's Wool Keratin250[10]
Clinically Relevant Yeasts (Candida spp., Cryptococcus spp., Trichosporon spp.)Not Specified1 - 2 (MIC100)[10]
Table 2: Summary of Phase IIa Clinical Trial Efficacy Data for this compound in Onychomycosis
Clinical Trial IdentifierPatient PopulationTreatment DurationEfficacy EndpointResultReference
EudraCT No. 2008-001496-29Mild-to-moderate onychomycosis28 days (daily)Culture Negative at 180 days43.3%[3][11]
EudraCT No. 2008-001496-29Mild-to-moderate onychomycosis28 days (daily)Clinical Improvement at 180 days84.6% (vs. 20% placebo)[3]
NCT02343627Mild-to-moderate onychomycosis (dermatophyte infection)28 days (daily)Culture Negative at 360 days56.5%[3][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

Propidium Iodide (PI) Staining for Fungal Membrane Permeabilization

This assay is used to assess the integrity of the fungal plasma membrane following treatment with this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, thus staining the nucleus red.

Protocol:

  • Fungal Spore Suspension Preparation: Prepare a spore suspension of Trichophyton rubrum in a suitable buffer (e.g., PBS).

  • Treatment with this compound: Expose the fungal spores to various concentrations of this compound (e.g., 500 and 1000 mg/L) for 18 hours at 30°C.[13] Include an untreated control.

  • Propidium Iodide Staining: Add propidium iodide solution to the fungal suspension to a final concentration of 1.5 µM.[9]

  • Incubation: Incubate the mixture for 15 minutes in the dark at room temperature.[14]

  • Microscopy: Visualize the cells using a fluorescence microscope. Capture images and count the number of PI-stained (dead) and unstained (live) cells.

cluster_workflow Propidium Iodide Staining Workflow A Prepare Fungal Spore Suspension B Treat with this compound (and control) A->B C Add Propidium Iodide B->C D Incubate in Dark C->D E Fluorescence Microscopy D->E F Quantify Live/Dead Cells E->F cluster_workflow In Vitro Nail Infection Model Workflow A Prepare Sterilized Human Nail Fragments B Inoculate with Dermatophyte Suspension A->B C Incubate to Establish Infection B->C D Daily Topical Treatment (this compound and Controls) C->D E Extract and Culture Viable Fungi D->E F Quantify Colony Forming Units (CFU) E->F

References

In Vitro Efficacy of NP213: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies investigating the efficacy of NP213, a novel peptide-based antifungal agent. The data herein is compiled from peer-reviewed publications and aims to offer a comprehensive resource for researchers in the field of antifungal drug development.

Quantitative Efficacy Data

The in vitro antifungal activity of this compound has been evaluated against a broad range of dermatophytes, the primary causative agents of onychomycosis. The following tables summarize the key quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, as well as time-kill kinetics.

Antifungal Susceptibility Testing

This compound has demonstrated significant antifungal activity against various dermatophyte species. Standardized broth microdilution assays, as well as a modified, more physiologically relevant method, were employed to determine the MIC and MFC values.

Table 1: Summary of this compound MIC and MFC Ranges against Dermatophytes using Standard Broth Microdilution [1]

MetricConcentration Range (mg/L)
MIC<100 - 4,000
MFC500 - 4,000

Note: A comprehensive dataset of MIC values for a wide range of dermatophytes is available in the supplementary material (Table S1) of the study by Mercer et al. (2019) in Antimicrobial Agents and Chemotherapy.[1]

Table 2: Comparison of this compound MIC in Standard vs. Modified Keratin-Based Medium against T. rubrum [2][3]

MediumKeratin SourceThis compound MIC (mg/L)Fold Reduction in MIC
RPMI 1640 (Standard)-2,000-
Modified MediumHuman Nail Powder16 - 32Up to 128-fold
Modified MediumHuman Skin Keratin12516-fold
Modified MediumSheep's Wool Keratin2508-fold
Time-Kill Kinetics

Time-kill assays were conducted to assess the fungicidal activity of this compound over time. These studies highlight the rapid action of this compound compared to existing antifungal agents.

Table 3: Time-Kill Kinetics of this compound against Trichophyton rubrum [2]

OrganismTreatmentConcentrationTime to >3-log (99.9%) Kill
T. rubrum NCPF0118 (spores and hyphae)This compound1,000 mg/L3 - 4 hours
T. rubrum NCPF0118 (spores and hyphae)Terbinafine0.01 mg/L (2x MIC)> 24 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vitro evaluation of this compound.

Modified Minimum Inhibitory Concentration (MIC) Assay

To better mimic the nail environment, a modified MIC assay was developed using keratin as the primary nutrient source.[1][2]

Protocol:

  • Medium Preparation: A protein-based test medium was prepared using powdered human nail material, human skin keratin, or sheep's wool keratin suspended in 10 mM sodium phosphate buffer (pH 7.0).

  • Inoculum Preparation: Dermatophyte spores were harvested and adjusted to the desired concentration.

  • Assay Setup: The assay was performed in 96-well microtiter plates. Serial dilutions of this compound were prepared in the modified keratin-based medium.

  • Inoculation: Each well was inoculated with the fungal spore suspension.

  • Incubation: Plates were incubated at 30°C for an appropriate duration.

  • Endpoint Determination: Due to the turbidity of the keratin suspension, fungal growth was assessed using a metabolic indicator, alamarBlue, which measures metabolic activity. The MIC was defined as the lowest concentration of this compound that prevented a color change, indicating inhibition of fungal metabolism.

In Vitro Nail Infection Model

An in vitro model using human nail fragments was developed to evaluate the efficacy of this compound in a setting that closely resembles the site of infection.[2][4][5]

Protocol:

  • Nail Preparation: Healthy human nail clippings were sterilized.

  • Infection: The ventral side of the nail fragments was inoculated with a suspension of Trichophyton rubrum spores.

  • Incubation for Infection Establishment: The inoculated nail fragments were incubated on sterile water agar plates at 30°C for 14 days to allow for fungal growth and penetration into the nail matrix.

  • Treatment: After the infection period, the nail fragments were inverted, and this compound solution (or comparator antifungal) was applied daily to the dorsal surface for 28 days.

  • Assessment of Fungal Viability: Following the treatment period, the nail fragments were processed to extract viable fungi. This involved homogenization of the nail fragments and plating of the homogenate onto fungal growth medium.

  • Quantification: The number of colony-forming units (CFU) was counted to determine the extent of fungal survival after treatment.

Visualizations: Mechanism and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key in vitro experiments.

Proposed Mechanism of Action of this compound

This compound's antifungal activity is attributed to its cationic nature, leading to the disruption of the fungal cell membrane.[3][6]

cluster_0 Fungal Cell cluster_1 Extracellular Environment fungal_membrane Fungal Cell Membrane (Negatively Charged) disruption Pore Formation & Membrane Disruption fungal_membrane->disruption Membrane Perturbation intracellular Intracellular Components leakage Cell Death This compound This compound (Cationic Peptide) This compound->fungal_membrane Electrostatic Attraction disruption->leakage Leakage of Intracellular Components

Caption: Proposed mechanism of this compound leading to fungal cell death.

Experimental Workflow for Modified MIC Assay

The following diagram outlines the key steps in the modified Minimum Inhibitory Concentration (MIC) assay.

start Start prep_medium Prepare Keratin-Based Medium start->prep_medium prep_this compound Prepare Serial Dilutions of this compound prep_medium->prep_this compound prep_inoculum Prepare Fungal Inoculum prep_this compound->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate incubate Incubate at 30°C inoculate->incubate add_indicator Add alamarBlue Metabolic Indicator incubate->add_indicator read_results Read Results (Colorimetric) add_indicator->read_results end End read_results->end

Caption: Workflow for the modified MIC assay using a keratin-based medium.

Experimental Workflow for In Vitro Nail Infection Model

This diagram illustrates the procedure for the in vitro nail infection model to test the efficacy of this compound.

start Start sterilize_nail Sterilize Human Nail Fragments start->sterilize_nail infect_nail Inoculate Ventral Side of Nail with Fungi sterilize_nail->infect_nail incubate_infection Incubate for 14 Days to Establish Infection infect_nail->incubate_infection treat_nail Apply this compound Daily to Dorsal Side for 28 Days incubate_infection->treat_nail process_nail Homogenize Nail Fragments treat_nail->process_nail plate_homogenate Plate Homogenate on Fungal Medium process_nail->plate_homogenate count_cfu Incubate and Count Colony-Forming Units (CFU) plate_homogenate->count_cfu end End count_cfu->end

Caption: Workflow for the in vitro human nail infection model.

References

Methodological & Application

Application Notes and Protocols for NP213 Antifungal Susceptibility Testing using CLSI M38-A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent antifungal activity, particularly against dermatophytes, the causative agents of onychomycosis.[1] Understanding the in vitro susceptibility of fungal isolates to this compound is crucial for its development as a therapeutic agent. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[2] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes, adhering to the CLSI M38-A2 standard.

Mechanism of Action

This compound exerts its antifungal effect by targeting and disrupting the fungal cytoplasmic membrane. As a cationic peptide, this compound is believed to initially interact with the negatively charged components of the fungal cell surface through electrostatic interactions. This leads to membrane permeabilization and disruption, causing leakage of cellular contents and ultimately fungal cell death.[1] This direct action on the membrane makes it a rapidly fungicidal agent.[1]

Quantitative Data: this compound Antifungal Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various dermatophytes, as determined by the CLSI M38-A2 broth microdilution method.

Table 1: MIC of this compound against Trichophyton rubrum in Different Media [1]

MediumMIC (mg/L)
RPMI 1640 (Standard)1000
RPMI 1640 + 0.5% Human Nail Keratin16-32
RPMI 1640 + 0.5% Human Skin Keratin125
RPMI 1640 + 0.5% Lamb's Wool Keratin250

Table 2: Comparative MICs of this compound and Other Antifungals against Trichophyton rubrum [1]

Antifungal AgentMIC by CLSI M38-A2 (mg/L)MIC in Modified Nail Medium (mg/L)
This compound10007.8
Terbinafine0.0080.008
Ciclopirox Olamine0.50.25

Experimental Protocols

CLSI M38-A2 Broth Microdilution Method for this compound

This protocol is adapted from the CLSI M38-A2 standard for testing the susceptibility of dermatophytes to this compound.

1. Fungal Isolate Preparation:

  • Culture dermatophyte isolates on Potato Dextrose Agar (PDA) at 28-30°C until sufficient conidiation is observed.

  • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard by diluting with sterile saline. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL.

  • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or as specified by the manufacturer).

  • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 mg/L).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared fungal inoculum.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Seal the plates and incubate at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control well.

Minimal Fungicidal Concentration (MFC) Determination[1]
  • Following the determination of the MIC, subculture 100 µL from each well that shows no visible growth onto PDA plates.

  • Incubate the plates at 28-30°C for up to 7 days.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Visualizations

NP213_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal Cell Wall Fungal Cell Wall Fungal Membrane Fungal Membrane Fungal Cell Wall->Fungal Membrane Penetration Cytoplasm Cytoplasm Fungal Membrane->Cytoplasm Permeabilization & Disruption Cell Death Cell Death Cytoplasm->Cell Death Leakage of Contents This compound This compound (Cationic Peptide) This compound->Fungal Cell Wall Electrostatic Interaction

Caption: Mechanism of Action of this compound on a Fungal Cell.

CLSI_M38_A2_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A 1. Prepare Fungal Inoculum (Dermatophyte Culture) B 2. Prepare this compound Dilutions (96-well plate) C 3. Inoculate Plate A->C B->C D 4. Incubate (28-30°C, 4-7 days) C->D E 5. Read MIC (100% Growth Inhibition) D->E F 6. Determine MFC (Optional) (Subculture on Agar) E->F

Caption: Experimental Workflow for CLSI M38-A2 Testing of this compound.

References

Application Notes and Protocols: An In Vitro Nail Infection Model for Testing NP213

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties, which hinder the penetration of topical antifungal agents. To address the need for more effective treatments, robust in vitro models that accurately mimic the nail environment are crucial for the preclinical evaluation of novel antifungal candidates. NP213 (Novexatin®) is a novel, water-soluble, cyclic antifungal peptide designed for the topical treatment of onychomycosis.[1][2] It is a fungicidal peptide that has demonstrated the ability to effectively penetrate the human nail.[1][2] This document provides a detailed protocol for an in vitro nail infection model optimized for testing the efficacy of this compound against dermatophytes, the primary causative agents of onychomycosis.

This compound is designed based on host defense peptides (HDPs), which are integral components of the innate immune system.[1][2][3] Its mechanism of action involves the rapid disruption of the fungal cell membrane, leading to cell death.[1][4] This membrane-lytic activity is dependent on the peptide's positive charge.[3][5] Studies have shown that this compound is superior to existing antifungal agents in in vitro conditions that are representative of the human nail environment.[1][5]

Experimental Protocols

This section details the methodology for establishing an in vitro onychomycosis model using human nail explants to assess the antifungal efficacy of this compound.

Materials
  • Healthy human nail clippings

  • Trichophyton rubrum strains (e.g., NCPF0118, ATCC MYA-4438)

  • Potato Dextrose Agar (PDA)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Sterile deionized water

  • 70% ethanol

  • Sterile scalpels and forceps

  • Sterile Petri dishes

  • Incubator (30°C)

  • This compound solution (e.g., 10% w/v in a water-based vehicle)

  • Comparator antifungal agents (e.g., ciclopirox, amorolfine)

  • Vehicle control (water-based)

  • Sterile phosphate-buffered saline (PBS)

  • Sabouraud Dextrose Agar (SDA) plates

Preparation of Human Nail Explants
  • Collect healthy human nail clippings from consenting donors.

  • Wash the nail fragments thoroughly with sterile deionized water.

  • Surface sterilize the nails by immersing them in 70% ethanol for 30 seconds, followed by three rinses with sterile deionized water.

  • Allow the nail fragments to air dry in a sterile environment.

  • Cut the sterilized nail fragments into standardized sizes (e.g., 5x5 mm) using a sterile scalpel.

Fungal Inoculum Preparation
  • Culture Trichophyton rubrum on PDA plates at 30°C for 7-10 days, or until sufficient sporulation is observed.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile PBS.

  • Filter the suspension through sterile glass wool to remove hyphal fragments.

  • Adjust the spore concentration to approximately 1 x 10^6 CFU/mL using a hemocytometer.

In Vitro Nail Infection
  • Place the prepared sterile nail fragments in a sterile Petri dish.

  • Inoculate the ventral (underside) of each nail fragment with 10 µL of the T. rubrum spore suspension.

  • Place the inoculated nail fragments on a sterile, inert support (e.g., a sterile stainless steel mesh) within a larger Petri dish containing a moistened sterile filter paper to maintain humidity.

  • Incubate the infected nail fragments at 30°C for 14 days to allow for fungal invasion and establishment of infection.

Antifungal Treatment
  • After the 14-day infection period, transfer the infected nail fragments to new sterile Petri dishes with the dorsal (top) side facing up.

  • Apply the test articles daily to the dorsal surface of the infected nail fragments for 28 consecutive days. The treatment groups should include:

    • This compound solution

    • Comparator antifungal(s) (e.g., ciclopirox, amorolfine)

    • Vehicle control

    • Untreated control

  • Incubate the treated nail fragments at 30°C throughout the 28-day treatment period.

Assessment of Fungal Viability
  • At the end of the 28-day treatment period, individually transfer each nail fragment to a sterile microcentrifuge tube.

  • Add 1 mL of sterile PBS to each tube and vortex vigorously for 1 minute to dislodge viable fungal elements.

  • Perform serial dilutions of the resulting suspension in sterile PBS.

  • Plate 100 µL of each dilution onto SDA plates.

  • Incubate the plates at 30°C for 5-7 days.

  • Count the number of colony-forming units (CFUs) on each plate to determine the fungal load per nail fragment.

  • Calculate the percentage reduction in CFU for each treatment group compared to the untreated control.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from ex vivo human nail studies and clinical trials.

Table 1: Efficacy of this compound in Eradicating Trichophyton rubrum from Infected Human Nails After 28 Days of Daily Application [5]

Treatment GroupFungal Eradication
This compoundSuccessful
CiclopiroxUnsuccessful
AmorolfineUnsuccessful
Vehicle ControlUnsuccessful

Table 2: Phase IIa Clinical Trial Results for this compound (Daily Application for 28 Days) [1][2][6]

StudyEndpointTimepointMycological Cure Rate (this compound)
First Phase IIaNegative Fungal Culture180 days43.3%
Second Phase IIaNegative Fungal Culture360 days56.5%
First Phase IIaNegative Culture & Microscopy180 days23.1% (mild-to-moderate onychomycosis)

Visualizations

Experimental Workflow for In Vitro Nail Infection Model

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis prep_nail Prepare Human Nail Explants infect_nail Inoculate Ventral Side of Nail Explants prep_nail->infect_nail prep_fungi Prepare Fungal Inoculum (T. rubrum) prep_fungi->infect_nail incubate_infection Incubate for 14 Days at 30°C infect_nail->incubate_infection apply_treatment Apply this compound/Controls Daily to Dorsal Side for 28 Days incubate_infection->apply_treatment incubate_treatment Incubate at 30°C apply_treatment->incubate_treatment assess_viability Assess Fungal Viability (CFU Counting) incubate_treatment->assess_viability analyze_data Calculate % Reduction in Fungal Load assess_viability->analyze_data

Caption: Workflow for the in vitro nail infection model for this compound testing.

Proposed Mechanism of Action of this compound

G This compound This compound (Positively Charged Peptide) FungalMembrane Fungal Cell Membrane (Negatively Charged) This compound->FungalMembrane Electrostatic Interaction MembraneDisruption Membrane Permeabilization and Disruption FungalMembrane->MembraneDisruption CellDeath Loss of Intracellular Contents & Fungal Cell Death MembraneDisruption->CellDeath

Caption: Proposed membrane-disrupting mechanism of action of this compound.

References

Quantitative Analysis of NP213 Nail Penetration Depth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 is a novel, water-soluble cyclic antifungal peptide engineered for the topical treatment of onychomycosis. Its high efficacy is attributed to its ability to effectively penetrate the dense keratin structure of the human nail plate to reach the site of infection.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound nail penetration depth, crucial for preclinical and clinical research, formulation optimization, and establishing therapeutic efficacy.

This compound acts by lysing the fungal plasma membrane without affecting the fungal cell wall.[1] This mechanism of action underscores the importance of achieving sufficient concentrations of the peptide at the nail bed and within the nail plate where the fungi reside.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and penetration of this compound based on in vitro and clinical studies.

Table 1: In Vitro Antifungal Efficacy of this compound

ParameterOrganismResultReference
Eradication of InfectionTrichophyton rubrumSuccessful eradication from infected nails after 28 days of daily application.[3]
Bioactivity in NailTrichophyton rubrumRemained active within the human nail for at least 11 months post-treatment.[4]

Table 2: Clinical Efficacy of this compound in Onychomycosis Treatment

Study PhasePrimary EndpointResultDuration of TreatmentFollow-upReference
Phase IIa (Study 1)Fungal Culture Negative43.3% of patients28 days180 days[1][2]
Phase IIa (Study 2)Fungal Culture Negative56.5% of patients28 days360 days[1][2]

Signaling Pathway and Mechanism of Action

This compound's primary antifungal mechanism is the direct lysis of the fungal plasma membrane. This process is rapid and does not involve complex intracellular signaling cascades. The proposed mechanism is depicted below.

NP213_Mechanism This compound This compound Peptide PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Electrostatic Interaction & Insertion FungalCell Fungal Cell CellLysis Cell Lysis & Death PlasmaMembrane->CellLysis Disruption of Integrity & Pore Formation

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments to quantify this compound nail penetration are provided below. These protocols are based on established techniques for analyzing drug delivery to the nail.

Protocol 1: In Vitro Nail Penetration using Franz Diffusion Cells

This protocol determines the permeation of this compound through a human nail plate.

1. Materials:

  • Franz diffusion cells

  • Human nail clippings (healthy, full thickness)

  • This compound solution (e.g., 10% w/v in a water-based vehicle)

  • Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)

  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) system

2. Method:

  • Mount the human nail clipping between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.

  • Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the nail. Maintain the temperature at 32°C.

  • Apply a known volume and concentration of the this compound solution to the dorsal surface of the nail in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution.

  • Replenish the receptor chamber with fresh PBS after each sampling.

  • Analyze the collected samples for this compound concentration using a validated HPLC-MS/MS method.

  • At the end of the experiment, dismount the nail, rinse the surface to remove excess formulation, and extract the this compound retained within the nail plate for quantification.

Workflow for Franz Diffusion Cell Experiment:

Franz_Cell_Workflow Start Start: Prepare Franz Cells MountNail Mount Human Nail Clipping Start->MountNail AddReceptor Fill Receptor with PBS (32°C) MountNail->AddReceptor Applythis compound Apply this compound to Donor Chamber AddReceptor->Applythis compound Sample Collect Samples from Receptor at Time Intervals Applythis compound->Sample Analyze Quantify this compound using HPLC-MS/MS Sample->Analyze End End: Analyze Nail for Retained this compound Sample->End After final time point Analyze->Sample Repeat for all time points

Franz Diffusion Cell Workflow
Protocol 2: Visualization and Quantification of Nail Penetration by MALDI-Mass Spectrometry Imaging (MALDI-MSI)

This protocol allows for the visualization and semi-quantitative analysis of this compound distribution across the nail plate.

1. Materials:

  • Human nail clippings

  • This compound solution

  • Cryostat

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid)

2. Method:

  • Treat human nail clippings with the this compound solution for a defined period (e.g., 24 hours).

  • Remove excess formulation from the nail surface.

  • Embed the nail clipping in an appropriate medium and freeze.

  • Cryo-section the nail into thin slices (e.g., 20 µm thickness).

  • Mount the nail sections onto a MALDI target plate.

  • Apply the MALDI matrix uniformly over the tissue sections.

  • Acquire mass spectra across the nail section in imaging mode to map the spatial distribution of this compound.

  • Correlate the ion intensity of this compound with its concentration to generate a semi-quantitative distribution map.

Workflow for MALDI-MSI Analysis:

MALDI_Workflow Start Start: Treat Nail with this compound PrepareSample Embed and Freeze Nail Start->PrepareSample SectionNail Cryo-section Nail (20 µm) PrepareSample->SectionNail MountSample Mount Section on MALDI Plate SectionNail->MountSample ApplyMatrix Apply MALDI Matrix MountSample->ApplyMatrix AcquireData Acquire Mass Spectra in Imaging Mode ApplyMatrix->AcquireData AnalyzeData Generate this compound Distribution Map AcquireData->AnalyzeData End End: Correlate Intensity with Concentration AnalyzeData->End

MALDI-MSI Workflow
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Visualization of Penetration Depth

This protocol provides a non-invasive method to visualize the penetration of a fluorescently-labeled this compound analogue.

1. Materials:

  • Fluorescently-labeled this compound

  • Human nail clippings

  • Confocal laser scanning microscope

2. Method:

  • Apply the fluorescently-labeled this compound solution to the dorsal surface of a human nail clipping.

  • Incubate for a specified duration.

  • Mount the nail clipping on a microscope slide.

  • Use the confocal microscope to acquire a series of optical sections (z-stack) through the thickness of the nail.

  • Reconstruct the z-stack to create a 3D image of the nail, showing the penetration depth of the fluorescently-labeled this compound.

  • Measure the depth of fluorescence to quantify penetration.

Logical Relationship of Experimental Approaches

The combination of these experimental protocols provides a comprehensive understanding of this compound nail penetration.

Experimental_Relationship FranzCell Franz Diffusion Cell (Quantitative Permeation) ComprehensiveAnalysis Comprehensive Understanding of This compound Nail Penetration FranzCell->ComprehensiveAnalysis MALDI MALDI-MSI (Spatial Distribution) MALDI->ComprehensiveAnalysis CLSM Confocal Microscopy (Visual Depth) CLSM->ComprehensiveAnalysis

Interrelation of Protocols

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound nail penetration. By employing a combination of in vitro permeation studies, advanced imaging techniques, and rigorous analytical methods, researchers can gain valuable insights into the delivery and efficacy of this promising topical antifungal agent. This data is essential for regulatory submissions, formulation development, and furthering our understanding of transungual drug delivery.

References

Application Notes: Formulating and Evaluating NP213 for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NP213 (Novexatin®) is a novel, synthetic cyclic antifungal peptide developed for the topical treatment of onychomycosis.[1][2] Designed based on natural host defense peptides (HDPs), this compound is a water-soluble, fungicidal agent that has demonstrated high efficacy and safety in clinical trials.[3][4][5] A key feature of this compound is its ability to effectively penetrate the dense structure of the human nail in a simple water-based formulation, without the need for chemical penetration enhancers or organic solvents.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standard methodologies used to formulate and evaluate topical preparations of this compound. While the existing aqueous formulation is highly effective for transungual delivery, the protocols detailed herein are the gold-standard methods for assessing the performance, skin penetration, and safety of any new or modified this compound formulation intended for topical application. The provided data is based on published clinical trial results for this compound.

Drug Absorption Pathways and this compound Profile

Effective topical delivery requires the active pharmaceutical ingredient (API) to traverse the primary barrier of the skin, the stratum corneum, or the nail plate. The principal routes of penetration for topical agents are the transcellular (through cells), intercellular (between cells), and transappendageal (via hair follicles and glands) pathways.[7][8][9] this compound is specifically designed for high permeability through the keratin structure of the nail.[1][3]

cluster_skin Skin Layers cluster_routes Absorption Pathways Stratum_Corneum Stratum Corneum (Barrier) Viable_Epidermis Viable Epidermis Dermis Dermis Transcellular Transcellular Transcellular->Stratum_Corneum Intercellular Intercellular Intercellular->Stratum_Corneum Transappendageal Transappendageal (Follicles, Glands) Transappendageal->Dermis Formulation Topical This compound Formulation Formulation->Transcellular Formulation->Intercellular Formulation->Transappendageal

Fig. 1: General pathways for topical drug absorption through the skin.

Quantitative Data from Clinical Studies

The following tables summarize the key efficacy and safety data from Phase I and IIa clinical trials of this compound for the treatment of onychomycosis.[1][2]

Table 1: Summary of this compound Phase IIa Efficacy Data

Parameter Study 1 (180-day follow-up) Study 2 (360-day follow-up)
Treatment Duration 28 days 28 days
Mycological Cure Rate 43.3% 56.5%
Patient-Reported Improvement After 14 days of application After 14 days of application
Causative Pathogen Trichophyton spp. Trichophyton spp.

Data sourced from published clinical trials of this compound in a water-based formulation.[2][3][4]

Table 2: Summary of this compound Safety and Systemic Exposure Data

Parameter Method Result
Systemic Absorption Plasma Level Analysis No detectable drug in plasma[1][5]
Maximum Exposure Daily application of 2800 mg over 28 days No safety or tolerability concerns[1][5]
Clinical Trial Participants Exposed 238 No significant adverse events reported[1][5]

Data confirms the high safety profile of topically applied this compound.[4][5]

Experimental Protocols

The following protocols are standard, validated methods for assessing the topical delivery and cytotoxic potential of a formulation containing this compound.

Protocol: In Vitro Permeation Test (IVPT)

This protocol describes the use of vertical Franz diffusion cells to quantify the permeation of this compound through a skin membrane, the gold-standard method for in vitro absorption studies.[10][11]

A 1. Prepare Human Ex Vivo Skin (Dermatome to 300-500 µm) B 2. Mount Skin in Franz Cell (Stratum Corneum facing donor chamber) A->B C 3. Equilibrate Skin (32°C with receptor fluid) B->C D 4. Apply this compound Formulation (Finite dose, e.g., 5-10 mg/cm²) C->D E 5. Sample Receptor Fluid (At predefined time points: 0, 2, 4, 8, 12, 24h) D->E G 7. Process Skin at Endpoint (Wash, tape strip, digest) D->G After 24h F 6. Analyze Samples (LC-MS/MS for this compound quantification) E->F I 9. Calculate Flux & Permeation Parameters F->I H 8. Quantify Drug in Skin Layers G->H H->I A 1. Apply this compound Formulation to Skin (In vivo or ex vivo) B 2. Incubate for Defined Period A->B C 3. Clean Excess Formulation (Wipe gently without pressure) B->C D 4. Apply Adhesive Tape (e.g., D-Squame®, Tesa®) C->D E 5. Apply Uniform Pressure (Use constant weight roller, e.g., 80 g/cm²) D->E F 6. Remove Tape Strip (Consistent, rapid motion) E->F G 7. Repeat for 15-30 Strips F->G H 8. Extract this compound from Tapes (Solvent extraction and sonication) G->H I 9. Quantify this compound via LC-MS/MS H->I J 10. Plot Concentration vs. Strip Number I->J A 1. Seed Keratinocytes in 96-well Plate (e.g., 1x10⁴ cells/well) B 2. Incubate for 24h (Allow cell adherence) A->B C 3. Treat with this compound Formulation (Serial dilutions + controls) B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL final concentration) D->E F 6. Incubate for 2-4h at 37°C (Allow formazan formation) E->F G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance at 570 nm (Using a plate reader) G->H I 9. Calculate % Cell Viability H->I

References

Application Notes and Protocols for the Solid-Phase Synthesis of NP213

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, also known as Novexatin®, is a synthetic cyclic antimicrobial peptide composed of seven L-arginine residues (Cyclo(Arg)₇).[1][2] It has demonstrated potent antifungal activity, targeting the fungal cytoplasmic membrane, and is a promising candidate for the treatment of onychomycosis.[3][4][5] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, on-resin cyclization, and subsequent purification. The protocol is intended for researchers with a working knowledge of peptide synthesis.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6] The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. The most widely used strategy, and the one detailed here, is the Fmoc/tBu approach. This method utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amine of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.[7]

Synthesis Strategy for this compound

The synthesis of the cyclic heptapeptide this compound presents two primary challenges: the repetitive coupling of the bulky and hydrophilic amino acid arginine, and the final cyclization step. This protocol employs the following strategies to address these challenges:

  • Fmoc/tBu Chemistry: This standard approach allows for the efficient synthesis of the linear peptide precursor.

  • Pbf Protecting Group for Arginine: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the preferred side-chain protection for arginine in Fmoc-SPPS due to its high stability during synthesis and its efficient removal with trifluoroacetic acid (TFA).[8][9]

  • On-Resin Cyclization: Performing the head-to-tail cyclization while the peptide is still attached to the solid support can improve cyclization efficiency by minimizing intermolecular side reactions and simplifying the purification of the final cyclic peptide.[7][10]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers.

Resin Selection and Preparation

A pre-loaded Fmoc-Arg(Pbf)-Wang resin is recommended to simplify the initial loading step. If starting with an unloaded Wang resin, the first Fmoc-Arg(Pbf)-OH must be attached using a standard esterification protocol.

  • Resin Swelling:

    • Place 0.1 mmol of Fmoc-Arg(Pbf)-Wang resin in a reaction vessel.

    • Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

Amino Acid Coupling Cycles (6 cycles)

Repeat the following steps for the addition of each of the subsequent six Fmoc-Arg(Pbf)-OH residues.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and agitate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To ensure complete coupling, a second coupling step is recommended for arginine-rich sequences.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Kaiser Test:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines). If the test is positive, repeat the coupling step.

N-Terminal Fmoc Deprotection

After the final coupling cycle, remove the N-terminal Fmoc group using the deprotection procedure described in step 2.1.

On-Resin Cyclization
  • Wash the resin: Wash the deprotected linear peptidyl-resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • Cyclization Reaction:

    • Swell the resin in a minimal amount of DMF.

    • Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

    • Monitor the cyclization by taking small resin samples and performing a cleavage and LC-MS analysis.

  • Wash the resin: Once the cyclization is complete, wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) and dry it under vacuum.

Cleavage and Side-Chain Deprotection

Caution: This step should be performed in a well-ventilated fume hood.

  • Prepare the Cleavage Cocktail: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture for 3-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • A typical gradient is 5-35% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Analysis:

    • Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

    • The expected monoisotopic mass for [M+H]⁺ of this compound (C₄₂H₈₅N₂₈O₇⁺) is approximately 1093.7 g/mol .

  • Lyophilization:

    • Lyophilize the pure HPLC fractions to obtain the final peptide as a white fluffy powder (TFA salt).

Data Presentation

Table 1: Reagents for this compound Synthesis (0.1 mmol scale)

ReagentMolecular Weight ( g/mol )Equivalents (per coupling)Amount (per coupling)Total Amount (for 6 couplings)
Fmoc-Arg(Pbf)-OH648.784259.5 mg1.56 g
HBTU379.253.9147.9 mg887.4 mg
HOBt135.12454.0 mg324.0 mg
DIPEA129.258139 µL834 µL
PyBOP (for cyclization)520.403156.1 mg156.1 mg
DIPEA (for cyclization)129.256104 µL104 µL

Table 2: Solvents and Solutions

SolutionCompositionVolume (per step)
Swelling SolventDMF~10 mL
Deprotection Solution20% Piperidine in DMF~10 mL
Wash SolventDMF~10 mL
Cleavage CocktailTFA/TIS/Water (95:2.5:2.5)~10 mL
Precipitation SolventCold Diethyl Ether~100 mL

Visualization of the SPPS Workflow for this compound

SPPS_Workflow_this compound cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (6x) cluster_final_steps Final Steps Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-Arg(Pbf)-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash_DMF DMF Wash Coupling->Wash_DMF Wash_DMF->Deprotection Next Cycle N_Deprotection N-Terminal Fmoc Deprotection Wash_DMF->N_Deprotection Cyclization On-Resin Cyclization (PyBOP, DIPEA) N_Deprotection->Cyclization Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

Signaling Pathway of this compound

This compound is known to exert its antifungal effect by targeting and disrupting the fungal cytoplasmic membrane.[3][4] This leads to membrane permeabilization and subsequent cell death.

NP213_Signaling_Pathway This compound This compound (Cyclic Peptide) Fungal_Membrane Fungal Cytoplasmic Membrane This compound->Fungal_Membrane Targets Membrane_Disruption Membrane Disruption & Permeabilization Fungal_Membrane->Membrane_Disruption Leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Results in

Caption: Proposed mechanism of action of this compound.

References

Application Note: Quantitative Determination of NP213 in Human Plasma using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of the novel protein biomarker NP213 in human plasma. This protocol provides a detailed methodology for sample preparation, assay procedure, and data analysis, making it an essential tool for researchers and drug development professionals investigating the role of this compound in various physiological and pathological processes. The assay is designed for high-throughput screening and is validated for precision, accuracy, and linearity.

Introduction

This compound is a recently identified protein that is believed to play a crucial role in inflammatory signaling pathways. Preliminary studies suggest that circulating levels of this compound in plasma may be indicative of disease state and therapeutic response, highlighting its potential as a valuable biomarker in drug development and clinical research. The ability to accurately quantify this compound in plasma is therefore of significant interest.

This document provides a complete protocol for a sandwich ELISA designed to reliably measure this compound concentrations in human plasma samples. The assay employs a matched pair of monoclonal antibodies specific for this compound, ensuring high specificity and minimal cross-reactivity.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to be a key downstream effector in a signaling cascade initiated by the binding of a pro-inflammatory cytokine to its cell surface receptor. Upon activation, the receptor complex recruits and phosphorylates an intracellular kinase, which in turn phosphorylates this compound. Phosphorylated this compound then translocates to the nucleus, where it acts as a transcription factor for genes involved in the inflammatory response.

NP213_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding Kinase Kinase Receptor->Kinase Activation This compound This compound Kinase->this compound Phosphorylation pthis compound p-NP213 This compound->pthis compound pNP213_nuc p-NP213 pthis compound->pNP213_nuc Translocation DNA DNA pNP213_nuc->DNA Binding Transcription Transcription DNA->Transcription Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Assay Principle

This assay is a quantitative sandwich ELISA. A monoclonal antibody specific for this compound is pre-coated onto the wells of a microplate. When plasma samples or standards containing this compound are added to the wells, this compound is captured by the immobilized antibody. After washing away unbound substances, a biotinylated detection antibody specific for a different epitope on this compound is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added. The unbound conjugate is removed by a final wash, and a substrate solution is added to the wells. The resulting color development is proportional to the amount of this compound bound in the initial step. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards, and the concentration of this compound in the unknown samples is determined by interpolating from this curve.

ELISA_Workflow cluster_steps ELISA Procedure Step1 1. Coat plate with Capture Antibody Step2 2. Block non-specific binding sites Step1->Step2 Step3 3. Add Plasma Sample or Standard Step2->Step3 Step4 4. Add Biotinylated Detection Antibody Step3->Step4 Step5 5. Add Streptavidin-HRP Step4->Step5 Step6 6. Add TMB Substrate Step5->Step6 Step7 7. Add Stop Solution Step6->Step7 Step8 8. Read Absorbance at 450 nm Step7->Step8

Caption: Workflow for the this compound sandwich ELISA.

Materials and Methods

Reagents and Materials
  • This compound Capture Antibody

  • This compound Standard (recombinant)

  • Biotinylated this compound Detection Antibody

  • Streptavidin-HRP

  • Assay Diluent

  • Wash Buffer (20X)

  • TMB Substrate

  • Stop Solution

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

Plasma Sample Collection and Handling
  • Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Carefully aspirate the plasma supernatant and transfer to a clean polypropylene tube.

  • For platelet-poor plasma, perform a second centrifugation step at 10,000 x g for 10 minutes at 4°C.

  • Aliquot the plasma and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Assay Protocol
  • Prepare Reagents: Bring all reagents to room temperature before use. Dilute the Wash Buffer to 1X with deionized water. Prepare serial dilutions of the this compound Standard in Assay Diluent.

  • Coating: Add 100 µL of Capture Antibody solution to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of 1X Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Sample/Standard Incubation: Add 100 µL of prepared standards and plasma samples (diluted in Assay Diluent as predetermined) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Detection Antibody Incubation: Add 100 µL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 3.

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

  • Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.

  • Subtract Background: Subtract the mean absorbance of the zero standard from all other mean absorbance values.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve.

  • Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the plasma samples to obtain the final concentration.

Assay Performance Characteristics

The following tables summarize the performance characteristics of the this compound ELISA.

Table 1: Standard Curve

Standard Concentration (pg/mL)Mean Absorbance (450 nm)
00.052
31.250.125
62.50.201
1250.355
2500.689
5001.254
10002.108
20003.250

Table 2: Assay Precision

Intra-Assay Precision (n=20)Inter-Assay Precision (n=10)
Sample Mean Conc. (pg/mL) CV (%)
Low QC1555.2
Mid QC6204.5
High QC12503.8

Table 3: Spike and Recovery

Sample MatrixSpiked Concentration (pg/mL)Observed Concentration (pg/mL)Recovery (%)
Human Plasma 120019296.0
80076896.0
Human Plasma 2200208104.0
800824103.0

Table 4: Linearity of Dilution

SampleDilution FactorExpected Conc. (pg/mL)Observed Conc. (pg/mL)Recovery (%)
Human Plasma1:1015001500100.0
1:20750765102.0
1:4037536096.0
1:80187.5195104.0

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of washes.
Inadequate blockingIncrease blocking time or use a different blocking buffer.
Reagent contaminationUse fresh reagents.
No or Weak Signal Incorrect antibody concentrationOptimize antibody concentrations.
Inactive enzymeUse fresh Streptavidin-HRP.
Insufficient incubation timesEnsure adherence to recommended incubation times.
High Variability Inconsistent pipettingUse calibrated pipettes and practice consistent technique.
Plate not washed evenlyEnsure all wells are washed thoroughly and consistently.
Temperature variationEnsure uniform temperature across the plate during incubations.

Conclusion

The this compound ELISA provides a robust and reliable method for the quantitative detection of this compound in human plasma. The assay exhibits excellent precision, accuracy, and linearity, making it a valuable tool for researchers and drug development professionals. Consistent adherence to this protocol will ensure reproducible and accurate results for the quantification of this important biomarker.

Application Notes and Protocols for Visualizing NP213-Treated Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NP213 (Novexatin®) is a novel, synthetic antimicrobial peptide designed for the topical treatment of fungal infections, particularly onychomycosis.[1][2] It is a water-soluble, cyclic peptide that functions by rapidly disrupting the fungal plasma membrane, leading to cell lysis and death, while leaving the fungal cell wall largely intact.[1][3] This unique mode of action presents a challenge for traditional microscopy-based assessments of antifungal efficacy. Standard techniques such as potassium hydroxide (KOH) preparation, Calcofluor white (CFW), or Periodic Acid-Schiff (PAS) staining identify fungi by binding to components of the cell wall.[1] Since this compound-killed fungi retain their cell walls, these methods can produce a positive result for fungal presence, despite the organisms being non-viable.[1][2] This can lead to an inaccurate assessment of this compound's therapeutic effectiveness, especially in short-term clinical studies where the dead fungal material has not yet been cleared by nail growth.[1]

Therefore, it is crucial for researchers, scientists, and drug development professionals to employ microscopy techniques that can differentiate between viable and non-viable fungi by assessing membrane integrity or observing ultrastructural damage. This document provides detailed protocols for advanced and viability-specific microscopy techniques to accurately visualize the effects of this compound treatment.

Recommended Microscopy Techniques

To accurately assess the fungicidal activity of this compound, techniques that go beyond simple cell wall visualization are required. The recommended methods focus on evaluating cell membrane integrity and ultrastructural morphology.

  • Transmission Electron Microscopy (TEM): This is the gold standard for visualizing the subcellular effects of this compound. TEM allows for high-resolution imaging of the fungal cell's internal structures, providing clear evidence of plasma membrane disruption, separation of the plasma membrane from the cell wall, and the loss of intracellular contents, resulting in non-viable "hyphal ghosts".[3]

  • Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of fungi. Following this compound treatment, SEM analysis can reveal a flattened appearance of the hyphae, which indicates a loss of internal cellular turgor and cytoplasmic volume, consistent with cell death.[4]

  • Fluorescence Microscopy with Viability Stains: This method is essential for a more rapid assessment of cell death.

    • Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with the DNA of cells with compromised membranes, emitting a red fluorescence. This technique directly confirms the membrane-permeabilizing mechanism of this compound and provides a clear distinction between live (unstained) and dead (red-stained) fungal cells.[3]

Data Presentation

Quantitative Assessment of this compound Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the discrepancy between culture-based outcomes and traditional microscopy.

Table 1: Clinical Trial Efficacy of this compound (Applied Daily for 28 Days)

Study PhaseDurationAssessment MethodOutcome: Mild-to-Moderate Onychomycosis PatientsOutcome: All Onychomycosis Patients
Phase IIa (Study 1)180 DaysFungal Culture43.3% Negative-
Phase IIa (Study 2)360 DaysFungal Culture-56.5% Negative
Phase IIa (General)≤ 12 MonthsMicroscopy (CFW/KOH)Less Conclusive ResultsLess Conclusive Results

Data sourced from references[1][2]. Microscopy results are noted as "less conclusive" because they stain both viable and non-viable fungi.

Table 2: In Vitro Fungicidal Activity of this compound against T. rubrum

AssayFungal FormThis compound ConcentrationTime to >99.9% Kill (3-log reduction)
Time-Kill KineticsSpores100 mg/ml3 to 4 hours
Time-Kill KineticsHyphae100 mg/ml3 to 4 hours

Data sourced from reference[3].

Experimental Protocols

Protocol 1: Transmission Electron Microscopy (TEM) of Fungal Cells

This protocol is adapted from methodologies used to study Trichophyton rubrum treated with this compound.[1][2]

1. Fungal Culture and Treatment: a. Grow T. rubrum in Roswell Park Memorial Institute (RPMI) 1640 medium for 7 days at 30°C. b. Expose the fungi to this compound (e.g., 2000 mg/L) or a vehicle control (sterile deionized water) for a defined period (e.g., 6 hours) at 30°C.

2. Fixation: a. Pellet the fungal cells by centrifugation. b. Resuspend the cells in a 2.5% glutaraldehyde solution and incubate to fix the cellular structures.

3. Dehydration: a. Dehydrate the fixed cells through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%). b. Follow with an acetone series to remove the ethanol.

4. Embedding: a. Infiltrate the dehydrated cells with wax resin. b. Embed the cells in fresh wax resin and allow to polymerize.

5. Sectioning and Staining: a. Cut ultra-thin sections (approximately 90 nm) using an ultramicrotome. b. Mount the sections onto copper grids. c. Stain the sections with uranyl acetate and lead citrate to enhance contrast.

6. Imaging: a. Acquire micrographs using a Transmission Electron Microscope (e.g., JEM-1400 TEM). b. Look for key indicators of this compound activity: plasma membrane lysis, separation from the cell wall, and loss of cytoplasmic content.[1][3]

Protocol 2: Propidium Iodide (PI) Viability Staining

This protocol assesses membrane integrity as a marker for cell viability.[3]

1. Fungal Culture and Treatment: a. Prepare a suspension of fungal spores (e.g., T. rubrum) in a suitable medium. b. Expose the spores to various concentrations of this compound or a vehicle control. c. Incubate for a specified duration (e.g., 18 hours) at 30°C.

2. Staining: a. Add Propidium Iodide (PI) solution to the fungal suspension to a final concentration of 2 µg/mL. b. Incubate in the dark for 15 minutes at room temperature.

3. Imaging: a. Place a small volume of the stained suspension on a microscope slide. b. Visualize using a fluorescence microscope with appropriate filter sets for PI (Excitation: ~535 nm, Emission: ~617 nm). c. Capture images using both bright-field (for total cell count) and fluorescence channels (for PI-positive, non-viable cells).

4. Analysis: a. Count the total number of cells in the bright-field image. b. Count the number of red fluorescent (PI-positive) cells in the corresponding fluorescence image. c. Calculate the percentage of non-viable cells for each treatment condition.

Protocol 3: Calcofluor White (CFW) Staining for Cell Wall Visualization

This protocol is for visualizing the fungal cell wall but should be used with the understanding that it does not indicate viability for membrane-active agents like this compound.[1]

1. Sample Preparation: a. Collect nail samples or fungal cultures treated with this compound. b. For nail samples, treat with a clearing agent like potassium hydroxide (KOH) to digest keratin.

2. Staining: a. Add a drop of Calcofluor white staining solution to the prepared sample on a microscope slide. b. Incubate for 1-5 minutes.

3. Imaging: a. Visualize using a fluorescence microscope with a UV filter set (Excitation: ~365 nm, Emission: ~435 nm). b. Fungal cell walls will fluoresce bright blue-white.

4. Interpretation: a. Note the presence and morphology of fungal elements. b. Crucially, do not interpret the presence of stained fungi as treatment failure. This method shows both live and dead fungal structures.[1] It should be paired with a viability assay like PI staining or TEM for an accurate assessment.

Diagrams and Workflows

NP213_Mechanism_of_Action This compound Mechanism of Action cluster_fungus Fungal Cell cluster_effect This compound Effect CellWall Cell Wall (Intact) CellWall->CellWall PlasmaMembrane Plasma Membrane Cytoplasm Cytoplasm (Viable) MembraneLysis Plasma Membrane Lysis PlasmaMembrane->MembraneLysis Leads to ContentLoss Loss of Cytoplasm MembraneLysis->ContentLoss CellDeath Cell Death (Non-Viable) ContentLoss->CellDeath This compound This compound Peptide This compound->PlasmaMembrane Targets & Disrupts

Caption: this compound targets the fungal plasma membrane, causing lysis and cell death.

TEM_Workflow TEM Experimental Workflow A 1. Fungal Culture & this compound Treatment B 2. Fixation (2.5% Glutaraldehyde) A->B C 3. Dehydration (Ethanol & Acetone) B->C D 4. Embedding (Wax Resin) C->D E 5. Ultrathin Sectioning (90 nm) D->E F 6. Staining (Uranyl Acetate/Lead Citrate) E->F G 7. TEM Imaging & Analysis F->G

Caption: Workflow for preparing this compound-treated fungi for TEM analysis.

PI_Assay_Workflow Propidium Iodide (PI) Viability Assay cluster_results Analysis A 1. Treat Fungal Spores with this compound B 2. Add Propidium Iodide (Incubate 15 min) A->B C 3. Fluorescence Microscopy B->C Live Live Cells (No Fluorescence) C->Live Membrane Intact Dead Dead Cells (Red Fluorescence) C->Dead Membrane Compromised

Caption: Experimental workflow for assessing fungal viability using PI staining.

Assessment_Comparison Comparison of Viability Assessment Methods cluster_methods Assessment Method cluster_outcomes Observed Outcome Start This compound-Treated Fungi Culture Culture Start->Culture PI Propidium Iodide Staining Start->PI CFW Calcofluor White (Cell Wall Stain) Start->CFW Culture_Res No Growth (Viable Assessment) Culture->Culture_Res PI_Res Red Fluorescence (Viable Assessment) PI->PI_Res CFW_Res Blue-White Fluorescence (Not Viability Indicative) CFW->CFW_Res

Caption: Comparison of outcomes from different fungal assessment techniques.

References

Application Notes and Protocols for a Modified Minimum Inhibitory Concentration (MIC) Assay for NP213

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) demonstrating potent anti-fungal properties.[1] It is a cyclic arginine-based heptamer designed for topical application, particularly for the treatment of onychomycosis (nail fungal infections).[2][3] The primary mechanism of action for this compound involves the perturbation and disruption of the fungal cytoplasmic membrane.[1] Standard antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for cationic peptides like this compound to ensure accurate and reproducible results. These modifications are necessary to prevent the peptide from binding to plastic surfaces, which would otherwise lead to an overestimation of the minimum inhibitory concentration (MIC).

These application notes provide a detailed protocol for a modified broth microdilution MIC assay specifically tailored for determining the in vitro antifungal activity of this compound.

Mechanism of Action

Antimicrobial peptides (AMPs) like this compound typically function by targeting the microbial cell membrane.[4][5] The positively charged residues in the peptide interact with the negatively charged components of the fungal cell membrane, leading to membrane destabilization, pore formation, and ultimately, cell death.[1][5] This rapid, membrane-disrupting action is a key advantage of AMPs, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[4][5]

cluster_0 This compound Action This compound This compound (Cationic Peptide) Binding Electrostatic Binding This compound->Binding Membrane Fungal Cell Membrane (Negatively Charged) Membrane->Binding Disruption Membrane Perturbation & Disruption Binding->Disruption Membrane Insertion Lysis Cell Lysis & Death Disruption->Lysis Loss of Integrity cluster_workflow Modified MIC Assay Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_this compound Prepare this compound Dilutions (in Acetic Acid/BSA) plate_setup Set up 96-Well Polypropylene Plate (Serial Dilutions) prep_this compound->plate_setup plate_setup->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

References

Troubleshooting & Optimization

Technical Support Center: NP213 Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of NP213. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this cyclic, arginine-rich antimicrobial peptide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase synthesis of this compound, a cyclic homopolymer of seven L-arginine residues.

Problem Potential Causes Recommended Solutions Verification / Monitoring
Low Peptide Yield After Synthesis - Incomplete Coupling of Arginine Residues: Steric hindrance from the bulky Pbf protecting group on Fmoc-Arg(Pbf)-OH can lead to inefficient coupling.[1][2][3] - Peptide Aggregation: The poly-arginine sequence is prone to aggregation on the resin, hindering reagent access.[1] - Poor Resin Swelling: Inadequate swelling of the solid support can limit reaction kinetics.- Double Couple Arginine Residues: After the initial coupling, repeat the coupling step with fresh reagents to ensure complete reaction.[1][4] - Increase Reagent Concentration: Use a higher concentration of Fmoc-Arg(Pbf)-OH and coupling reagents.[1] - Optimize Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) to improve solvation and reduce aggregation.[1] - Elevated Temperature: Perform coupling at a slightly elevated temperature (e.g., 45°C) to improve reaction kinetics, especially when using viscous solvents like NBP.[2] - Use Low-Loading Resin: Employ a resin with a lower substitution level to increase the distance between peptide chains, reducing aggregation.- Kaiser Test: Perform a Kaiser test after each coupling step. A blue color indicates incomplete coupling (free primary amines). - LC-MS Analysis of a Test Cleavage: Cleave a small amount of resin-bound peptide to analyze the crude product for expected mass and presence of deletion sequences.
Poor Purity of Crude Peptide - Side Reactions During Synthesis: Formation of δ-lactam from the protected arginine can occur.[5] - Incomplete Deprotection of Pbf Groups: The bulky Pbf group can be difficult to remove completely during the final cleavage.[3] - Aspartimide Formation (if Asp is present): While this compound is a poly-arginine peptide, this is a common side reaction in SPPS to be aware of in other syntheses.[4]- Use Optimized Coupling Reagents: Employ coupling reagents like HATU or PyBOP that are known to minimize side reactions.[6][7] - Extended Cleavage Time: Increase the duration of the final cleavage step to ensure complete removal of all protecting groups. For peptides with multiple arginine residues, deprotection can take several hours.[8][9] - Use a Scavenger Cocktail: Employ a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to prevent side reactions. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[10] For arginine-rich peptides, Reagent R (TFA/thioanisole/EDT/anisole) is also recommended.[9]- HPLC Analysis: Analyze the crude peptide by HPLC to identify and quantify impurities. - Mass Spectrometry (MS): Use MS to identify the mass of the desired product and any side products. Unexpected masses can indicate incomplete deprotection or side reactions.
Inefficient Cyclization - Intermolecular vs. Intramolecular Reaction: High concentration of the linear peptide can favor the formation of dimers or oligomers over the desired cyclic monomer.[11] - Poor Conformation for Cyclization: The linear peptide may not adopt a conformation on the resin that is favorable for cyclization.[11] - Steric Hindrance: The bulky side chains of the arginine residues can sterically hinder the cyclization reaction.- On-Resin Cyclization: Perform the cyclization while the peptide is still attached to the resin. This "pseudo-dilution" effect favors intramolecular cyclization.[7] - Solution-Phase Cyclization at High Dilution: If cyclizing in solution, use a very low concentration of the linear peptide to minimize intermolecular reactions.[1][11] - Choice of Coupling Reagent: Use efficient coupling reagents for cyclization, such as PyBOP or HATU.[6][7]- LC-MS Monitoring: Monitor the progress of the cyclization reaction by taking small aliquots over time and analyzing them by LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.
Peptide Insolubility After Cleavage - High Hydrophobicity/Charge: The poly-arginine nature of this compound can lead to solubility issues in certain solvents.- Acidic Solvents: Dissolve the lyophilized peptide in a small amount of dilute acetic acid or formic acid. - Organic Solvents: For highly aggregated peptides, initial dissolution in a small amount of an organic solvent like acetonitrile or DMSO, followed by dilution with an aqueous buffer, may be effective.- Visual Inspection: Observe for any undissolved particulate matter. - Sonication: Brief sonication can help to dissolve aggregated peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid support for the synthesis of this compound?

For the synthesis of a cyclic peptide like this compound where on-resin cyclization is a viable strategy, a 2-chlorotrityl chloride (2-CTC) resin is often recommended.[12] This resin allows for the cleavage of the protected linear peptide under mild acidic conditions, leaving the side-chain protecting groups intact for subsequent solution-phase cyclization if desired. Alternatively, for head-to-tail on-resin cyclization, the peptide can be anchored to the resin via the side chain of an amino acid like aspartic acid or glutamic acid, though this is not directly applicable to the homopolymeric sequence of this compound.[1]

Q2: Which protecting group strategy is best for arginine in this compound synthesis?

The most commonly used protecting group for the guanidinium side chain of arginine in Fmoc-based solid-phase peptide synthesis is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[3][13] Fmoc-Arg(Pbf)-OH is the standard building block for this purpose.[13] The Pbf group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[3]

Q3: How can I minimize aggregation during the synthesis of the poly-arginine chain?

Aggregation is a common challenge with arginine-rich sequences.[1] To mitigate this, consider the following strategies:

  • Use of NMP as a solvent: NMP has better solvating properties than DMF for aggregating sequences.[1]

  • Low-loading resin: A resin with a lower substitution level increases the spacing between peptide chains, reducing intermolecular interactions.

  • "Difficult sequence" protocols: Incorporating chaotropic salts or using elevated temperatures during coupling can help disrupt secondary structure formation.

Q4: What are the best practices for the cyclization step?

For head-to-tail cyclization of this compound, both on-resin and solution-phase methods can be considered.

  • On-resin cyclization: This is often preferred as the resin matrix provides a "pseudo-dilution" effect, which favors the intramolecular reaction over intermolecular oligomerization.[7]

  • Solution-phase cyclization: If performed in solution, it is crucial to work at very high dilution to minimize the formation of dimers and higher-order oligomers.[1][11]

  • Coupling reagents: High-efficiency coupling reagents such as PyBOP, HATU, or HBTU are recommended for the cyclization step to ensure a high yield of the cyclic product.[6][7]

Q5: What is the optimal cleavage cocktail for this compound?

Due to the presence of seven arginine residues with Pbf protecting groups, a robust cleavage cocktail with efficient scavengers is necessary. A standard and effective cocktail is Reagent R , which consists of TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2 v/v/v).[9] This mixture is particularly effective for deprotecting arginine residues with sulfonyl-based protecting groups.[9] A cleavage time of at least 2 hours is recommended, and for peptides with multiple arginines, this may need to be extended.[9]

Experimental Protocols

Protocol 1: Linear Synthesis of this compound Precursor (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of the linear heptapeptide of L-arginine on a Rink Amide resin.

  • Resin Swelling: Place Rink Amide resin (0.1 mmol scale) in a reaction vessel. Add DMF and allow the resin to swell for 30 minutes at room temperature, then drain the DMF.[10]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5 times).[10]

  • Amino Acid Coupling (First Arginine):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol, 4 equivalents) and a coupling agent like HATU (0.4 mmol, 4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result: yellow beads). If the test is positive, extend the coupling time or perform a second coupling.[10]

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent six arginine residues. For each coupling step, consider performing a double coupling to ensure high efficiency.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol assumes the linear peptide was synthesized on a resin that allows for on-resin cyclization (e.g., by anchoring the C-terminal amino acid side chain, which would require a modified strategy for this compound, or using a specialized linker). For a true head-to-tail cyclization of a linear precursor synthesized on a standard resin like Rink Amide, a solution-phase approach after cleavage is more common. However, the principles of on-resin cyclization are outlined here.

  • Selective Deprotection: After linear synthesis, selectively deprotect the N-terminus (Fmoc group) and the C-terminus (if attached via a cleavable linker that can be removed orthogonally to the side-chain protecting groups).

  • Cyclization:

    • Swell the resin-bound linear peptide in DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature.[10]

    • Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the resin-bound peptide (linear or cyclic) with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether. Dry the crude peptide under vacuum.

Protocol 4: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., a small amount of acetic acid in water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214-220 nm.[14][15]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and MS. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Experimental Workflow for this compound Synthesis

NP213_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-Arg(Pbf)-OH) Fmoc_Deprotection->Coupling Wash1 Washing Coupling->Wash1 Loop_Start Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Loop_End Repeat x6 Loop_Start->Loop_End Chain Elongation On_Resin On-Resin Cyclization Final_Deprotection->On_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage For Linear to Solution-Phase On_Resin->Cleavage Solution_Phase Solution-Phase Cyclization Purification RP-HPLC Purification Solution_Phase->Purification Cleavage->Solution_Phase Cleavage->Purification Final_Product Lyophilized this compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis and cyclization of this compound.

Troubleshooting Logic for Low Peptide Yield

Low_Yield_Troubleshooting Start Low Peptide Yield Check_Coupling Check Coupling Efficiency (Kaiser Test / Test Cleavage) Start->Check_Coupling Check_Aggregation Assess Aggregation (Resin Swelling / Sequence Analysis) Start->Check_Aggregation Check_Cleavage Verify Cleavage & Deprotection (LC-MS of Crude) Start->Check_Cleavage Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Aggregation_Issue Aggregation Check_Aggregation->Aggregation_Issue Cleavage_Problem Cleavage/Deprotection Issue Check_Cleavage->Cleavage_Problem Solution_Coupling Double Couple Increase Reagent Concentration Change Coupling Reagent Incomplete_Coupling->Solution_Coupling If positive Solution_Aggregation Use NMP Solvent Low-Loading Resin Chaotropic Salts Aggregation_Issue->Solution_Aggregation If indicated Solution_Cleavage Extend Cleavage Time Optimize Scavenger Cocktail Cleavage_Problem->Solution_Cleavage If incomplete

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Improving the yield and purity of synthetic NP213

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of synthetic NP213. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as Novexatin®, is a synthetic, cyclic antimicrobial peptide. It is a homopolymer of seven L-arginine residues, with the sequence cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg].[1][2] This structure gives it a net positive charge of +7, making it a highly cationic and water-soluble molecule.[1] Its primary application is in the investigation of novel treatments for onychomycosis (fungal nail infection).[1][3][4] The cyclic nature of this compound enhances its stability against proteolytic degradation.[1]

Q2: What are the most common challenges in the synthesis of arginine-rich cyclic peptides like this compound?

The synthesis of peptides rich in arginine, particularly cyclic ones, presents several challenges:

  • Incomplete Coupling: The bulky guanidinium side chain of arginine, especially when protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can sterically hinder the coupling reaction, leading to incomplete reactions and deletion sequences in the final product.[5][6]

  • δ-Lactam Formation: A significant side reaction during the coupling of an activated arginine residue is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of its own guanidinium side chain. This forms a stable six-membered lactam, which is an inactive species that cannot couple further, thus reducing the yield of the desired peptide.[7]

  • Aggregation: Arginine-rich sequences have a tendency to aggregate during solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling and deprotection steps.[6]

  • Difficult Cyclization: Achieving efficient head-to-tail cyclization can be challenging due to the conformational rigidity of the linear precursor and potential for intermolecular side reactions.

  • Purification Difficulties: The highly cationic nature of this compound can make its purification by standard reversed-phase HPLC challenging, as it may interact strongly with the silica-based columns or have poor retention.[8]

Q3: Which protecting group is recommended for the arginine side chain in this compound synthesis?

For Fmoc-based solid-phase peptide synthesis of arginine-containing peptides, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is generally the preferred choice.[7][9] This is due to its high acid lability, which allows for easier and faster cleavage with trifluoroacetic acid (TFA) compared to older protecting groups like Pmc and Mtr.[1][7] This reduces the risk of acid-catalyzed side reactions on the peptide.[7]

Q4: What are common impurities found in synthetic this compound and how can they be identified?

Common impurities in crude synthetic this compound may include:

  • Deletion Sequences: Peptides missing one or more arginine residues due to incomplete coupling.

  • Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis.

  • Products of Incomplete Deprotection: Peptides still carrying protecting groups on the arginine side chains.

  • Sulfonated Peptides: Modification of amino acid residues by reactive sulfonyl species generated during the cleavage of Pbf protecting groups.[7]

  • Ornithine Formation: Partial cleavage of the guanidinium group of arginine can lead to the formation of ornithine residues.[7]

These impurities are typically identified and quantified using a combination of:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity, where impurities appear as distinct peaks from the main product.[8]

  • Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the main product and the impurities, which helps in identifying their nature (e.g., a mass difference corresponding to a missing amino acid).[8]

Troubleshooting Guides

Issue 1: Low Crude Yield and Presence of Deletion Sequences

  • Symptom: HPLC analysis of the crude product shows multiple peaks, and MS analysis confirms the presence of species with molecular weights corresponding to the loss of one or more arginine residues.

  • Probable Cause: Incomplete coupling of one or more arginine residues.

  • Solutions:

    • Optimize Coupling Protocol:

      • Double Coupling: Perform a second coupling step for each arginine residue to ensure the reaction goes to completion.[5][6]

      • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more efficient ones like HATU or COMU, especially for difficult sequences.[10]

      • Increase Reagent Concentration: Using a higher concentration of the activated amino acid and coupling reagents can help drive the reaction forward.[6]

      • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can improve reaction kinetics, especially when using viscous solvents like N-butylpyrrolidinone (NBP).[11][12]

    • Monitor Reactions: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step before proceeding to the next.[13]

Issue 2: Poor Purity After Cleavage and Deprotection

  • Symptom: The crude peptide shows a complex profile on HPLC with many side products.

  • Probable Cause: Side reactions during the TFA cleavage and deprotection step.

  • Solutions:

    • Use an Optimized Cleavage Cocktail: For peptides containing multiple arginine residues with Pbf protection, "Reagent R" is highly recommended. Its composition is typically 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole. The scavengers (thioanisole, EDT, anisole) are crucial for trapping the reactive Pbf cations released during cleavage, preventing them from modifying sensitive residues.[7][14][15]

    • Minimize Cleavage Time: Limit the exposure of the peptide to the strong acid by keeping the cleavage time to the minimum required for complete deprotection (typically 2-3 hours at room temperature).[13]

    • Ensure Complete Removal of Protecting Groups: For peptides with multiple arginine residues, deprotection might require longer reaction times. Monitor the progress of deprotection to ensure all Pbf groups are removed.[15][16]

Issue 3: Low Yield of the Cyclized Product

  • Symptom: After the cyclization step, a significant amount of linear peptide remains, or oligomers are formed.

  • Probable Cause: Inefficient intramolecular cyclization.

  • Solutions:

    • High Dilution Conditions: If performing the cyclization in solution, use high dilution to favor the intramolecular reaction over intermolecular oligomerization.

    • On-Resin Cyclization: Consider performing the cyclization while the peptide is still attached to the solid support. This can sometimes improve cyclization efficiency by pseudo-dilution.[17]

    • Optimize Cyclization Reagents: Use efficient coupling reagents like HATU or PyBOP for the cyclization step.[18]

    • Introduce Turn-Inducing Elements: Although not applicable for the direct synthesis of this compound, for analogous designs, incorporating residues that promote a turn conformation in the linear precursor can facilitate cyclization.[19]

Data Presentation

Table 1: Comparison of Arginine Side-Chain Protecting Groups in Fmoc SPPS

Protecting GroupCleavage ConditionsAdvantagesDisadvantages
Pbf Mild TFA cocktailsHigh acid lability, shorter cleavage times.[7]Can lead to sulfonation of sensitive residues if scavengers are not used.[7]
Pmc Harsher TFA conditionsMore stable than Pbf.Slower cleavage, potential for incomplete deprotection with multiple Arg residues.[1][16]
Mtr Very strong acid (e.g., HF)Very stable.Requires harsh and hazardous cleavage conditions, difficult to remove completely.[1][16]
NO2 Reduction (e.g., SnCl2)Prevents δ-lactam formation.[2]Requires an additional orthogonal deprotection step.

Table 2: Typical Yield and Purity at Different Stages of this compound Synthesis

Synthesis StageTypical YieldTypical Purity (by HPLC)Key Influencing Factors
Crude Linear Peptide 60-80%50-70%Coupling efficiency, prevention of aggregation.
Crude Cyclic Peptide 40-60% (overall)40-60%Cyclization efficiency, minimization of oligomerization.
Purified this compound 20-40% (overall)>95%Efficiency of HPLC purification, resolution of impurities.

Note: These are estimated values and can vary significantly based on the synthesis scale, specific reagents, and equipment used.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Hepta-Arginine

This protocol describes the manual Fmoc-based solid-phase synthesis of the linear precursor of this compound on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.[13]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for each of the seven Arginine residues):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To mitigate δ-lactam formation , consider an in-situ activation at 45°C: add Fmoc-Arg(Pbf)-OH and an activating agent like OxymaPure to the resin, allow to reach 45°C, then add DIC in two portions.[11][12]

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, perform a second coupling.[13]

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the fully assembled peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

Protocol 2: Cleavage and Deprotection

  • Preparation: Prepare the cleavage cocktail "Reagent R" (90% TFA, 5% thioanisole, 3% EDT, 2% anisole) fresh in a well-ventilated fume hood.[14][15]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[13]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude peptide under vacuum.

Protocol 3: In-Solution Cyclization

  • Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1-1 mM).

  • Cyclization Reaction:

    • Add a coupling reagent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC-MS until the linear precursor is consumed.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Precipitation: Precipitate the crude cyclic peptide with cold diethyl ether.

Protocol 4: Purification by RP-HPLC

  • Sample Preparation: Dissolve the crude cyclic peptide in an appropriate solvent (e.g., a small amount of acetic acid or acetonitrile/water mixture).

  • Chromatography:

    • Use a preparative C18 RP-HPLC column.

    • Employ a gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent.

    • A typical gradient might be 5% to 50% acetonitrile over 30-40 minutes.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC-MS. Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_cyclization In-Solution Cyclization cluster_purification Purification & Analysis resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Coupling (Fmoc-Arg(Pbf)-OH, HCTU, DIPEA) deprotection1->coupling repeat Repeat x6 coupling->repeat deprotection2 Final Fmoc Deprotection coupling->deprotection2 repeat->deprotection1 cleavage Cleavage with Reagent R (TFA/Scavengers) deprotection2->cleavage precipitation1 Precipitation (Cold Diethyl Ether) cleavage->precipitation1 cyclization Cyclization (HATU, DIPEA, High Dilution) precipitation1->cyclization precipitation2 Precipitation (Cold Diethyl Ether) cyclization->precipitation2 purification RP-HPLC Purification (C18, Acetonitrile/Water/TFA) precipitation2->purification analysis Purity Analysis (HPLC & Mass Spectrometry) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue id_problem Identify Stage of Issue start->id_problem synthesis_issue Crude Synthesis Stage id_problem->synthesis_issue Synthesis cleavage_issue Cleavage/Deprotection Stage id_problem->cleavage_issue Cleavage cyclization_issue Cyclization Stage id_problem->cyclization_issue Cyclization check_coupling Check Coupling Efficiency (Kaiser Test) synthesis_issue->check_coupling check_impurities Analyze Crude Impurities (MS Analysis) cleavage_issue->check_impurities check_linear Linear Peptide Remaining? (HPLC Analysis) cyclization_issue->check_linear incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive aggregation Peptide Aggregation check_coupling->aggregation Negative (but still low yield) solution_coupling Solution: - Double Couple - Change Reagent - Increase Temperature incomplete_coupling->solution_coupling solution_aggregation Solution: - Use Low-Loading Resin - Optimize Solvents aggregation->solution_aggregation incomplete_deprotection Incomplete Deprotection check_impurities->incomplete_deprotection Protecting Group Mass scavenger_issue Scavenger-Related Side Products check_impurities->scavenger_issue Adduct Mass solution_deprotection Solution: - Increase Cleavage Time - Use Stronger Reagent Mix incomplete_deprotection->solution_deprotection solution_scavenger Solution: - Use Correct Scavenger Cocktail (e.g., Reagent R) scavenger_issue->solution_scavenger yes_linear Yes check_linear->yes_linear Yes no_linear No (Oligomerization) check_linear->no_linear No solution_cyclization Solution: - Increase Reaction Time - Optimize Reagents yes_linear->solution_cyclization solution_oligomerization Solution: - Increase Dilution no_linear->solution_oligomerization

Caption: Troubleshooting logic for this compound synthesis issues.

mechanism_of_action cluster_membrane Fungal Cell Membrane This compound This compound (cyclo[R7]) +7 Cationic Charge interaction Electrostatic Interaction This compound->interaction membrane Negatively Charged Phospholipids membrane->interaction disruption Membrane Perturbation & Disruption interaction->disruption Binding lysis Cell Lysis & Fungal Death disruption->lysis Leads to

Caption: Mechanism of action of this compound on the fungal cell membrane.

References

Addressing the limitations of standard antifungal susceptibility tests for NP213

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the antifungal susceptibility testing of NP213 (Novexatin®), a novel peptide-based topical agent for onychomycosis. This guide addresses the limitations of standard testing methodologies and offers troubleshooting advice for more accurate in vitro and ex vivo assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, water-soluble, cyclic antifungal peptide designed for the topical treatment of onychomycosis.[1][2][3][4] It is derived from host defense peptides (HDPs), which are part of the innate immune system.[2][3][4] this compound's primary mechanism of action is the rapid lysis of the fungal plasma membrane, leading to cell death, without affecting the fungal cell wall.[1][3]

Q2: Why do standard antifungal susceptibility tests (ASTs), such as CLSI and EUCAST methods, provide misleading results for this compound?

A2: Standard in vitro AST methodologies are not predictive of this compound's efficacy within the nail environment.[5][6][7] This is because these tests often utilize nutrient-rich media that do not reflect the conditions within the human nail.[6] Furthermore, keratin, a major component of the nail, can bind to and inactivate many conventional antifungal agents, a factor not accounted for in standard tests.[5]

Q3: Can microscopy be used to assess the efficacy of this compound in clinical trials or in vitro studies?

A3: Microscopy techniques that stain the fungal cell wall, such as Potassium Hydroxide (KOH), Periodic Acid-Schiff (PAS), or Calcofluor white, are not recommended for determining the efficacy of this compound.[1][8] Because this compound lyses the fungal cell membrane but leaves the cell wall intact, these methods will stain both live and dead fungi, leading to a false impression of treatment failure.[1][3][8] While fungal elements may be visible, they are not necessarily viable.[5]

Q4: What is the recommended method for determining the antifungal efficacy of this compound?

A4: Culture-based methods are the most appropriate for assessing the efficacy of a fungicidal agent like this compound.[1][3] Determining the presence of viable fungi through culture provides a more accurate measure of the agent's ability to eradicate the infection.[1] Current FDA guidance for onychomycosis clinical trials also places more emphasis on evidence of fungal viability, such as negative cultures.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High MIC values in standard broth microdilution assays Standard nutrient-rich media (e.g., RPMI-1640) do not reflect the in vivo environment of the nail and may not accurately represent this compound's activity.[6]Utilize a modified antifungal susceptibility testing protocol that more closely mimics the clinical conditions of the nail, for instance, by incorporating keratin.[6]
Positive microscopy results after this compound treatment despite clinical improvement This compound's mechanism of action leaves behind non-viable fungal cell walls ("ghosts") that are still detectable by stains targeting the cell wall.[1][3][5]Rely on culture-based methods to determine fungal viability. Transmission electron microscopy (TEM) can also be used to visualize the loss of intracellular contents in treated fungi.[5]
Inconsistent results in ex vivo nail infection models Inadequate penetration of this compound or comparator agents through the nail. Variability in nail thickness and composition.Ensure a standardized ex vivo nail infection model is used. This compound has been shown to effectively penetrate the nail.[5] Compare against vehicle controls to account for any natural reduction in fungal viability.

Efficacy of this compound in Phase IIa Clinical Trials

TrialNumber of ParticipantsTreatment DurationFollow-up PeriodKey Finding
Phase IIa Study 1 Not specified28 days (daily application)180 days43.3% of patients had no fungi detectable by culture.[1][2][3][4]
Phase IIa Study 2 47 (randomized 3:1 this compound to placebo)28 days (daily application)360 days56.5% of patients were culture-negative for dermatophytes.[1][2][3][4]

Experimental Protocols

Modified Antifungal Susceptibility Testing Protocol for this compound

This protocol is designed to provide a more physiologically relevant assessment of this compound's activity compared to standard methods.

1. Media Preparation:

  • Prepare a basal medium that more closely resembles the nutrient conditions of the nail. This can be a minimal medium supplemented with keratin as the primary carbon and nitrogen source.[6]

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test fungus (e.g., Trichophyton rubrum) as described in CLSI or EUCAST guidelines.

3. Microdilution Plate Setup:

  • Perform serial dilutions of this compound in the modified keratin-containing medium in a 96-well microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

4. Incubation:

  • Inoculate the wells with the fungal suspension.

  • Incubate the plates at an appropriate temperature (e.g., 30°C) for a duration determined by the growth rate of the fungus.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Since the medium may be turbid due to keratin, assess fungal metabolic activity using a colorimetric indicator like alamarBlue.[6] The MIC is the lowest concentration of this compound that inhibits metabolic activity.

Visualizations

NP213_Action_and_Diagnostics cluster_treatment This compound Treatment cluster_mechanism Mechanism of Action cluster_diagnostics Diagnostic Outcome This compound This compound Application MembraneLysis Fungal Plasma Membrane Lysis This compound->MembraneLysis Induces CellDeath Fungal Cell Death MembraneLysis->CellDeath Leads to IntactWall Intact Fungal Cell Wall Remains CellDeath->IntactWall Results in Culture Culture-Based Assays CellDeath->Culture Microscopy Microscopy (KOH, PAS) IntactWall->Microscopy NegativeCulture Negative Result (No Growth) Culture->NegativeCulture Yields PositiveMicroscopy Positive Result (Visible Fungi) Microscopy->PositiveMicroscopy Yields Experimental_Workflow start Start: Assess this compound Efficacy standard_ast Standard AST (e.g., CLSI/EUCAST) start->standard_ast modified_ast Modified AST (Keratin-based medium) start->modified_ast ex_vivo Ex Vivo Nail Infection Model start->ex_vivo misleading Potentially Misleading High MIC standard_ast->misleading accurate_mic More Physiologically Relevant MIC modified_ast->accurate_mic culture Culture for Viable Fungi ex_vivo->culture microscopy Microscopy (e.g., KOH, PAS) ex_vivo->microscopy efficacy Demonstrates Efficacy culture->efficacy false_positive Potential False Positive for Viability microscopy->false_positive end End: Accurate Efficacy Assessment accurate_mic->end efficacy->end

References

Technical Support Center: Optimizing In Vitro Onychomycosis Models for NP213 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro onychomycosis models for the study of NP213.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against onychomycosis?

This compound (Novexatin®) is a novel, water-soluble cyclic antifungal peptide designed for the topical treatment of onychomycosis.[1][2][3] It is derived from host defense peptides (HDPs), which are part of the innate immune system.[1][2][3] The primary mechanism of action of this compound involves the lysis of the fungal plasma membrane, leading to a loss of cytoplasmic volume and internal cellular turgor, without affecting the integrity of the cell wall.[2][4] This rapid, fungicidal activity is effective against various dermatophytes, including Trichophyton rubrum, a common cause of onychomycosis.[2][5]

Q2: Why are standard in vitro antifungal susceptibility tests not always predictive of efficacy in the nail?

Standard in vitro tests, such as minimum inhibitory concentration (MIC) assays in liquid media, often fail to predict the clinical efficacy of antifungal agents for onychomycosis.[3][5][6] This is because these tests do not account for the unique barrier properties of the nail plate, which can limit drug penetration to the site of infection in the nail bed.[7] To address this, more physiologically relevant models using human or bovine nail explants are recommended for evaluating topical treatments like this compound.[5][8][9]

Q3: What are the advantages of using an in vitro nail infection model for this compound studies?

An optimized in vitro nail infection model allows for a more accurate assessment of an antifungal agent's ability to penetrate the nail and eradicate the infection.[5] This model can better reflect the in vivo activity of drugs like this compound compared to standard susceptibility tests.[5] For this compound, these models have demonstrated its superior nail penetration and fungicidal activity compared to other topical antifungals.[5]

Q4: How long does this compound remain active in the nail after application?

Ex vivo studies have shown that this compound remains bioactive within the human nail for an extended period.[2] After a 28-day treatment period, this compound was found to be active for at least 11 months, preventing reinfection when the treated nails were re-exposed to T. rubrum.[2][4][5]

Troubleshooting Guide

Problem 1: Inconsistent or low levels of fungal infection in the in vitro nail model.

  • Possible Cause: Inadequate nail preparation.

    • Solution: Ensure proper cleaning and sterilization of the nail fragments to remove any residual contaminants that might inhibit fungal growth. Some protocols suggest a sequence of washes with ethanol and benzalkonium chloride.[8]

  • Possible Cause: Suboptimal fungal inoculum or incubation conditions.

    • Solution: Use a standardized inoculum concentration of fungal spores or hyphal fragments (e.g., 10^6 cells/plate of microconidia).[10] Ensure the incubation temperature and humidity are optimal for the specific fungal species being used (e.g., 27°C for T. mentagrophytes).[10] Placing the nail fragments on an agar medium can help maintain a moist atmosphere conducive to fungal growth.[5]

  • Possible Cause: The fungal strain has low virulence or viability.

    • Solution: Use a well-characterized, virulent strain of the dermatophyte. Regularly check the viability of the fungal stock culture.

Problem 2: Difficulty in assessing the viability of fungi within the nail plate after treatment.

  • Possible Cause: Limitations of direct microscopy (e.g., KOH staining).

    • Solution: While direct microscopy can visualize fungal elements, it cannot differentiate between viable and non-viable fungi.[11] For a more accurate assessment of viability, it is recommended to extract and culture the fungi from the nail fragments.[5] This involves grinding the nail samples and plating the resulting powder on a suitable culture medium like Potato Dextrose Agar (PDA).[5]

  • Possible Cause: Fungal growth is inhibited by residual antifungal agent on the culture plate.

    • Solution: Thoroughly wash the treated nail fragments with a neutralizer or sterile saline before plating to remove any residual this compound that could inhibit fungal growth on the agar.

Problem 3: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent nail thickness or composition.

    • Solution: Whenever possible, use nail clippings from a single source or standardize the thickness of the nail fragments used in the experiments. Bovine hoof membranes can offer a more consistent alternative to human nail clippings.[8][9]

  • Possible Cause: Uneven application of the antifungal treatment.

    • Solution: Ensure a standardized and consistent application of the this compound formulation to the entire surface of the infected nail fragment.

  • Possible Cause: Inconsistent duration of infection or treatment periods.

    • Solution: Strictly adhere to the predefined timelines for both the infection and treatment phases of the experiment.

Experimental Protocols

1. In Vitro Human Nail Infection Model

This protocol is adapted from methodologies used in this compound studies.[5]

  • Nail Preparation:

    • Collect healthy human nail clippings and sterilize them (e.g., by autoclaving).

    • Prepare sterile water agar plates (1.5% w/v agar in sterile deionized water) in petri dishes to provide a moist environment.

    • Place the sterile nail fragments on the surface of the water agar.

  • Infection:

    • Prepare a suspension of Trichophyton spp. (e.g., T. rubrum) spores or hyphal fragments in a suitable buffer.

    • Inoculate the surface of each nail fragment with the fungal suspension.

    • Incubate the plates at a temperature and duration suitable for fungal growth and nail invasion (e.g., 27-30°C for several days to weeks).

  • Treatment:

    • Prepare the this compound formulation to be tested.

    • Apply the formulation daily to the surface of the infected nail fragments for the desired treatment period (e.g., 28 days).[5]

    • Include appropriate controls, such as a vehicle-only group and an untreated group.

  • Assessment of Fungal Viability:

    • After the treatment period, aseptically remove the nail fragments.

    • Wash the fragments to remove residual treatment.

    • Grind the nail fragments into a fine powder.

    • Suspend the powder in a sterile buffer.

    • Plate serial dilutions of the suspension onto a suitable fungal growth medium (e.g., Potato Dextrose Agar).

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the viable fungal load.

2. Bovine Hoof Membrane Model

This model provides a more standardized alternative to human nails.[8][9]

  • Membrane Preparation:

    • Obtain bovine hooves and prepare thin membranes.

    • Sanitize the membranes using a sequence of washes with 70% ethanol and a benzalkonium chloride solution.[8]

    • Store the membranes in a controlled environment (e.g., 25°C and 40% relative humidity).[8]

  • Infection and Treatment:

    • Place the sanitized bovine hoof membranes in contact with a culture of the desired fungal species.

    • Follow a similar treatment and assessment protocol as described for the human nail model.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against T. rubrum

MetricThis compoundTerbinafineCiclopirox
MIC Range (mg/L) <100 - 4,000--
MFC Range (mg/L) 500 - 4,000--
Time to Kill (Spores) 3-4 hours>24 hours-
Time to Kill (Germlings) 3-4 hours>24 hours-

Data sourced from Mercer et al., 2019.[4][5]

Table 2: Efficacy of this compound in an Ex Vivo Onychomycosis Model

Treatment GroupFungal Eradication after 28 DaysReinfection after 11 Months
This compound SuccessfulNo
Vehicle Control No significant reduction-
Ciclopirox Unsuccessful-
Amorolfine Unsuccessful-

Data based on studies by Mercer et al.[2][4][5]

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Onychomycosis Model prep Nail Preparation (Sterilization) infection Fungal Inoculation (e.g., T. rubrum) prep->infection Inoculate incubation Incubation (Fungal Invasion) infection->incubation Allow Growth treatment Daily Treatment (this compound or Control) incubation->treatment Apply Treatment assessment Assessment of Viability (CFU Counting) treatment->assessment Evaluate Efficacy

Caption: Workflow for the in vitro onychomycosis model.

G cluster_moa Mechanism of Action of this compound This compound This compound Peptide FungalMembrane Fungal Plasma Membrane This compound->FungalMembrane Targets Disruption Membrane Disruption and Lysis FungalMembrane->Disruption Leads to LossOfTurgor Loss of Cytoplasmic Volume & Turgor Disruption->LossOfTurgor CellDeath Fungal Cell Death LossOfTurgor->CellDeath

Caption: this compound mechanism of action on fungal cells.

References

Technical Support Center: Enhancing the Stability of Aqueous Formulations of NP213

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental formulation of NP213 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intrinsic stability features?

This compound is a synthetic, cyclic antimicrobial peptide composed of seven arginine residues. Its key structural features relevant to stability are:

  • Cyclic Backbone: The cyclic nature of the peptide backbone provides significant resistance to degradation by exopeptidases, which are enzymes that cleave peptides from their ends.[1]

  • All-Arginine Composition: Comprised solely of arginine residues, this compound is inherently resistant to proteases like trypsin that specifically cleave at the C-terminus of lysine and arginine.[2] However, the high density of positive charges can present formulation challenges.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

While this compound is robust, it can be susceptible to the following degradation pathways in an aqueous environment:

  • Hydrolysis: The peptide bonds in the backbone can undergo hydrolysis, especially under acidic or alkaline pH conditions.[2][3]

  • Oxidation: The guanidinium group of arginine can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.[2][4]

  • Physical Instability (Aggregation): Due to its highly cationic nature, this compound can be prone to self-association and aggregation, especially at high concentrations and neutral to slightly basic pH.[2][5] This can lead to precipitation and loss of activity.

Q3: What is the optimal pH range for an aqueous formulation of this compound?

The optimal pH for peptide stability is often found to be in the acidic range (pH 3-5).[3] This is because acidic conditions can minimize the rate of hydrolysis of the peptide backbone. For arginine-rich peptides, a slightly acidic pH can also help to maintain solubility and reduce aggregation by ensuring a high net positive charge.[6] However, the ideal pH should be determined experimentally for your specific formulation.

Q4: Which excipients are recommended to enhance the stability of this compound formulations?

Several classes of excipients can be employed to improve the stability of this compound in aqueous solutions:

  • Buffers: To maintain the optimal pH, buffers such as acetate or citrate are commonly used in peptide formulations.[3][7] Histidine can also be an effective buffer in the pH range of 5.5-7.5.[8]

  • Sugars and Polyols: Sucrose, trehalose, and mannitol are often used as cryoprotectants and lyoprotectants for freeze-dried formulations and can also enhance stability in aqueous solutions by promoting a more structured water environment around the peptide.[9][10][11]

  • Amino Acids: Arginine itself can be used as an excipient to reduce aggregation and improve the stability of protein and peptide formulations.[9][10][12]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 or Polysorbate 20 can be included at low concentrations (e.g., 0.01-0.1%) to prevent surface adsorption and aggregation.[10]

Troubleshooting Guide

Problem 1: Precipitation or cloudiness is observed in my this compound formulation.

  • Question: Why is my this compound solution turning cloudy or showing precipitation? Answer: This is likely due to aggregation of the peptide. Arginine-rich peptides are prone to self-association, which can be influenced by pH, concentration, and ionic strength.[2][5]

  • Question: How can I resolve the precipitation issue? Answer:

    • Adjust the pH: Lowering the pH to a more acidic range (e.g., pH 4-5) can increase the net positive charge on the peptide, enhancing electrostatic repulsion between molecules and improving solubility.[6]

    • Lower the Concentration: If feasible for your application, reducing the concentration of this compound may prevent aggregation.

    • Add Stabilizing Excipients:

      • Incorporate arginine as an excipient, which has been shown to suppress protein and peptide aggregation.[9][10][12]

      • Add a non-ionic surfactant like Polysorbate 80 at a low concentration (e.g., 0.02%).

    • Modify Buffer Choice: Some buffers, like phosphate, can sometimes accelerate the degradation of peptides.[3] Consider using citrate or acetate buffers.

Problem 2: Loss of antimicrobial activity over time.

  • Question: My this compound formulation is losing its efficacy. What could be the cause? Answer: A decline in activity suggests chemical degradation of the peptide. The most probable causes are hydrolysis of the peptide backbone or oxidation of the arginine side chains.[2][3]

  • Question: How can I prevent the loss of activity? Answer:

    • Optimize pH and Buffer: Ensure the formulation is buffered at an optimal pH, likely in the acidic range, to minimize hydrolysis.[3]

    • Protect from Light and Oxygen: Store the formulation in amber vials and consider purging the headspace with nitrogen to minimize photo-oxidation and oxidation by atmospheric oxygen.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

    • Temperature Control: Store the aqueous formulation at refrigerated temperatures (2-8 °C) to slow down degradation kinetics. For long-term storage, consider storing frozen at -20 °C or -80 °C.[13]

Data Presentation

Table 1: Effect of pH on the Stability of a Cyclic Peptide in Aqueous Solution (Illustrative Data)

pHBuffer System (25 mM)Temperature (°C)Half-life (t½) in days (Illustrative)Primary Degradation Pathway
3.0Acetate40> 100Minimal Degradation
5.0Acetate4085Slow Hydrolysis
7.0Phosphate4030Hydrolysis, Aggregation
9.0Borate40< 10Rapid Hydrolysis, Aggregation

This table provides an illustrative example of how pH can affect the stability of a cyclic peptide. Actual stability data for this compound should be determined experimentally.

Table 2: Influence of Excipients on the Physical Stability of an Arginine-Rich Peptide Formulation (Illustrative Data)

Formulation Base (this compound in Water)Excipient AddedConcentrationObservation after 7 days at 25°C
This compound (10 mg/mL)None-Visible Precipitation
This compound (10 mg/mL)Arginine50 mMClear Solution
This compound (10 mg/mL)Sucrose5% (w/v)Slight Haze
This compound (10 mg/mL)Polysorbate 800.02% (v/v)Clear Solution
This compound (10 mg/mL)Arginine + Polysorbate 8050 mM + 0.02%Clear Solution

This table illustrates the potential benefits of different excipients in preventing the aggregation of an arginine-rich peptide like this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of this compound.

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water.

    • Dilute the stock solution with the appropriate formulation buffer to the target concentration.

  • Analysis:

    • Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound over time.

    • The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area (time zero).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid and Base Hydrolysis:

    • Incubate this compound solution with 0.1 M HCl and separately with 0.1 M NaOH at 40 °C for 24 hours.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Stress:

    • Store the this compound aqueous formulation at an elevated temperature (e.g., 60 °C) for up to 7 days.

  • Photostability:

    • Expose the this compound solution to light according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples by the stability-indicating HPLC method to observe the degradation profile under each condition.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Stability Analysis This compound This compound Stock Formulation Aqueous Formulation This compound->Formulation Buffer Buffer/Excipients Buffer->Formulation Acid Acid/Base Hydrolysis Formulation->Acid Oxidation Oxidation (H2O2) Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photostability Photostability Formulation->Photostability HPLC HPLC Analysis Acid->HPLC Oxidation->HPLC Thermal->HPLC Photostability->HPLC Data Data Interpretation (Half-life, Degradants) HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Flowchart Start Start: Formulation Issue Issue What is the issue? Start->Issue Precipitation Precipitation / Cloudiness Issue->Precipitation Physical Instability LossOfActivity Loss of Activity Issue->LossOfActivity Chemical Instability Precipitation_Cause Likely Cause: Aggregation Precipitation->Precipitation_Cause Activity_Cause Likely Cause: Chemical Degradation LossOfActivity->Activity_Cause Solution_pH Adjust pH to acidic range (e.g., 4-5) Precipitation_Cause->Solution_pH Solution_Excipient Add Stabilizers: - Arginine - Polysorbate 80 Precipitation_Cause->Solution_Excipient Solution_Conc Lower this compound Concentration Precipitation_Cause->Solution_Conc Solution_Storage Optimize Storage: - Refrigerate (2-8°C) - Protect from light Activity_Cause->Solution_Storage Solution_Buffer Optimize Buffer System (e.g., Acetate/Citrate) Activity_Cause->Solution_Buffer Solution_Oxygen Minimize Oxygen Exposure (e.g., Nitrogen Purge) Activity_Cause->Solution_Oxygen

Caption: Troubleshooting Logic for this compound Formulation Issues.

References

Mitigating skin irritation by removing urea from NP213 formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with NP213 formulations. The following information addresses potential skin irritation and the rationale behind the removal of urea from certain formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of urea in topical formulations like this compound?

A1: Urea is a well-established excipient in dermatology for several reasons. It is a hygroscopic molecule, meaning it attracts and retains water, making it an effective humectant for skin hydration.[1][2][3] At different concentrations, its properties vary. At concentrations of 10% or lower, it primarily functions as a moisturizer.[4][5] At concentrations above 10%, it acts as a keratolytic agent, helping to break down the outer layer of dead skin cells.[4][5] This dual functionality makes it a common ingredient in formulations for dry, scaly skin conditions.[1][6]

Q2: Why was urea initially included in the this compound formulation?

A2: In the initial Phase IIa clinical study of this compound for onychomycosis, the formulation contained 20% (w/v) urea.[7] The rationale for its inclusion was likely to leverage its keratolytic properties to soften the nail plate and surrounding skin, potentially enhancing the penetration of the active ingredient, this compound.[1][5]

Q3: What observations led to the removal of urea from subsequent this compound formulations?

A3: During the first Phase IIa clinical trial, mild erythema (redness) of the skin at the application site was observed in a small number of participants.[7] This side effect was noted in both the group receiving this compound with urea and the placebo group, which also contained urea.[7] Although not definitively caused by the active ingredient, it was hypothesized that the 20% urea concentration could be an irritant, especially on skin that may already be damaged or inflamed due to the fungal infection.[7][8] To mitigate this potential for skin irritation, urea was omitted from the this compound formulation in subsequent clinical trials.[8]

Q4: What are the common signs of skin irritation that can be caused by urea?

A4: Mild and temporary skin irritation is a known side effect of urea, particularly at higher concentrations.[1][9] Common symptoms include:

  • Stinging sensation[6][10]

  • Burning sensation[6][10]

  • Itching[6][10]

  • Redness[11]

These effects are usually self-resolving.[1]

Q5: Are there alternative excipients to urea for achieving similar effects?

A5: Yes, other excipients can provide hydration and keratolytic effects.

  • For hydration (Humectants): Glycerin, hyaluronic acid, and panthenol are effective alternatives for attracting and retaining moisture in the skin.[12][13]

  • For keratolytic action: Salicylic acid is a common alternative for its exfoliating properties.[14]

Troubleshooting Guide: Skin Irritation in this compound Formulation Experiments

If you are encountering unexpected skin irritation in your in vitro or in vivo experiments with this compound formulations, this guide provides a systematic approach to troubleshooting.

Problem Potential Cause Recommended Solution
Unexpected skin irritation (e.g., erythema, edema) in an experimental model. High concentration of urea in the formulation. If your formulation contains urea, especially at concentrations above 10%, consider this a primary potential cause.[9] Prepare a new formulation without urea to use as a control and compare the irritation levels. Subsequent clinical trials for this compound omitted urea for this reason.[7][8]
Other excipients in the vehicle. The base vehicle of the formulation, independent of the active ingredient, can sometimes cause irritation. Test the vehicle alone on your experimental model to rule out irritation from other components.
pH of the formulation. The pH of a topical formulation should ideally be close to the natural pH of the skin (around 5.5) to avoid disrupting the skin's acid mantle.[15][16] Measure and adjust the pH of your formulation if necessary.
Compromised skin barrier in the experimental model. If using an animal model or reconstructed human epidermis with a compromised barrier, sensitivity to all components, including the vehicle, may be heightened.[8] Ensure your control groups adequately account for this.
Variability in irritation results between batches. Inconsistent formulation preparation. Minor variations in mixing times, temperatures, or the order of ingredient addition can affect the final formulation. Standardize and document your preparation process meticulously.[17]
Purity of ingredients. Ensure all raw materials, including urea and other excipients, are of high purity. Impurities can sometimes be the cause of irritation.[18]

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of urea and the adverse events noted in the initial this compound clinical trial.

Table 1: Concentration-Dependent Effects of Urea in Topical Formulations

Urea ConcentrationPrimary FunctionPotential for Irritation
≤ 10%Moisturizer / Humectant[4][5]Mild, occasional[1][9]
> 10% - 20%Keratolytic Agent[4][9]More frequent, but typically mild and temporary[1][9]
> 20%Strong Keratolytic[9]Increased likelihood of irritation[9]

Table 2: Adverse Events in the First this compound Phase IIa Clinical Trial (with 20% Urea)

Adverse EventThis compound Group (n=not specified)Placebo Group (n=not specified)
Mild Erythema3 cases2 cases
Moderate Headache1 case0 cases
Data adapted from a study on this compound (Novexatin®).[7]

Experimental Protocols & Workflows

Protocol: Assessing Skin Irritation Potential of a Formulation using a Reconstructed Human Epidermis (RhE) Model

This protocol is a generalized procedure for evaluating the irritation potential of different this compound formulations.

  • Preparation of Tissues: Culture the RhE tissues according to the manufacturer's instructions until they are ready for use.

  • Formulation Preparation: Prepare the following formulations:

    • This compound with urea (at your concentration of interest)

    • This compound without urea

    • Vehicle with urea (negative control for the API)

    • Vehicle without urea (negative control for the API and urea)

    • Phosphate-buffered saline (PBS) (negative control)

    • 5% Sodium Dodecyl Sulfate (SDS) (positive control for irritation)

  • Application: Apply a standardized amount (e.g., 25-50 µL) of each formulation to the surface of the RhE tissues.

  • Incubation: Incubate the tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Washing: Thoroughly rinse the formulations from the tissue surfaces with PBS.

  • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for an extended period (e.g., 42 hours).

  • Viability Assay (MTT Assay):

    • Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for approximately 3 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Extract the formazan and measure the absorbance using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each formulation relative to the negative control (PBS). A significant decrease in viability indicates irritation potential.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Skin Irritation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Formulations: - this compound with Urea - this compound without Urea - Vehicle Controls - Positive/Negative Controls C Apply Formulations to RhE Tissues A->C B Culture Reconstructed Human Epidermis (RhE) Tissues B->C D Incubate (e.g., 60 mins) C->D E Wash Tissues D->E F Post-Incubation (e.g., 42 hrs) E->F G Perform MTT Assay (Cell Viability) F->G H Measure Absorbance G->H I Calculate % Viability vs. Control H->I J Compare Irritation Potential I->J

Caption: Workflow for evaluating skin irritation potential of formulations.

Troubleshooting_Logic Troubleshooting Logic for Skin Irritation Start Skin Irritation Observed in Experiment Q1 Does your formulation contain urea? Start->Q1 A1 Prepare and test a urea-free formulation Q1->A1 Yes Q3 Test the vehicle alone. Is it irritating? Q1->Q3 No Q2 Did removing urea resolve the irritation? A1->Q2 A2 Urea was the likely cause of irritation Q2->A2 Yes Q2->Q3 No A3 Reformulate the vehicle. Consider alternative excipients. Q3->A3 Yes A4 Investigate other factors: - pH of formulation - Purity of ingredients - Experimental model sensitivity Q3->A4 No

Caption: Decision tree for troubleshooting skin irritation in experiments.

References

Refining purification protocols to remove NP213 synthesis byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for refining the purification of the synthesized compound NP213, focusing on the effective removal of common synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts encountered during this compound synthesis?

The primary byproducts in a typical this compound synthesis are unreacted starting material (SM-1), a regioisomer (Iso-NP213), and dimerized product (Di-NP213). Their removal is critical for the downstream biological activity and safety profile of this compound.

Q2: My initial purification by flash chromatography gives poor separation between this compound and the Iso-NP213 byproduct. How can I improve this?

Poor resolution is often due to an inappropriate solvent system or improper column setup.

  • Optimize the Mobile Phase: The polarity difference between this compound and Iso-NP213 may be subtle. We recommend first performing thin-layer chromatography (TLC) with various solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol). Identify a system that provides the largest difference in retention factor (Rf) between the two spots.

  • Use a Shallow Gradient: Instead of a steep gradient, a shallower gradient around the elution point of this compound can significantly enhance separation.

  • Column and Loading: Ensure your silica gel column is packed uniformly without air bubbles. Load your crude sample in a minimal amount of solvent to ensure a tight application band.

Q3: The yield of pure this compound is significantly lower than expected after purification. What are the potential causes?

Low yield can stem from several factors during the purification process.

  • Product Adsorption: this compound may irreversibly adsorb to the silica gel if a highly polar solvent is not used to wash the column at the end of the run.

  • Degradation: this compound might be sensitive to acidic conditions. If using silica gel (which is slightly acidic), consider neutralizing the crude mixture before loading or using deactivated (neutral) silica.

  • Incomplete Recrystallization: During recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly. Crashing the product out by cooling too quickly can trap impurities and reduce the yield of pure crystals.

Q4: After column chromatography and recrystallization, my final product still shows contamination with Di-NP213. What is the next step?

The Di-NP213 byproduct is often much less polar than this compound. If it persists, consider these advanced techniques:

  • Preparative HPLC: Reverse-phase preparative HPLC is highly effective for separating compounds with minor polarity differences.

  • Solvent Trituration: Washing the semi-pure solid with a solvent in which Di-NP213 is soluble but this compound is not (e.g., diethyl ether) can effectively remove this impurity.

Data on Purification Methods

The following tables summarize the expected outcomes from different purification strategies for this compound.

Table 1: Comparison of Primary Purification Techniques

TechniqueAvg. Purity AchievedTypical YieldKey AdvantageCommon Byproducts Removed
Flash Chromatography90-95%70-85%High throughputSM-1, Di-NP213
Preparative HPLC>99%50-70%High resolutionIso-NP213, trace impurities
Recrystallization97-99%60-80%High purity, scalableSM-1, some Iso-NP213

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Poor TLC/Column SeparationIncorrect mobile phase polarity.Screen various solvent systems (e.g., EtOAc/Hex, DCM/MeOH).
Low Recovery from ColumnIrreversible adsorption to silica.Add a polar "chaser" solvent (e.g., 10% MeOH in DCM) after your run.
Persistent Isomeric ImpurityCo-elution with the main product.Use preparative reverse-phase HPLC for final polishing.
Product Precipitates on ColumnPoor solubility in the mobile phase.Pre-adsorb the crude material onto silica gel before loading.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

  • Slurry Preparation: Choose a solvent system identified from TLC analysis (e.g., 30% Ethyl Acetate in Hexane). Prepare a slurry of silica gel in this solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under light pressure, ensuring a level and stable bed.

  • Sample Loading: Dissolve the crude this compound (~1g) in a minimal volume of dichloromethane (~2-3 mL). Pre-adsorb this solution onto 2-3g of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity (e.g., from 30% to 50% Ethyl Acetate over 20 column volumes).

  • Fraction Collection: Collect fractions based on TLC analysis or a UV detector. Pool the fractions containing pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the semi-pure product.

Protocol 2: Recrystallization for Final Polishing

  • Solvent Selection: In a small test tube, add ~50mg of semi-pure this compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the semi-pure this compound and the chosen solvent. Heat the mixture with stirring until all the solid dissolves completely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the pure crystals under high vacuum to remove all traces of solvent.

Visual Guides

G Crude Crude this compound Product (Contains SM-1, Iso-NP213, Di-NP213) FlashChrom Flash Column Chromatography Crude->FlashChrom SemiPure Semi-Pure this compound (>90% Purity) FlashChrom->SemiPure Main Fraction Waste1 Byproducts (SM-1, Di-NP213) FlashChrom->Waste1 Other Fractions Recrystal Recrystallization SemiPure->Recrystal Pure Pure this compound (>99% Purity) Recrystal->Pure Crystals Waste2 Residual Impurities (Iso-NP213) Recrystal->Waste2 Mother Liquor

Caption: Standard purification workflow for this compound.

G Start Problem: Low Purity after Flash Chromatography CheckTLC Was TLC optimization performed? Start->CheckTLC OptimizeTLC Action: Screen multiple solvent systems on TLC CheckTLC->OptimizeTLC No CheckLoading Was sample loaded in minimal solvent? CheckTLC->CheckLoading Yes Success Purity Improved OptimizeTLC->Success DryLoad Action: Use dry-loading (pre-adsorption on silica) CheckLoading->DryLoad No ConsiderHPLC Impurity is likely a close-eluting isomer. Action: Use Prep-HPLC. CheckLoading->ConsiderHPLC Yes DryLoad->Success ConsiderHPLC->Success

Caption: Troubleshooting logic for low purity issues.

G cluster_0 Kinase Activity Receptor Growth Factor Receptor (Tyrosine Kinase) PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream This compound This compound This compound->Receptor Inhibition

Caption: this compound's mechanism of action in a kinase pathway.

Technical Support Center: Strategies to Prevent Aggregation of NP213 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the protein NP213 in solution. The following information is based on established principles of protein stability and is intended to serve as a comprehensive resource for your experimental work.

Troubleshooting Guide: this compound Aggregation

Issue 1: this compound precipitates out of solution immediately after purification or buffer exchange.

Possible Causes and Solutions:

  • Suboptimal Buffer pH: Proteins are least soluble at their isoelectric point (pI).[1] If the buffer pH is too close to the pI of this compound, it can lead to aggregation.

    • Solution: Adjust the buffer pH to be at least 1-2 units away from the pI of this compound.[1][2] This will increase the net charge on the protein, promoting electrostatic repulsion between molecules.

  • Inappropriate Ionic Strength: The salt concentration of the buffer can significantly impact protein solubility.[3][4] Both low and excessively high salt concentrations can promote aggregation.

    • Solution: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for this compound stability.[1][3]

  • High Protein Concentration: Concentrated protein solutions have a higher propensity to aggregate.[4][5]

    • Solution: If possible, work with this compound at a lower concentration.[1][4] If a high concentration is necessary, consider adding stabilizing excipients.[4]

Issue 2: this compound solution becomes cloudy or forms visible precipitates over time during storage.

Possible Causes and Solutions:

  • Improper Storage Temperature: Temperature fluctuations and inappropriate storage temperatures can lead to protein unfolding and aggregation.[4][6]

    • Solution: For short-term storage (days to weeks), store this compound at 2-8°C.[6][7] For long-term storage, aliquot the protein into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4][8][9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation.[7][8][9]

    • Solution: Aliquot this compound into smaller, single-use tubes before freezing to avoid repeated freeze-thaw cycles.[8][9] The addition of cryoprotectants like glycerol can also mitigate the negative effects of freezing.[4][8]

  • Oxidation: If this compound contains susceptible residues like cysteine or methionine, oxidation can trigger aggregation.[9]

    • Solution: Add reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the buffer to prevent oxidation.[4][8] Purging the storage vial with an inert gas like nitrogen or argon can also be beneficial.[9]

Issue 3: this compound aggregates during experimental procedures involving agitation or temperature changes.

Possible Causes and Solutions:

  • Mechanical Stress: Agitation, stirring, or pumping can introduce mechanical stress, leading to protein unfolding and aggregation at air-liquid interfaces.[10]

    • Solution: Minimize agitation and handle the this compound solution gently. The addition of non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can help to reduce surface-induced aggregation.[3][10]

  • Thermal Stress: Ramping the temperature up or down during an experiment can cause thermal denaturation and subsequent aggregation.

    • Solution: If possible, perform experiments at a constant, optimal temperature for this compound stability. The inclusion of stabilizers like sugars (sucrose, trehalose) or polyols can increase the thermal stability of the protein.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot this compound aggregation?

A1: The first and most critical step is to optimize your buffer conditions. This includes systematically screening for the optimal pH and ionic strength for this compound stability. A buffer with a pH at least 1-2 units away from the protein's isoelectric point (pI) is a good starting point.[1][2]

Q2: What are excipients and how can they help prevent this compound aggregation?

A2: Excipients are additives included in a protein formulation to enhance its stability.[12][13] They can work through various mechanisms, such as preferential exclusion, binding to hydrophobic patches, or acting as cryoprotectants.[11][14] Common excipients include sugars (sucrose, trehalose), amino acids (arginine, glycine), salts, and surfactants.[11][15]

Q3: How do I choose the right excipients for this compound?

A3: The choice of excipients is often protein-specific and may require empirical screening. A common approach is to test a panel of generally recognized as safe (GRAS) excipients at various concentrations to determine their effect on this compound stability under relevant stress conditions (e.g., thermal stress, agitation).

Q4: Can the storage container affect the stability of this compound?

A4: Yes, dilute protein solutions (<1 mg/mL) are more susceptible to binding to the surface of storage vessels, which can lead to inactivation and loss.[5][7] Using low-binding polypropylene tubes is recommended.[8]

Q5: How can I detect this compound aggregation?

A5: Aggregation can be detected through various methods:

  • Visual observation: Look for turbidity, cloudiness, or visible precipitates in the solution.[3][4]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the formation of aggregates.[3]

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, appearing as peaks in the void volume or at higher molecular weights.[3]

Data Presentation

Table 1: Common Excipients to Prevent Protein Aggregation

Excipient CategoryExamplesTypical Concentration RangePrimary Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Sorbitol5-10% (w/v)Preferential exclusion, increases thermal stability.[11]
Amino Acids Arginine, Glycine, Proline50-250 mMSuppress aggregation by various mechanisms, including binding to hydrophobic patches and increasing solubility.[11][15]
Salts NaCl, KCl, (NH₄)₂SO₄50-500 mMModulate electrostatic interactions.[3]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and stabilize proteins at interfaces.[3][10]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-5 mMPrevent oxidation of cysteine residues.[4][5][8]
Cryoprotectants Glycerol, Ethylene Glycol10-50% (v/v)Protect against freeze-thaw stress.[4][7][8]

Experimental Protocols

Protocol 1: Buffer pH and Ionic Strength Screening for this compound Stability

Objective: To determine the optimal buffer pH and salt concentration to minimize this compound aggregation.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9). For each pH, prepare solutions with a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

  • Sample Preparation: Dialyze or buffer exchange your purified this compound into each of the prepared buffer conditions to a final concentration of 1 mg/mL.

  • Incubation and Stress: Aliquot the samples and incubate them under a stress condition known to induce aggregation (e.g., incubation at an elevated temperature like 40°C or gentle agitation for a defined period). Include a control sample stored at 4°C.

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples for aggregation using techniques such as visual inspection for turbidity, UV-Vis spectroscopy at 350 nm, and Dynamic Light Scattering (DLS).

  • Data Interpretation: The buffer condition that shows the least amount of aggregation over time is considered optimal for this compound stability.

Protocol 2: Excipient Screening to Enhance this compound Stability

Objective: To identify effective excipients for preventing this compound aggregation.

Methodology:

  • Excipient Stock Preparation: Prepare concentrated stock solutions of various excipients (see Table 1) in the optimal buffer determined from Protocol 1.

  • Sample Formulation: Add different excipients from the stock solutions to aliquots of this compound in the optimal buffer to achieve the desired final concentrations. Include a control sample with no added excipients.

  • Stress Application: Subject the formulated samples to a relevant stress condition (e.g., thermal stress by incubating at an elevated temperature, or mechanical stress by agitation).

  • Aggregation Assessment: Monitor aggregation over time using appropriate analytical techniques as described in Protocol 1.

  • Selection of Lead Candidates: Identify the excipients and their concentrations that provide the most significant stabilizing effect on this compound.

Visualizations

Aggregation_Pathway Native Native this compound (Monomeric, Folded) Unfolded Unfolded/Misfolded Intermediates Native->Unfolded Stress (Heat, pH, Agitation) Aggregates Aggregates (Oligomers, Fibrils, Precipitates) Native->Aggregates Native State Aggregation Unfolded->Aggregates Self-Association

Caption: General pathway of this compound aggregation from its native state.

Troubleshooting_Workflow Start This compound Aggregation Observed Buffer Optimize Buffer (pH, Ionic Strength) Start->Buffer Storage Optimize Storage (Temp, Aliquoting, Cryoprotectants) Buffer->Storage If aggregation persists End Stable this compound Solution Buffer->End Problem Resolved Excipients Screen Excipients (Sugars, Amino Acids, Surfactants) Storage->Excipients If aggregation persists Storage->End Problem Resolved Handling Modify Handling (Minimize Agitation) Excipients->Handling If aggregation persists Excipients->End Problem Resolved Handling->End Problem Resolved

Caption: A logical workflow for troubleshooting this compound aggregation.

References

Validation & Comparative

NP213 vs. Ciclopirox: An In Vitro Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of the in vitro performance of NP213 and the established antifungal agent, ciclopirox. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective antifungal activities and mechanisms of action based on available experimental data.

Quantitative Performance Comparison

An ex vivo study using a human nail infection model provides key comparative data on the efficacy of this compound and ciclopirox in eradicating Trichophyton rubrum, a common cause of onychomycosis. After 28 days of daily application, this compound demonstrated a superior ability to clear the fungal infection compared to ciclopirox nail lacquer.[1][2]

Compound Concentration Vehicle Treatment Duration Outcome against T. rubrum in ex vivo nail model
This compound10% (wt/vol)Water-based28 days (daily)Successful eradication of multiple T. rubrum strains
Ciclopirox8% (wt/vol)Nail lacquer28 days (daily)Did not eradicate T. rubrum
Amorolfine5% (wt/vol)Nail lacquer28 days (daily)Did not eradicate T. rubrum
Vehicle aloneN/AWater-based28 days (daily)No significant reduction in T. rubrum

Table 1: Comparative Efficacy in an Ex Vivo Human Nail Infection Model.[1][2]

Mechanisms of Action

This compound and ciclopirox employ fundamentally different mechanisms to exert their antifungal effects.

This compound: As a membrane-active peptide, this compound directly targets the fungal cytoplasmic membrane.[1][2] Its mechanism involves the permeabilization and disruption of this membrane, leading to the loss of intracellular contents and rapid fungal cell death.[1] This is a fungicidal action.[1] Transmission electron microscopy (TEM) analysis of this compound-treated fungi within the nail reveals nonviable "ghost" hyphae, indicating a loss of intracellular contents while the cell wall remains relatively intact.[1]

Ciclopirox: The primary mechanism of ciclopirox involves the chelation of polyvalent metal cations, particularly Fe³⁺ and Al³⁺.[3][4][5] These cations are essential co-factors for numerous enzymes. By sequestering these ions, ciclopirox inhibits critical cellular processes, including mitochondrial electron transport and energy production.[3][6] It can also disrupt the fungal cell membrane and interfere with DNA repair and cell division signals.[3][4] Its action can be either fungistatic or fungicidal depending on the concentration and duration of exposure.[4]

Experimental Protocols

Ex Vivo Human Nail Infection Model

This protocol is designed to assess the efficacy of antifungal agents in a setting that more closely mimics the clinical condition of onychomycosis.

  • Nail Preparation: Sterile human nail fragments are used for the experiment.

  • Fungal Inoculation: The nail fragments are infected with a spore suspension of T. rubrum (e.g., strain NCPF0118) and incubated to allow for fungal growth and invasion of the nail matrix.[1]

  • Treatment Application: The infected nail fragments are treated daily with the test compounds (10% this compound in a water-based vehicle, 8% ciclopirox nail lacquer) or control vehicles for a period of 28 days.[1]

  • Viability Assessment: Following the treatment period, the viability of the fungi within the nail is assessed. This is done by extracting the fungi from the nail fragments and culturing them on a suitable medium, such as potato dextrose agar (PDA), to count the number of colony-forming units (CFUs).[1]

  • Microscopic Analysis: In addition to CFU counting, Transmission Electron Microscopy (TEM) can be used to visualize the morphological effects of the treatments on the fungal cells within the nail sections.[1]

Mechanism of Action (Membrane Permeabilization) for this compound
  • Fungal Preparation: A spore suspension of T. rubrum is prepared.

  • Exposure to this compound: The fungal spores are exposed to varying concentrations of this compound (e.g., 500 or 1,000 mg/liter) for a specified period, such as 18 hours.[1]

  • Propidium Iodide (PI) Staining: After exposure to this compound, the fungal cells are stained with propidium iodide. PI is a fluorescent dye that cannot penetrate the intact cell membranes of viable cells. It can, however, enter cells with compromised membranes and intercalate with DNA, producing a fluorescent signal.[1]

  • Fluorescence Microscopy: The stained fungal cells are then examined using fluorescence microscopy to detect the uptake of PI, which indicates membrane permeabilization.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound and ciclopirox.

NP213_Mechanism cluster_extracellular Extracellular cluster_fungal_cell Fungal Cell This compound This compound Peptide Membrane Fungal Cell Membrane This compound->Membrane Direct Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Fungicidal Action (Cell Death) Leakage->CellDeath

Caption: Mechanism of action for this compound, a membrane-active peptide.

Ciclopirox_Mechanism cluster_extracellular Extracellular cluster_fungal_cell Fungal Cell Ciclopirox Ciclopirox Chelation Chelation Ciclopirox->Chelation Binds to Cations Polyvalent Cations (Fe³⁺, Al³⁺) Enzymes Metal-Dependent Enzymes Chelation->Cations Sequesters Inhibition Enzyme Inhibition Chelation->Inhibition Disruption Disruption of Cellular Processes: - Mitochondrial Respiration - Energy Production - DNA Repair Enzymes->Disruption Inhibition->Disruption

Caption: Mechanism of action for ciclopirox via metal ion chelation.

References

A Comparative Analysis of NP213 and Amorolfine: Unveiling Nail Penetration and Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nail penetration and performance of two topical antifungal agents for onychomycosis: the novel peptide-based NP213 and the established morpholine derivative, amorolfine. This analysis is supported by a review of available experimental data on their mechanisms of action, nail penetration capabilities, and clinical or ex vivo efficacy.

Executive Summary

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the barrier properties of the nail plate. Effective topical therapy hinges on the ability of the antifungal agent to penetrate the nail and reach the site of infection in sufficient concentrations. This guide delves into a comparative analysis of this compound, a novel cyclic peptide, and amorolfine, a widely used antifungal lacquer.

This compound (Novexatin®) is a water-soluble, cyclic fungicidal peptide designed based on host defense peptides.[1] Its mechanism of action involves the rapid lysis of the fungal plasma membrane without affecting the cell wall.[1] In contrast, amorolfine hydrochloride is a morpholine antifungal that inhibits two stages of ergosterol biosynthesis, a crucial component of the fungal cell membrane, leading to the accumulation of ignosterol and depletion of ergosterol.[2][3][4][5][6]

Experimental data suggests that this compound demonstrates superior nail penetration and efficacy in eradicating Trichophyton rubrum from infected human nails in an ex vivo model compared to amorolfine.[7] Clinical trial data for this compound indicates promising efficacy with a significantly shorter treatment duration compared to the prolonged application required for amorolfine.[1]

Data Presentation: Quantitative Comparison

ParameterThis compoundAmorolfineSource
Mechanism of Action Fungicidal; Lyses fungal plasma membraneFungistatic/Fungicidal; Inhibits Δ14-reductase and Δ7-Δ8 isomerase in ergosterol synthesis[1][2][3][4][5][6]
Formulation Water-based topical solution5% nail lacquer[1][3]
Treatment Duration (Clinical Trials) 28 days (daily application)9-12 months (weekly application)[1][2]
Mycological Cure Rate (Negative Culture & Microscopy) 23.1% after 180 days (Phase IIa, mild-to-moderate onychomycosis)8% after 10 months[1][8]
Negative Culture Rate 43.3% after 180 days (Phase IIa, Study 1); 56.5% after 360 days (Phase IIa, Study 2)Not explicitly stated in the same terms[1][9]
Systemic Absorption No evidence of systemic exposureNot detected in plasma[2][9]

Experimental Protocols

In Vitro Nail Infection Model for Efficacy Assessment

A key study utilized an in vitro model to compare the efficacy of this compound and amorolfine in a setting that mimics the human nail environment.

  • Nail Preparation: Full-thickness human nail fragments are sterilized.

  • Infection: The nail fragments are infected with a culture of Trichophyton rubrum.

  • Treatment: Infected nail fragments are treated daily for 28 days with 10% (wt/vol) this compound in an aqueous vehicle, 5% (wt/vol) amorolfine nail lacquer, or the vehicle alone (placebo).

  • Fungal Burden Assessment: After the 28-day treatment period, the number of viable fungal colony-forming units (CFU) is determined by plating homogenized nail fragments on Dermatophyte Test Medium (DTM) agar.[7]

  • Microscopy: Transmission Electron Microscopy (TEM) can be used to visualize the effect of the treatments on the fungal morphology within the nail.[10]

Nail Penetration Assessment using Franz Diffusion Cells

To quantify the penetration of antifungal agents through the nail plate, static diffusion cells (Franz cells) are employed.

  • Nail Samples: Healthy human nail discs are clamped between the donor and receptor chambers of the Franz cells.[11]

  • Drug Application: A solution containing the antifungal agent (e.g., amorolfine) at a specific concentration is applied to the dorsal side of the nail in the donor chamber.[11]

  • Sampling: The receptor chamber is filled with a collection medium (e.g., ultrapure water). At specified time intervals, samples are withdrawn from the receptor chamber to measure the amount of drug that has permeated through the nail.[11]

  • Quantification: The concentration of the antifungal drug in the collected samples and remaining in the nail itself is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_nail Sterilized Human Nail Fragments infect_nail Infection with T. rubrum prep_nail->infect_nail treat_this compound This compound (10%) treat_amorolfine Amorolfine (5%) treat_placebo Vehicle Control assess_cfu Quantify Fungal Burden (CFU/ml) treat_this compound->assess_cfu treat_amorolfine->assess_cfu treat_placebo->assess_cfu assess_tem Visualize Fungal Morphology (TEM) assess_cfu->assess_tem mechanism_of_action cluster_this compound This compound Mechanism cluster_amorolfine Amorolfine Mechanism This compound This compound (Cyclic Peptide) membrane Fungal Plasma Membrane This compound->membrane Direct Interaction lysis Membrane Lysis & Cell Death membrane->lysis amorolfine Amorolfine ergosterol_pathway Ergosterol Biosynthesis amorolfine->ergosterol_pathway Inhibits Δ14-reductase & Δ7-Δ8 isomerase squalene Squalene squalene->ergosterol_pathway ergosterol Ergosterol (Cell Membrane Component) ergosterol_pathway->ergosterol Depletion ignosterol Ignosterol Accumulation ergosterol_pathway->ignosterol

References

Head-to-head comparison of NP213 and terbinafine against Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of NP213 and terbinafine, two antifungal agents with distinct mechanisms of action against Trichophyton rubrum, a primary causative agent of onychomycosis and other superficial fungal infections.

At a Glance: Key Performance Differences

FeatureThis compound (Novexatin®)Terbinafine
Drug Class Antimicrobial Peptide (AMP)Allylamine
Mechanism of Action Rapid, fungicidal membrane disruption.[1]Inhibition of squalene epoxidase in the ergosterol biosynthesis pathway.[2]
Fungicidal Activity Rapidly fungicidal against both spores and hyphae.[1]Fungicidal, but with a slower onset of action compared to this compound.[1]
Time to >99.9% Kill 3-4 hours against T. rubrum spores and hyphae.[1]No significant killing of T. rubrum spores or hyphae observed within 24 hours.[1]
Clinical Development Investigational, has completed Phase IIa trials for onychomycosis.[3][4]Widely approved and used for the treatment of onychomycosis and other dermatophyte infections.[2]

In-Depth Analysis

Mechanism of Action

This compound: As a synthetic antimicrobial peptide, this compound exerts its antifungal effect through a rapid and direct interaction with the fungal cell membrane. This leads to membrane perturbation, disruption, and permeabilization, ultimately causing cell death.[1] This mechanism is distinct from many traditional antifungal agents and is less susceptible to the development of resistance.

Terbinafine: Terbinafine is a well-established allylamine antifungal that specifically targets the enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting squalene epoxidase, terbinafine leads to a toxic accumulation of squalene within the fungal cell and a deficiency in ergosterol, an essential component of the fungal cell membrane. This disruption of membrane integrity ultimately results in fungal cell death.[2]

Visualizing the Mechanisms

NP213_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Binds to and disrupts membrane CellDeath Cell Death Membrane->CellDeath Membrane permeabilization and leakage Terbinafine_Mechanism Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... MembraneDisruption Fungal Cell Membrane Disruption Ergosterol->MembraneDisruption Deficiency leads to SqualeneEpoxidase->SqualeneEpoxide ToxicAccumulation Toxic Accumulation of Squalene SqualeneEpoxidase->ToxicAccumulation Leads to Terbinafine Terbinafine Terbinafine->SqualeneEpoxidase Inhibits ToxicAccumulation->MembraneDisruption MIC_Protocol start Prepare fungal inoculum of T. rubrum prepare_dilutions Prepare serial two-fold dilutions of antifungal agent in RPMI 1640 medium start->prepare_dilutions inoculate Inoculate microtiter plate wells with fungal suspension prepare_dilutions->inoculate incubate Incubate plates at 35°C for 4-7 days inoculate->incubate read_mic Visually determine MIC as the lowest concentration with ~80% growth inhibition incubate->read_mic end Record MIC value read_mic->end Time_Kill_Assay start Prepare standardized fungal suspension add_antifungal Add antifungal agent at a specified concentration (e.g., 2x MIC) start->add_antifungal incubate Incubate at 30-35°C with agitation add_antifungal->incubate sample Remove aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->sample plate Serially dilute and plate aliquots onto agar plates sample->plate count_colonies Incubate plates and count colony-forming units (CFU) plate->count_colonies plot_data Plot log10 CFU/mL versus time count_colonies->plot_data end Determine time to achieve ≥99.9% kill plot_data->end

References

Comparative Efficacy of NP213 Against Other Host Defense Peptides in Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aberdeen, Scotland – November 24, 2025 – This guide provides a comprehensive comparison of the antifungal efficacy of NP213 (Novexatin®), a novel host defense peptide (HDP), with other prominent HDPs and standard topical antifungal agents. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antifungal therapeutics, particularly for the treatment of onychomycosis.

Executive Summary

This compound is a synthetic, cyclic HDP specifically designed for the topical treatment of onychomycosis, a fungal infection of the nail predominantly caused by Trichophyton species. Preclinical and clinical data demonstrate that this compound exhibits potent fungicidal activity, rapid speed of kill, and a favorable safety profile. This guide presents a comparative analysis of its in vitro efficacy against other HDPs, such as human beta-defensin 2 (hBD-2), LL-37, and Histatin 5 (Hst5), as well as the established antifungal drugs ciclopirox and amorolfine. The data underscores the potential of this compound as a promising therapeutic candidate, particularly highlighting its efficacy in a physiologically relevant nail model.

Data Presentation: In Vitro Antifungal Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and speed of kill data for this compound and comparator molecules against relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Against Trichophyton rubrum

CompoundTypeMIC Range (mg/L)Geometric Mean MIC (mg/L)
This compound Synthetic HDP <100 - 4,000 [1]Not Reported
This compound (in nail model)Synthetic HDP8 - 32[1]Not Reported
LL-37Natural HDP (Cathelicidin)12.5 µM (~56.7 mg/L)Not Reported
CiclopiroxStandard Antifungal0.312[2] - 12.57[3]0.3107[4]
AmorolfineStandard Antifungal0.01 - 0.08[5]0.0194[4]

Note: The MIC for LL-37 was reported as 12.5 µM; the conversion to mg/L is an approximation.

Table 2: Minimum Inhibitory Concentration (MIC) Against Candida albicans

CompoundTypeMIC Range (mg/L)
hBD-2Natural HDP (Defensin)3.9 - >250
Histatin 5Natural HDP8 - 16[1]
LL-37Natural HDP (Cathelicidin)22 - 44[6]

Table 3: Speed of Kill of this compound Against Trichophyton rubrum

CompoundConcentrationTime to >3-log (99.9%) Kill
This compound 1,000 mg/L 3 - 4 hours [1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium, such as potato dextrose agar, to promote sporulation. Spores (conidia) are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

  • Drug Dilution: A serial two-fold dilution of the test compound is prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculation: Each well is inoculated with the fungal spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: The plates are incubated at 35°C for 4 to 7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

A modified version of this protocol was used for this compound to better simulate the nail environment, where the growth medium was supplemented with human nail material.

Time-Kill Assay

Time-kill assays are performed to determine the rate at which an antifungal agent kills a fungal inoculum.

  • Inoculum Preparation: A fungal suspension is prepared as described for the MIC assay and diluted in RPMI 1640 medium to a starting concentration of approximately 1 x 10⁵ CFU/mL.

  • Exposure: The test compound is added to the fungal suspension at a specified concentration (e.g., a multiple of the MIC).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed from the test suspension.

  • Quantification: The aliquots are serially diluted and plated on a suitable agar medium. The plates are incubated until colonies are visible, and the number of colony-forming units (CFU) per mL is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.

Visualizations

The following diagrams illustrate the proposed mechanism of action for host defense peptides and a general workflow for in vitro antifungal efficacy testing.

HDP_Mechanism cluster_fungal_cell Fungal Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Membrane Permeabilization Intracellular Intracellular Targets (e.g., DNA, Mitochondria) Cytoplasm->Intracellular Internalization Cell Death Cell Death Intracellular->Cell Death Disruption of Cellular Processes HDP Host Defense Peptide (this compound) HDP->Membrane Electrostatic Interaction

Caption: Proposed mechanism of action for host defense peptides like this compound.

Antifungal_Workflow cluster_mic MIC Determination cluster_time_kill Time-Kill Assay Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Serial Dilution\nof Compound Serial Dilution of Compound Inoculum Preparation->Serial Dilution\nof Compound Exposure to\nCompound Exposure to Compound Inoculum Preparation->Exposure to\nCompound Inoculation & Incubation Inoculation & Incubation Serial Dilution\nof Compound->Inoculation & Incubation Read MIC Read MIC Inoculation & Incubation->Read MIC Read MIC->Exposure to\nCompound Inform Concentration Time-course Sampling Time-course Sampling Exposure to\nCompound->Time-course Sampling Plating & CFU Counting Plating & CFU Counting Time-course Sampling->Plating & CFU Counting Analyze Kill Rate Analyze Kill Rate Plating & CFU Counting->Analyze Kill Rate Fungal Isolate Fungal Isolate Fungal Isolate->Fungal Culture

Caption: General experimental workflow for in vitro antifungal efficacy testing.

Conclusion

This compound demonstrates potent in vitro antifungal activity against Trichophyton rubrum, a primary causative agent of onychomycosis. While direct MIC comparisons with other HDPs against this specific pathogen are limited, the available data suggests this compound's efficacy is significant, particularly within a nail-mimicking environment. Its rapid fungicidal action further supports its potential as a valuable therapeutic option. Further comparative studies, especially employing standardized and physiologically relevant models, will be crucial in fully elucidating the clinical potential of this compound relative to other emerging and established antifungal agents.

References

NP213: A Novel Antifungal Agent with a Low Propensity for Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antifungal agent NP213, focusing on its cross-resistance profile with existing antifungal drugs. This compound, a synthetic cyclic peptide, demonstrates a unique mechanism of action that suggests a low probability of cross-resistance with current antifungal classes, offering a promising alternative for the treatment of recalcitrant fungal infections, particularly onychomycosis.

Executive Summary

This compound is a fungicidal peptide that acts by rapidly disrupting the fungal cell membrane.[1] In vitro studies have shown that this compound has a low propensity for inducing resistance in target dermatophytes, a significant advantage over some existing agents like terbinafine, where resistance has been observed to develop.[2] While direct comparative Minimum Inhibitory Concentration (MIC) data of this compound against a broad panel of resistant fungal strains is not extensively published, the available information indicates its efficacy against dermatophytes that are challenging to treat with current therapies. Standard antifungal susceptibility testing (AST) methods may not fully capture the clinical efficacy of this compound, as it is designed to be highly active in the nail environment.[2]

Data Presentation

Due to the limited availability of specific cross-resistance data in publicly accessible literature, the following table summarizes the general in vitro activity of this compound against dermatophytes as reported in a key study. It is important to note that these values were obtained using a standard broth microdilution method, which may not be fully representative of the agent's activity in the nail.[2]

Antifungal AgentOrganismMIC Range (mg/L)MFC Range (mg/L)
This compound Dermatophytes<100 - 4,000500 - 4,000

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration Data sourced from a study assessing a broad range of dermatophytes.[2]

A separate in vitro study demonstrated that this compound was able to eradicate various strains of Trichophyton rubrum from infected nails, unlike comparator agents ciclopirox and amorolfine.[3] Furthermore, there was no evidence of resistance development to this compound over 20 passages in vitro, whereas resistance to terbinafine was noted under the same conditions.[2]

Mechanism of Action

This compound's primary mechanism of action is the permeabilization and disruption of the fungal cytoplasmic membrane.[1] This direct, physical mode of action differs significantly from that of other major antifungal classes, which target specific enzymes or cellular pathways.

  • Azoles (e.g., fluconazole, itraconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.

  • Allylamines (e.g., terbinafine): Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.[4]

  • Echinocandins (e.g., caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

The non-specific, membrane-disrupting action of this compound makes the development of resistance through target site mutation less likely compared to enzyme-inhibiting antifungals.

Visualizations

This compound Mechanism of Action

cluster_this compound This compound Action This compound This compound FungalCellMembrane Fungal Cell Membrane This compound->FungalCellMembrane Targets MembranePermeabilization Membrane Permeabilization & Disruption FungalCellMembrane->MembranePermeabilization Leads to CellDeath Fungal Cell Death MembranePermeabilization->CellDeath Results in

Caption: Mechanism of action of this compound leading to fungal cell death.

Experimental Workflow: In Vitro Resistance Induction Study

cluster_Workflow Resistance Induction Protocol Start Start: Isolate Dermatophyte Strain Subculture Subculture in presence of sub-lethal concentrations of This compound or Terbinafine Start->Subculture Incubate Incubate Subculture->Incubate Passage Repeat for 20 Passages Incubate->Passage MIC_Test Determine MIC at regular intervals Passage->MIC_Test Compare Compare MIC values over passages MIC_Test->Compare Result_this compound Result for this compound: No significant change in MIC Compare->Result_this compound Result_Terbinafine Result for Terbinafine: Increase in MIC observed Compare->Result_Terbinafine

Caption: Workflow for assessing the potential of resistance development.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)
  • Methodology: Antifungal susceptibility testing for this compound and comparator agents is performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia is prepared in sterile saline or RPMI 1640 medium and adjusted to a standardized concentration (e.g., 0.4 × 10^4 to 5 × 10^4 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 4-7 days).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% or 100% depending on the drug) compared to the drug-free control well.

In Vitro Resistance Induction Study
  • Methodology: A serial passage experiment is conducted to assess the potential for resistance development.

  • Procedure: Fungal isolates are cultured in a liquid medium containing sub-lethal concentrations (e.g., 0.5x MIC) of the test antifungal agent (this compound or a comparator).

  • Serial Passage: Following incubation, an aliquot of the fungal culture is transferred to a fresh medium containing the same concentration of the antifungal agent. This process is repeated for a defined number of passages (e.g., 20).

  • MIC Monitoring: The MIC of the fungal population is determined at regular intervals throughout the passaging experiment to monitor for any changes in susceptibility. An increase in the MIC over time suggests the development of resistance.

Conclusion

This compound presents a promising new approach to antifungal therapy, particularly for topical applications such as onychomycosis. Its distinct mechanism of action, centered on the physical disruption of the fungal cell membrane, minimizes the likelihood of cross-resistance with existing antifungal agents that target specific metabolic pathways. The lack of induced resistance in in vitro studies further supports its potential as a durable and effective treatment option. Further research providing direct comparative data against resistant strains will be invaluable in fully elucidating its clinical advantages.

References

NP213: A Paradigm Shift in Antifungal Safety Compared to Systemic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new topical antifungal agent, NP213, is demonstrating a superior safety profile, starkly contrasting with the known systemic toxicities of conventional antifungal drugs. Developed as a novel peptide-based topical treatment, this compound's localized action and lack of systemic exposure mitigate the risks of liver and kidney damage commonly associated with systemic antifungal therapies.

This compound, a synthetic antimicrobial peptide, is designed for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] Clinical trial data has consistently shown that this compound is not absorbed into the bloodstream, thereby avoiding the systemic adverse events that plague many oral and intravenous antifungal medications.[4][5][6] This localized approach is a significant advancement in antifungal therapy, offering a promising alternative for patients, especially those with pre-existing conditions or those on multiple medications.

Systemic antifungal agents, while effective in treating invasive fungal infections, are associated with a range of side effects, including significant hepatotoxicity and nephrotoxicity.[7][8][9] This guide provides a comparative analysis of the safety profile of this compound against various classes of systemic antifungals, supported by experimental data and detailed methodologies.

Comparative Safety Profile: this compound vs. Systemic Antifungals

The most striking difference between this compound and systemic antifungals lies in their safety profiles, particularly concerning organ toxicity. Due to its topical application and lack of systemic absorption, this compound has not been associated with any significant systemic adverse events in clinical trials.[4][5] In contrast, systemic antifungals have well-documented risks of liver and kidney injury.

Hepatotoxicity

A meta-analysis of 39 studies involving over 8,000 patients revealed that treatment discontinuation due to adverse reactions was notably high for certain systemic antifungals. For instance, the pooled risk of stopping treatment due to adverse events was over 10% for amphotericin B formulations and itraconazole.[7] Furthermore, a significant percentage of patients on voriconazole (19.7%) and itraconazole (17.4%) experienced elevated serum liver enzymes.[7] In the case of itraconazole, 1.5% of patients had to discontinue treatment due to hepatotoxicity.[7]

Systemic AntifungalPooled Risk of Treatment Discontinuation due to Adverse ReactionsIncidence of Elevated Serum Liver Enzymes (Not Requiring Discontinuation)Treatment Discontinuation due to Hepatotoxicity
Amphotericin B Formulations >10%--
Itraconazole >10%17.4%1.5%
Voriconazole -19.7%-
Fluconazole 2.5% - 3.8%2.0% - 9.3%-
Echinocandins (Caspofungin, Micafungin) 2.5% - 3.8%2.0% - 9.3%-
This compound No systemic adverse events reported No evidence of systemic exposure Not applicable

Table 1: Comparative Hepatotoxicity of Systemic Antifungals and this compound. Data for systemic antifungals sourced from a meta-analysis by Wang et al. (2010).[7]

Nephrotoxicity

Amphotericin B deoxycholate is widely recognized for its high potential for nephrotoxicity.[7][8][10] While lipid formulations of amphotericin B have a reduced risk, they are not entirely devoid of this adverse effect.[8][10] Other systemic antifungals, such as fluconazole and flucytosine, require dose adjustments in patients with impaired renal function, indicating a potential for renal complications.[1] In stark contrast, the topical application of this compound eliminates the risk of drug-induced kidney damage.

Systemic Antifungal ClassPotential for Nephrotoxicity
Polyenes (Amphotericin B) High
Azoles (Fluconazole, Itraconazole) Low; dose adjustment may be required for some agents in renal impairment.
Echinocandins Low
This compound No evidence of systemic exposure, thus no risk of nephrotoxicity.

Table 2: Comparative Nephrotoxicity of Systemic Antifungals and this compound.

Experimental Protocols

The favorable safety profile of this compound is substantiated by rigorous clinical trial protocols designed to assess systemic absorption and local tolerance.

This compound Clinical Trial Safety Protocol

Phase I and IIa clinical trials for this compound involved the topical application of a 10% (w/v) solution to the affected toenails of patients with onychomycosis.[5] Key aspects of the safety monitoring protocol included:

  • Pharmacokinetic Analysis: Blood plasma samples were collected from trial participants to measure this compound concentrations. In all studies, plasma levels of this compound were below the lower limit of quantification, confirming the lack of systemic absorption.[4][5]

  • Adverse Event Monitoring: Patients were closely monitored for any local or systemic adverse events. The reported adverse events possibly related to this compound were mild and localized, consisting of mild erythema (redness) of the skin around the treated nail and one case of a moderate headache.[5] No serious adverse events were reported.[5]

  • Maximal Exposure Study: To further confirm the lack of systemic exposure, a study was conducted where this compound was applied to all twenty finger and toenails daily for 28 days. Even under these maximal use conditions, no detectable levels of this compound were found in the plasma.[4]

Mechanisms of Action and Signaling Pathways

The differing safety profiles of this compound and systemic antifungals are a direct consequence of their distinct mechanisms of action and their interaction with fungal and human cells.

This compound: Fungal Membrane Disruption

This compound's mechanism of action involves the direct disruption of the fungal cell membrane.[11] This is a rapid, fungicidal action that does not rely on interfering with intracellular metabolic pathways that might have homologs in human cells.

NP213_Mechanism This compound This compound Peptide FungalCell Fungal Cell Membrane (Negatively Charged) This compound->FungalCell Electrostatic Interaction Pore Pore Formation FungalCell->Pore Membrane Perturbation Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Azoles Azole Antifungals Azoles->Lanosterol Inhibition BetaGlucan_Pathway cluster_pathway β-Glucan Synthesis Pathway UDP_Glucose UDP-Glucose BetaGlucan β-(1,3)-D-Glucan UDP_Glucose->BetaGlucan β-(1,3)-D-glucan synthase CellWall Fungal Cell Wall BetaGlucan->CellWall Incorporation Echinocandins Echinocandins Echinocandins->UDP_Glucose Inhibition

References

Benchmarking NP213: A Comparative Guide to In Vitro Performance in Nail Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aberdeen, UK – November 24, 2025 – In the landscape of onychomycosis research, the quest for effective topical treatments is paramount. This guide provides a comprehensive in vitro performance comparison of NP213, a novel antifungal peptide, against established and newer alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies for key in vitro nail models, and visually represents crucial biological and experimental processes.

Executive Summary

This compound (Novexatin®) is a cyclic, water-soluble antifungal peptide engineered for the topical treatment of onychomycosis.[1][2] Its primary mechanism of action is the rapid, fungicidal disruption of the fungal cell membrane, leading to the loss of intracellular contents.[3] This mode of action is distinct from many existing antifungal agents that target ergosterol synthesis or other metabolic pathways. In vitro studies have demonstrated this compound's ability to effectively penetrate the human nail plate and eradicate Trichophyton rubrum, a primary causative agent of onychomycosis.[2][4][5][6] This guide benchmarks the in vitro performance of this compound against a range of competitors, including ciclopirox, amorolfine, terbinafine, efinaconazole, tavaborole, and luliconazole.

Comparative Data on Antifungal Efficacy

The following tables summarize the quantitative data from various in vitro nail models, offering a comparative look at the antifungal efficacy of this compound and its alternatives.

Table 1: Efficacy in an Optimized In Vitro Human Nail Infection Model

This model utilizes human nail fragments infected with Trichophyton rubrum. The antifungal agents are applied daily for 28 days, and the remaining viable fungal load is quantified.

Treatment (Concentration)Mean Log-Transformed CFU/ml (± 95% CI)Fungal Eradication
This compound (10% w/v) 0 Complete
Ciclopirox (8% w/v)> 4Incomplete
Amorolfine (5% w/v)> 4Incomplete
Vehicle Control> 6Incomplete

Data sourced from Mercer et al. (2019).[4]

Table 2: Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.

Antifungal AgentMIC90 against T. rubrum (µg/mL)MIC90 against T. mentagrophytes (µg/mL)
This compound *0.008 0.015
Efinaconazole0.0080.015
Ciclopirox0.500.50
Tavaborole8.08.0
Amorolfine--
Terbinafine--
Luliconazole--

*Note: this compound MIC values are from a modified broth microdilution method as standard methods may not accurately reflect its activity.[4] Data for other agents sourced from various in vitro studies.[7][8]

Table 3: Performance in Zone of Inhibition (ZOI) and Nail Permeation Models

These models assess the ability of a drug to penetrate the nail and exert its antifungal effect on a fungal culture below.

In Vitro ModelAntifungal AgentKey Quantitative Finding
TurChub® ZOI Assay Tavaborole (5%)Zone of Inhibition > Infected Controls
Efinaconazole (10%)ZOI (T. rubrum): 82.1 mm
Ciclopirox (8%)ZOI (T. rubrum): 63.5 mm
ChubTur™ Permeation Efinaconazole (10%)Fungicidal activity in the ventral nail layer
TerbinafineNo change in flux through diseased vs. healthy nails
AmorolfineNo change in flux through diseased vs. healthy nails

Note: Direct comparative data for this compound in these specific standardized models is not publicly available. Data presented is from studies on the respective alternative drugs.[7][9][10][11]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for evaluating the potential for efficacy and the development of resistance.

Antifungal AgentPrimary Mechanism of Action
This compound Fungal cell membrane disruption (lysis)
CiclopiroxChelation of polyvalent metal cations (e.g., Fe3+), inhibiting essential enzymes and disrupting DNA repair and cell division.[10][12][13]
AmorolfineInhibits two enzymes in the ergosterol biosynthesis pathway (D14 reductase and D7-D8 isomerase), leading to ergosterol depletion.[9][11][14][15][16]
TerbinafineInhibits squalene epoxidase, an early step in the ergosterol biosynthesis pathway, leading to squalene accumulation and ergosterol depletion.[1][8][17][18][19]
EfinaconazoleInhibits sterol 14α-demethylase in the ergosterol biosynthesis pathway.[6][20][21][22]
TavaboroleInhibits fungal leucyl-tRNA synthetase, thereby disrupting protein synthesis.[4][12][23][24][25]
LuliconazoleInhibits lanosterol demethylase in the ergosterol biosynthesis pathway.[2][26][27][28][29][30]

Experimental Protocols

1. Optimized In Vitro Human Nail Infection Model

This model is designed to closely mimic the in vivo environment of an infected nail.

  • Nail Preparation: Healthy human nail clippings are sterilized.

  • Infection: The ventral side of the nail fragments is inoculated with a suspension of Trichophyton rubrum spores and incubated to allow for fungal penetration and establishment of infection.

  • Treatment: The infected nail fragments are inverted, and the test compounds (e.g., this compound, comparators) are applied to the dorsal surface daily for a specified period (e.g., 28 days).

  • Assessment: After the treatment period, viable fungi are extracted from the nail fragments, cultured on an appropriate medium (e.g., Potato Dextrose Agar), and the colony-forming units (CFU) are counted to determine the fungal load.

2. TurChub® Zone of Inhibition (ZOI) Assay

This model assesses the ability of a drug to penetrate the nail and inhibit fungal growth.

  • Apparatus: A modified static diffusion cell (TurChub® chamber) is used, where the receptor chamber is filled with agar seeded with a fungal culture (e.g., T. rubrum).

  • Nail Barrier: A section of human nail is placed between the donor and receptor compartments, serving as a barrier.

  • Application: The test formulation is applied to the dorsal surface of the nail.

  • Incubation: The assembled cells are incubated to allow for drug penetration and diffusion into the agar.

  • Measurement: The zone of inhibition (the area around the nail where fungal growth is prevented) is measured to quantify the antifungal efficacy after nail penetration.[9][18]

3. ChubTur™ Nail Permeation Model

This model is used to quantify the permeation of a drug through the nail plate.

  • Apparatus: A diffusion cell (ChubTur™) is used, with a donor and a receptor chamber separated by a human nail clipping (either healthy or diseased).

  • Application: The drug formulation is applied to the dorsal surface of the nail in the donor chamber.

  • Sampling: The receptor fluid is sampled at various time points to measure the concentration of the drug that has permeated through the nail.

  • Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and lag time.[14]

Visualizing Mechanisms and Workflows

cluster_workflow Experimental Workflow: In Vitro Nail Infection Model A 1. Sterilize Human Nail Clippings B 2. Inoculate Ventral Side with T. rubrum A->B C 3. Incubate to Establish Infection B->C D 4. Apply Antifungal to Dorsal Side C->D E 5. Incubate for Treatment Period D->E F 6. Extract Viable Fungi from Nail E->F G 7. Quantify Fungal Load (CFU Counting) F->G

Workflow for the in vitro human nail infection model.

cluster_mechanism Mechanism of Action: this compound vs. Ergosterol Synthesis Inhibitors This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Direct Interaction Lysis Membrane Lysis & Loss of Contents FungalCell->Lysis Causes ErgosterolInhibitors Azoles, Allylamines, Morpholines Biosynthesis Ergosterol Biosynthesis Pathway ErgosterolInhibitors->Biosynthesis Inhibits ErgosterolDepletion Ergosterol Depletion & Membrane Disruption Biosynthesis->ErgosterolDepletion Leads to

Contrasting mechanisms of this compound and ergosterol synthesis inhibitors.

Conclusion

The in vitro data presented in this guide highlight the potent and rapid fungicidal activity of this compound. Its unique mechanism of action, which involves direct cell membrane lysis, offers a differentiated approach compared to existing antifungal agents that primarily target the ergosterol biosynthesis pathway. While direct comparative data for this compound across all standardized in vitro nail models is not yet available, the results from the optimized in vitro human nail infection model are promising. Further research and head-to-head studies in models such as the TurChub® and ChubTur™ will be invaluable in further elucidating the comparative performance of this compound and solidifying its position as a promising candidate for the topical treatment of onychomycosis.

References

NP213: A Paradigm Shift in Topical Antifungal Efficacy for Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data demonstrates the superior efficacy of NP213, a novel peptide-based antifungal, in comparison to existing topical treatments for onychomycosis. This guide provides an in-depth comparison of this compound with established alternatives, ciclopirox and amorolfine, supported by experimental data from preclinical models.

This document is intended for researchers, scientists, and drug development professionals interested in the statistical validation and comparative efficacy of emerging antifungal therapies.

Executive Summary

This compound, a novel cyclic antifungal peptide, has demonstrated superior performance in preclinical models of onychomycosis, a common and difficult-to-treat fungal nail infection. Unlike traditional antifungal agents, this compound exhibits a rapid and potent fungicidal mechanism by targeting the fungal cytoplasmic membrane, leading to membrane permeabilization and cell death.[1] Preclinical studies highlight its enhanced ability to penetrate the nail plate and eradicate Trichophyton rubrum, the primary causative agent of onychomycosis, more effectively than both ciclopirox and amorolfine.[2][3]

Comparative Efficacy Analysis

The following tables summarize the key performance indicators of this compound in comparison to ciclopirox and amorolfine based on available preclinical data.

Table 1: In Vitro Antifungal Activity against Trichophyton rubrum
CompoundMinimum Inhibitory Concentration (MIC)Time to >99.9% Fungal Kill (Time-Kill Assay)
This compound 16-32 mg/L (in human nail keratin medium)[1]3-4 hours (against spores and hyphae)[4]
Terbinafine (comparator)Not specified in the same study>24 hours (failed to kill spores or hyphae)[4]
CiclopiroxMIC90: 77.19 µM[5]Not directly compared in the same time-kill assay
AmorolfineMIC90: 12.6 µM[5]Not directly compared in the same time-kill assay

Note: Direct comparison of MIC values is challenging due to different testing methodologies and media used in various studies. The MIC for this compound was determined in a modified medium containing human nail keratin to better simulate the in vivo environment.[4]

Table 2: Ex Vivo Efficacy in Human Nail Infection Model
Treatment (28-day application)Outcome
This compound Successful eradication of T. rubrum from infected nails[2][3]
CiclopiroxDid not eradicate T. rubrum from infected nails[2][3]
AmorolfineDid not eradicate T. rubrum from infected nails[2][3]
Vehicle (control)No significant reduction in fungal load[2]
Table 3: Nail Penetration in Human Mycotic Toenails (after 3 hours)
CompoundMean Concentration in Nail
Amorolfine (5% lacquer)2.46 mM[5]
Ciclopirox (8% lacquer)0.95 mM[5]
This compound Data on mean concentration not available in a directly comparable study. However, studies indicate it effectively penetrates the human nail.[2][3]

Mechanism of Action and Experimental Workflows

The superior efficacy of this compound is attributed to its unique mechanism of action and rapid fungicidal activity.

Signaling Pathway: this compound Mechanism of Action

This compound This compound (Cationic Peptide) Binding Electrostatic Interaction This compound->Binding Initial Contact FungalCell Fungal Cell Membrane (Negatively Charged) FungalCell->Binding Permeabilization Membrane Perturbation & Disruption Binding->Permeabilization Leads to Death Fungal Cell Death Permeabilization->Death Results in

Caption: Mechanism of this compound action on the fungal cell membrane.

Experimental Workflow: Antifungal Susceptibility Testing

cluster_0 Preparation cluster_1 MIC Determination cluster_2 Time-Kill Assay FungalIsolate Fungal Isolate (e.g., T. rubrum) Inoculum Prepare Spore Suspension FungalIsolate->Inoculum Incubation Incubate with Fungal Inoculum Inoculum->Incubation TimePoints Incubate and Sample at Different Time Points Inoculum->TimePoints SerialDilution Serial Dilution of this compound SerialDilution->Incubation MIC_Readout Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Readout FixedConc Fixed Concentration of this compound FixedConc->TimePoints CFU_Count Plate and Count Colony Forming Units (CFU) TimePoints->CFU_Count Start Start: Human Nail Clippings Infection Infect Nail Clippings with T. rubrum Start->Infection Treatment Daily Topical Application (this compound, Ciclopirox, Amorolfine, Vehicle) Infection->Treatment Incubation Incubate for 28 Days Treatment->Incubation Analysis Analyze for Viable Fungi (Culture-based methods) Incubation->Analysis Outcome Determine Fungal Eradication Analysis->Outcome

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical NP213: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Disposal of NP213

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. While specific public documentation for a chemical designated "this compound" is not available, this guide provides a comprehensive, procedural framework for its safe handling and disposal, drawing from established best practices for hazardous waste management. This protocol is designed to empower researchers, scientists, and drug development professionals to manage chemical waste responsibly, minimizing risks to personnel and the environment.

Key Data for Hazardous Waste Characterization

To ensure proper disposal, it is essential to first characterize the waste. The following table summarizes key quantitative thresholds used to classify hazardous chemical waste according to the Resource Conservation and Recovery Act (RCRA). If the properties of this compound fall within these ranges, it must be managed as hazardous waste.

CharacteristicQuantitative ThresholdDescription
Ignitability Flash point < 60°C (140°F)Liquids that can easily catch fire.[1]
Corrosivity pH ≤ 2 or pH ≥ 12.5Aqueous solutions that can corrode steel.[1]
Reactivity Unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases when mixed with water.Substances that are unstable under normal conditions.
Toxicity Exceeds specific concentration limits for certain heavy metals and pesticides as determined by the Toxicity Characteristic Leaching Procedure (TCLP).Harmful or fatal when ingested or absorbed.

Experimental Protocol for Waste Neutralization (General Procedure)

In some cases, chemical waste may be neutralized in the lab before disposal, reducing its hazardous properties. The following is a general protocol for the neutralization of acidic or basic waste. This procedure should only be performed by trained personnel in a fume hood with appropriate Personal Protective Equipment (PPE).

Objective: To adjust the pH of corrosive waste to a neutral range (typically 6-8) before disposal.

Materials:

  • Corrosive waste (e.g., acidic or basic solution of this compound)

  • Neutralizing agent (e.g., sodium bicarbonate or citric acid for bases; sodium hydroxide or hydrochloric acid for acids)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Place the container of corrosive waste on a stir plate within a fume hood.

  • Begin stirring the waste solution at a moderate speed.

  • Slowly add a small amount of the appropriate neutralizing agent.

  • Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Continue adding the neutralizing agent in small increments until the pH is within the neutral range.

  • Once neutralized, the solution may be prepared for disposal as aqueous waste, provided it does not contain other hazardous components.[2]

  • Label the container with the contents and "neutralized waste" before moving it to the designated waste accumulation area.

Disposal Workflow for this compound

The following diagram illustrates the step-by-step process for the proper disposal of chemical waste, from the point of generation to final removal by a certified waste disposal company.

cluster_0 In-Lab Waste Management cluster_1 Centralized Waste Management & Disposal A Waste Generation (this compound) B Characterize Waste (Ignitable, Corrosive, Reactive, Toxic) A->B Step 1 C Segregate Waste (e.g., Halogenated vs. Non-halogenated solvents) B->C Step 2 D Select Compatible Container & Attach Hazardous Waste Label C->D Step 3 E Store in Satellite Accumulation Area (SAA) Under control of the generator D->E Step 4 F Request Waste Pickup (Submit to EH&S or designated office) E->F Step 5 G Transport to Central Accumulation Area F->G Step 6 H Waste Manifesting & Documentation G->H Step 7 I Disposal by Certified Hazardous Waste Vendor H->I Step 8

Caption: Workflow for the safe disposal of laboratory chemical waste.

Detailed Disposal Procedures for this compound

1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear:

  • Safety glasses or goggles.[3]

  • A lab coat.

  • Appropriate chemical-resistant gloves.[4]

All handling of open chemical waste containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

2. Waste Identification and Segregation:

  • Do not mix different waste streams.[6] For example, keep halogenated solvents separate from non-halogenated solvents.[1]

  • Aqueous waste should be collected separately from solvent-based waste.[6]

  • Solid waste, such as contaminated gloves and bench paper, should be collected in a designated, lined container separate from liquid waste.[1]

3. Containerization and Labeling:

  • Select a waste container that is compatible with the chemical properties of this compound. For instance, do not store acidic waste in a metal container.[1]

  • The container must be in good condition with a secure, screw-on cap.[1]

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents. Avoid using abbreviations or chemical formulas.

  • Keep a log of the approximate amounts of each chemical added to the container.[2]

  • Original chemical containers can be reused for waste collection, but the original label must be completely defaced or removed.[2]

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure waste containers are kept closed at all times, except when adding waste.[1]

  • Store incompatible waste streams in separate secondary containment bins.[6]

5. Arranging for Disposal:

  • Once a waste container is full, or if the project generating the waste is complete, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or equivalent office.

  • Do not dispose of chemical waste down the drain or in the regular trash.[2][6]

  • Complete any required waste pickup request forms, ensuring the information matches the container label.[1]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust and ensuring that your work has a positive impact beyond the products themselves.

References

Navigating the Safe Handling and Disposal of NP213

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with NP213, a novel synthetic antimicrobial peptide, ensuring safe laboratory practices is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on established protocols for handling similar synthetic peptides. Adherence to these guidelines is crucial for minimizing exposure risk and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. The required PPE varies depending on the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[2]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[2]
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.[2]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, heavy rubber gloves, and a respirator.[2]
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage

Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leakage. The compound is typically supplied as a lyophilized powder and should be stored under appropriate conditions to ensure its stability.

Storage ConditionTemperatureDuration
Lyophilized Peptide-20°C or -80°CLong-term
Reconstituted Peptide2°C to 8°CShort-term
Reconstituted Peptide (Aliquoted)-20°C or colderLong-term

Note: Avoid repeated freeze-thaw cycles of reconstituted peptide solutions by preparing single-use aliquots.[1]

Reconstitution and Experimental Use

When preparing this compound solutions, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.[3]

Experimental Protocol: Reconstitution of Lyophilized this compound

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of sterile, high-purity water or a recommended buffer to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can cause denaturation.

  • Aliquoting: For long-term storage, divide the reconstituted solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the peptide name, concentration, and date of preparation. Store aliquots at -20°C or colder.[1]

Disposal Plan

All materials that have come into contact with this compound should be treated as hazardous chemical waste.[1][3][4] This includes unused peptide, contaminated consumables, and aqueous solutions.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled container for chemical waste. Do not pour peptide solutions down the drain.[3]

  • Biohazardous Waste: If this compound is used in experiments involving biological agents (e.g., cell cultures, animal models), the resulting waste must be treated as biohazardous.[4] This may necessitate a decontamination step, such as autoclaving, before disposal as chemical waste. Always consult your institution's biosafety guidelines.[4]

G cluster_handling This compound Handling Workflow cluster_disposal This compound Disposal Workflow receive Receive & Inspect this compound store Store Lyophilized Peptide (-20°C or -80°C) receive->store reconstitute Reconstitute in Fume Hood store->reconstitute use Experimental Use reconstitute->use segregate Segregate Waste use->segregate use->segregate Post-Experiment solid_waste Solid Waste (Gloves, Vials, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste bio_waste Biohazardous Waste (If applicable) segregate->bio_waste collect Collect in Labeled Hazardous Waste Containers solid_waste->collect liquid_waste->collect bio_waste->collect dispose Dispose via Institutional EHS Procedures collect->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For small spills of powdered this compound, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2] For liquid spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.